molecular formula C8H7BrO B1291467 7-Bromo-2,3-dihydrobenzofuran CAS No. 206347-30-0

7-Bromo-2,3-dihydrobenzofuran

Numéro de catalogue: B1291467
Numéro CAS: 206347-30-0
Poids moléculaire: 199.04 g/mol
Clé InChI: VGOUXHRZQNPOPY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-Bromo-2,3-dihydrobenzofuran is a benzofuran derivative serving as a versatile chemical intermediate and key scaffold in medicinal chemistry and drug discovery research. This compound features a benzofuran core, a privileged structure in pharmacology, fused with a dihydrofuran ring and a bromine substituent that provides a site for further functionalization . Researchers utilize this scaffold to develop novel therapeutic agents due to the profound physiological properties exhibited by this class of compounds . The 2,3-dihydrobenzofuran core is a significant structural element found in neolignans, a diverse family of biologically active plant metabolites . Scientific studies highlight that derivatives of this scaffold exhibit a broad range of potent biological activities, including antitumor and antiproliferative activities . The bromine atom at the 7-position is particularly valuable in structure-activity relationship (SAR) studies, as halogen additions to the benzofuran ring have consistently been shown to significantly increase anticancer activities, likely by enhancing binding affinity through halogen interactions . This makes this compound a critical building block for researchers synthesizing and evaluating new compounds against various cancer cell lines . The compound is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

7-bromo-2,3-dihydro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO/c9-7-3-1-2-6-4-5-10-8(6)7/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGOUXHRZQNPOPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00626603
Record name 7-Bromo-2,3-dihydro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206347-30-0
Record name 7-Bromo-2,3-dihydro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Bromo-2,3-dihydrobenzofuran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 7-Bromo-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-2,3-dihydrobenzofuran is a halogenated heterocyclic compound that serves as a valuable building block in medicinal chemistry and organic synthesis. Its dihydrobenzofuran core is recognized as a "privileged structure," frequently appearing in biologically active molecules and natural products.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on data relevant to researchers in drug discovery and development.

Core Chemical Properties

This compound is a solid at room temperature, appearing as white to light yellow crystals.[3] Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₈H₇BrO[4]
Molecular Weight 199.04 g/mol [4]
CAS Number 206347-30-0[4][5]
Appearance White to light yellow solid; Colorless needle-like crystals[3]
Boiling Point 254.359 °C at 760 mmHg[4]
Density 1.583 g/cm³[4]
Melting Point Not explicitly reported, described as a solid/crystal[3][6]
Solubility Limited aqueous solubility is expected for the parent compound.[7]

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the aromatic and dihydrofuran ring protons.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignmentReference(s)
7.27dd1, 8Aromatic CH[5]
7.20dd1, 7.5Aromatic CH[5]
6.75t7.8Aromatic CH[5]
4.59t9-OCH₂-[5]
3.28t8.8-CH₂-[5]
Solvent: DMSO-d₆, Frequency: 500 MHz
¹³C NMR, IR, and Mass Spectrometry

Synthesis and Reactivity

Experimental Protocol: Synthesis of this compound

A common synthetic route to this compound involves an intramolecular cyclization.[5]

Materials:

  • 1,3-dibromo-2-(2-bromoethoxy)benzene

  • Anhydrous Tetrahydrofuran (THF)

  • Hexane

  • n-Butyllithium (n-BuLi) solution (2.5 M)

  • Ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel

  • Ethyl acetate

  • Hexane

Procedure:

  • Dissolve 1,3-dibromo-2-(2-bromoethoxy)benzene (11.5 g, 32.0 mmol) in a mixture of 115 mL of anhydrous THF and 28 mL of hexane in a dry reaction flask under a nitrogen atmosphere.[5]

  • Cool the reaction mixture to -78 °C.[5]

  • Slowly add 2.5 M n-butyllithium solution (13.0 mL, 32.5 mmol) dropwise over 30 minutes.[5]

  • Maintain the reaction at -78 °C for an additional 30 minutes after the addition is complete.[5]

  • Slowly warm the reaction mixture to 0 °C.[5]

  • Quench the reaction by carefully pouring the mixture into 100 mL of ice water.[5]

  • Extract the aqueous phase with ether (3 x 50 mL).[5]

  • Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[5]

  • Purify the crude product by silica gel column chromatography using a gradient elution of ethyl acetate/hexane to yield this compound as colorless needle-like crystals (5.00 g, 78% yield).[5]

Characterization: The structure of the purified product is confirmed by ¹H NMR spectroscopy.[5]

Reactivity

The chemical reactivity of this compound is primarily centered around the bromine substituent on the aromatic ring. This site is susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups. This reactivity makes it a key intermediate for the synthesis of a diverse range of more complex molecules.[7]

Biological Activity and Applications in Drug Discovery

While specific biological activity data for this compound is not extensively documented, the 2,3-dihydrobenzofuran scaffold is of significant interest in medicinal chemistry.[1][2] Derivatives of this core structure have been investigated for a variety of therapeutic applications, including as anticancer agents and kinase inhibitors.[8][12][13]

For instance, derivatives of 7,9-dibromo-dihydrodibenzofuran have shown potent inhibition of Casein Kinase 2 (CK2), a protein kinase implicated in cancer.[8] The general approach in drug discovery involves using the this compound as a starting material to synthesize a library of derivatives that can be screened for biological activity against various targets.

Visualizations

Experimental Workflow: Synthesis and Purification

G General Workflow for Synthesis and Purification A Dissolution of Starting Material B Cooling to -78 °C A->B Inert Atmosphere C Addition of n-BuLi B->C D Reaction at -78 °C C->D E Warming to 0 °C D->E F Quenching with Ice Water E->F G Solvent Extraction F->G H Drying and Concentration G->H I Column Chromatography H->I Crude Product J Characterization (NMR) I->J Purified Product G Representative Kinase Inhibition Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase_Cascade Kinase Signaling Cascade (e.g., CK2) Receptor->Kinase_Cascade Signal Transduction Substrate_P Phosphorylated Substrate Kinase_Cascade->Substrate_P Phosphorylation Transcription Gene Transcription (Proliferation, Survival) Substrate_P->Transcription Dihydrobenzofuran Dihydrobenzofuran Derivative Dihydrobenzofuran->Kinase_Cascade Inhibition

References

Elucidation of the Chemical Structure of 7-Bromo-2,3-dihydrobenzofuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 7-Bromo-2,3-dihydrobenzofuran. The document details the spectroscopic data, experimental protocols for synthesis and analysis, and the logical workflow for confirming the molecule's structure. Furthermore, it explores the potential biological relevance of this scaffold by examining its relationship with the Protein Kinase CK2 signaling pathway, a critical target in drug development.

Molecular Structure and Spectroscopic Data

The structure of this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
7.27dd1, 81H-6
7.20dd1, 7.51H-4
6.75t7.81H-5
4.59t92H-2
3.28t8.82H-3

Solvent: DMSO-d₆, Spectrometer Frequency: 500 MHz

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
154.9C-7a
130.2C-6
128.8C-4
122.9C-5
112.5C-3a
109.8C-7
71.5C-2
29.8C-3

Prediction based on standard NMR prediction algorithms.

Table 3: Predicted Infrared (IR) Absorption Data

Wavenumber (cm⁻¹)IntensityAssignment
3050-2850MediumC-H stretch (aromatic and aliphatic)
1580-1450StrongC=C stretch (aromatic)
1250-1200StrongC-O-C stretch (asymmetric)
1050-1000MediumC-O-C stretch (symmetric)
800-750StrongC-H bend (aromatic, ortho-disubstituted)
650-550MediumC-Br stretch

Prediction based on typical IR frequencies for functional groups.

Table 4: Mass Spectrometry Data

m/zRelative AbundanceAssignment
198/200~1:1[M]⁺ (Molecular ion peak with bromine isotopes ⁷⁹Br and ⁸¹Br)
119Variable[M - Br]⁺
91Variable[C₇H₇]⁺

Expected fragmentation pattern for a monobrominated dihydrobenzofuran.

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below.

Synthesis of this compound

Materials:

  • 1,3-dibromo-2-(2-bromoethoxy)benzene

  • Anhydrous Tetrahydrofuran (THF)

  • Hexane

  • n-Butyllithium (n-BuLi) (2.5 M in hexanes)

  • Ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

Procedure:

  • In a dry reaction flask under a nitrogen atmosphere, dissolve 1,3-dibromo-2-(2-bromoethoxy)benzene (11.5 g, 32.0 mmol) in a mixture of anhydrous THF (115 mL) and hexane (28 mL).

  • Cool the reaction mixture to -78 °C.

  • Slowly add a 2.5 M solution of n-butyllithium (13.0 mL, 32.5 mmol) dropwise over 30 minutes, maintaining the temperature at -78 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for an additional 30 minutes.

  • Slowly warm the reaction to 0 °C.

  • Carefully pour the reaction mixture into 100 mL of ice water.

  • Extract the aqueous layer with ether (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient elution of ethyl acetate in hexane to yield this compound as colorless needle-like crystals.[1]

Spectroscopic Analysis

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 500 MHz NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

    • Use a standard pulse sequence with a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-160 ppm).

    • A longer acquisition time and a greater number of scans will be required compared to ¹H NMR.

2.2.2. Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: Place a small amount of the solid product directly onto the ATR (Attenuated Total Reflectance) crystal.

  • Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Collect a background spectrum of the clean ATR crystal before running the sample.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

2.2.3. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) or Electron Impact (EI) source.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).

  • Acquisition (ESI-MS):

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive ion mode.

    • Set the mass range to scan for the expected molecular ion (m/z ~198-200).

  • Acquisition (EI-MS):

    • Introduce the sample into the ion source (direct insertion probe or via GC).

    • Acquire the mass spectrum using a standard electron energy of 70 eV.

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for structure elucidation and a relevant biological signaling pathway where benzofuran derivatives have shown activity.

Structure_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Structure Confirmation Synthesis Synthesis of this compound Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Data_Integration Integration of Spectroscopic Data NMR->Data_Integration MS->Data_Integration IR->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

A logical workflow for the synthesis and structural elucidation of this compound.

CK2_Signaling_Pathway cluster_pathway Protein Kinase CK2 Signaling Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects CK2 Protein Kinase CK2 NFkB NF-κB Pathway CK2->NFkB Wnt Wnt/β-catenin Pathway CK2->Wnt PI3K_Akt PI3K/Akt Pathway CK2->PI3K_Akt Upstream_Signals Growth Factors, Stress Signals Upstream_Signals->CK2 Cell_Survival Cell Survival & Proliferation NFkB->Cell_Survival Wnt->Cell_Survival Apoptosis_Inhibition Inhibition of Apoptosis PI3K_Akt->Apoptosis_Inhibition Inhibitor Benzofuran Derivatives (e.g., this compound scaffold) Inhibitor->CK2 Inhibition

Inhibition of the Protein Kinase CK2 signaling pathway by benzofuran derivatives.

Discussion of Structure Elucidation

The structural elucidation of this compound is a systematic process involving the interpretation of data from multiple spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides key information about the number of different types of protons and their connectivity. The aromatic region shows three distinct signals, consistent with a trisubstituted benzene ring. The triplet at 6.75 ppm is characteristic of a proton flanked by two other aromatic protons, while the two doublets of doublets at 7.27 and 7.20 ppm indicate protons with both ortho and meta couplings. The two triplets at 4.59 and 3.28 ppm correspond to the two methylene groups of the dihydrofuran ring, with their coupling indicating they are adjacent to each other.

  • ¹³C NMR Spectroscopy: The predicted carbon NMR spectrum shows the expected eight carbon signals. The signals in the aromatic region (109-155 ppm) correspond to the six carbons of the benzene ring, with the carbon attached to the bromine atom and the oxygen-bearing carbons being the most deshielded. The two signals in the aliphatic region (around 71.5 and 29.8 ppm) are assigned to the two methylene carbons of the dihydrofuran ring.

  • Infrared Spectroscopy: The predicted IR spectrum would show characteristic absorption bands for the aromatic C-H and C=C bonds, as well as the aliphatic C-H bonds. The strong absorption band expected around 1250-1200 cm⁻¹ is indicative of the asymmetric C-O-C stretching of the ether linkage in the dihydrofuran ring. A band in the lower frequency region (650-550 cm⁻¹) would be characteristic of the C-Br stretching vibration.

  • Mass Spectrometry: The mass spectrum is crucial for determining the molecular weight and elemental composition. For this compound, the molecular ion peak ([M]⁺) is expected to appear as a pair of peaks of approximately equal intensity at m/z 198 and 200. This characteristic isotopic pattern is due to the presence of the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br. Common fragmentation pathways would involve the loss of the bromine atom ([M - Br]⁺) and cleavage of the dihydrofuran ring.

Biological Context: Inhibition of Protein Kinase CK2

Benzofuran and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. Several studies have highlighted the potential of substituted benzofurans as potent inhibitors of Protein Kinase CK2.

Protein Kinase CK2 is a serine/threonine kinase that is often overexpressed in cancer cells. It plays a crucial role in promoting cell survival and proliferation by phosphorylating a wide range of protein substrates involved in key signaling pathways, including the NF-κB, Wnt/β-catenin, and PI3K/Akt pathways. By inhibiting apoptosis and promoting cell growth, CK2 contributes to tumorigenesis.

The this compound scaffold represents a core structure that can be further functionalized to develop selective and potent inhibitors of CK2. As depicted in the signaling pathway diagram, such inhibitors would act by blocking the catalytic activity of CK2, thereby downregulating the pro-survival signals it transmits. This interruption of the CK2 signaling cascade can lead to the induction of apoptosis and the inhibition of proliferation in cancer cells, making this class of compounds promising candidates for the development of novel anticancer therapeutics.

References

In-Depth Technical Guide: Characterization and Data of 7-Bromo-2,3-dihydro-1-benzofuran (CAS 206347-30-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-2,3-dihydro-1-benzofuran, with the Chemical Abstracts Service (CAS) registry number 206347-30-0, is a heterocyclic compound belonging to the benzofuran family.[1][2][3][4][5] Benzofuran derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active natural products and synthetic compounds.[6][7][8][9][10][11] This class of compounds has been shown to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[6][7][9][11][12] This technical guide provides a comprehensive overview of the characterization and available data for 7-Bromo-2,3-dihydro-1-benzofuran, including its physicochemical properties, synthesis protocol, and spectroscopic data. While specific biological data for this particular compound is limited in the public domain, the general biological activities of the broader benzofuran class are discussed to provide context for potential research and development applications.

Core Compound Data

Physicochemical Properties

A summary of the key physicochemical properties of 7-Bromo-2,3-dihydro-1-benzofuran is presented in the table below. This data is essential for its handling, formulation, and interpretation of experimental results.

PropertyValueReference(s)
CAS Number 206347-30-0[1][2]
Molecular Formula C₈H₇BrO[1][7]
Molecular Weight 199.04 g/mol [1][7]
Boiling Point 254.4 ± 20.0 °C at 760 mmHg[1][2]
Density 1.583 g/cm³[2]
Flash Point 100.745 °C[2]
Vapor Pressure 0.028 mmHg at 25°C[2]
Physical State Colorless needle-like crystals or light yellow oily crude product[2]

Experimental Protocols

Synthesis of 7-Bromo-2,3-dihydro-1-benzofuran

A detailed experimental protocol for the synthesis of 7-Bromo-2,3-dihydro-1-benzofuran has been reported and is outlined below.[2]

Materials:

  • 1,3-dibromo-2-(2-bromoethoxy)benzene

  • Anhydrous Tetrahydrofuran (THF)

  • Hexane

  • 2.5 M n-butyllithium (n-BuLi) in hexane

  • Ice water

  • Ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

Procedure:

  • In a dry reaction flask, dissolve 1,3-dibromo-2-(2-bromoethoxy)benzene (11.5 g, 32.0 mmol) in a mixed solvent of anhydrous THF (115 mL) and hexane (28 mL).

  • Cool the reaction system to -78 °C under a nitrogen atmosphere.

  • Slowly add 2.5 M n-butyllithium solution (13.0 mL, 32.5 mmol) dropwise over a period of 30 minutes.

  • After the addition is complete, maintain the reaction at -78 °C for an additional 30 minutes.

  • Slowly warm the reaction mixture to 0 °C.

  • Upon completion of the reaction, carefully pour the mixture into 100 mL of ice water.

  • Extract the aqueous phase with ether (3 x 50 mL).

  • Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain a light yellow oily crude product.

  • Purify the crude product by silica gel column chromatography using a gradient elution of ethyl acetate/hexane to yield colorless needle-like crystals of 7-bromo-2,3-dihydrobenzofuran (5.00 g, 78% yield).

Synthesis Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 1,3-dibromo-2-(2-bromoethoxy)benzene in anhydrous THF and hexane B Cool to -78 °C under N₂ A->B C Add n-BuLi dropwise B->C D Stir at -78 °C C->D E Warm to 0 °C D->E F Quench with ice water E->F G Extract with ether F->G H Dry, filter, and concentrate G->H I Purify by column chromatography H->I J 7-Bromo-2,3-dihydro-1-benzofuran I->J

Caption: Synthesis workflow for 7-Bromo-2,3-dihydro-1-benzofuran.

Characterization

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of the synthesized 7-Bromo-2,3-dihydro-1-benzofuran was confirmed by ¹H NMR spectroscopy.[2]

  • Instrument: 500 MHz NMR Spectrometer

  • Solvent: DMSO-d₆

  • Chemical Shifts (δ) and Coupling Constants (J):

    • 7.27 ppm (dd, J = 1, 8 Hz, 1H)

    • 7.20 ppm (dd, J = 1, 7.5 Hz, 1H)

    • 6.75 ppm (t, J = 7.8 Hz, 1H)

    • 4.59 ppm (t, J = 9 Hz, 2H)

    • 3.28 ppm (t, J = 8.8 Hz, 2H)

Biological Activity and Potential Applications

General Biological Activities of Benzofuran Derivatives:

  • Anticancer Activity: Numerous benzofuran derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[6][7][9][12] Their mechanisms of action often involve apoptosis induction, cell cycle arrest, and inhibition of key signaling pathways.

  • Antimicrobial Activity: The benzofuran nucleus is a core component of many compounds with significant antibacterial and antifungal properties.[6][7][11]

  • Anti-inflammatory Activity: Certain benzofuran derivatives have shown potential as anti-inflammatory agents.[8]

  • Antioxidant Activity: The ability of benzofuran compounds to scavenge free radicals has been documented, indicating potential applications as antioxidants.[6][7][12]

  • Antiviral Activity: Some benzofuran derivatives have been investigated for their antiviral properties, including activity against HIV.[6][7]

Logical Relationship of Benzofuran Research

Benzofuran_Research cluster_activities Potential Biological Activities A Benzofuran Scaffold B Chemical Synthesis & Modification A->B C Biological Screening B->C F Anticancer C->F G Antimicrobial C->G H Anti-inflammatory C->H I Antioxidant C->I D Lead Compound Identification E Drug Development D->E F->D G->D H->D I->D

Caption: Logical flow of benzofuran-based drug discovery.

Safety and Handling

The Safety Data Sheet (SDS) for 7-Bromo-2,3-dihydro-1-benzofuran indicates that it should be handled with care.[2][7] It is intended for research and development use only.[2] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed. For detailed toxicological and ecological information, it is recommended to consult the full Safety Data Sheet.

Conclusion

7-Bromo-2,3-dihydro-1-benzofuran (CAS 206347-30-0) is a well-characterized compound with established physicochemical properties and a detailed synthesis protocol. While specific biological activity data for this particular molecule is limited, its core benzofuran structure is a privileged scaffold in medicinal chemistry, associated with a broad range of pharmacological activities. This makes 7-Bromo-2,3-dihydro-1-benzofuran a compound of interest for further investigation and a potentially valuable intermediate in the synthesis of novel therapeutic agents. Future research should focus on elucidating the specific biological profile of this compound to unlock its full potential in drug discovery and development.

References

Spectroscopic Analysis of 7-Bromo-2,3-dihydrobenzofuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 7-Bromo-2,3-dihydrobenzofuran, a key intermediate in the synthesis of various pharmaceutical compounds and biologically active molecules. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, supported by detailed experimental protocols and data interpretation.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural elucidation and purity assessment are critical for its application in research and development. This guide outlines the standard spectroscopic techniques used to characterize this molecule, providing a foundational understanding for researchers and professionals in the field.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.27dd1, 8H-6
7.20dd1, 7.5H-4
6.75t7.8H-5
4.59t9H-2 (CH₂)
3.28t8.8H-3 (CH₂)

Data obtained in DMSO-d₆ at 500 MHz.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Chemical Shift (δ) ppmAssignment
~159C-7a
~132C-4
~128C-6
~125C-5
~112C-3a
~100C-7
~71C-2
~29C-3

Note: These are predicted values and may differ from experimental results.

Experimental Protocol for NMR Analysis

A standard protocol for acquiring NMR spectra of this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Set the appropriate spectral width and number of scans for both ¹H and ¹³C experiments.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.

    • If necessary, perform two-dimensional NMR experiments such as COSY, HSQC, and HMBC for unambiguous assignment of all proton and carbon signals.

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction to obtain the final spectrum. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the aromatic ring, the ether linkage, and the C-Br bond.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
2960-2850MediumAliphatic C-H stretch
1600-1450Medium-StrongAromatic C=C stretch
1250-1200StrongAryl-O (asymmetric) stretch
1050-1000StrongAryl-O (symmetric) stretch
~1050Medium-StrongC-Br stretch
900-675StrongAromatic C-H out-of-plane bend

Note: These are typical ranges for the assigned functional groups.

Experimental Protocol for IR Analysis

For a solid sample like this compound, the following methods can be used for IR analysis:

  • KBr Pellet Method:

    • Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the mixture in a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.

    • Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

  • Thin Solid Film Method:

    • Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or acetone).

    • Apply a drop of the solution onto a KBr or NaCl salt plate.

    • Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

    • Mount the plate in the spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For this compound (C₈H₇BrO), the molecular weight is approximately 198 g/mol for the ⁷⁹Br isotope and 200 g/mol for the ⁸¹Br isotope.

Expected Fragmentation Pattern

Under electron ionization (EI), this compound is expected to exhibit a characteristic fragmentation pattern. The presence of bromine will result in isotopic peaks for the molecular ion and any bromine-containing fragments, with a nearly 1:1 ratio for the M and M+2 peaks.

Table 4: Expected Mass Spectrometry Data for this compound

m/zInterpretation
198/200Molecular ion peak [M]⁺
169/171[M - C₂H₃]⁺ (Loss of ethylene from the dihydrofuran ring)
119[M - Br]⁺
91[C₇H₇]⁺ (Tropylium ion)
77[C₆H₅]⁺ (Phenyl cation)
Experimental Protocol for MS Analysis

A typical protocol for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is as follows:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC-MS System:

    • Gas Chromatograph (GC): Use a capillary column suitable for the separation of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

    • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet, which is typically heated to 250-280 °C.

    • Oven Program: Use a temperature program to elute the compound, for example, starting at 50 °C and ramping up to 250 °C at a rate of 10 °C/min.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

      • Scan Range: Scan a mass range of m/z 40-400 to detect the molecular ion and expected fragments.

  • Data Analysis: Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to this compound. Extract the mass spectrum of this peak and interpret the fragmentation pattern to confirm the structure.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Final Characterization Sample 7-Bromo-2,3- dihydrobenzofuran NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight, Fragmentation Pattern MS->MS_Data Structure Structural Elucidation & Purity Assessment NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

This guide provides a foundational framework for the spectroscopic analysis of this compound. For definitive structural confirmation, it is always recommended to compare experimental data with that of a certified reference standard.

A Comprehensive Technical Guide to the Physical Properties of 7-Bromo-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known physical properties of the heterocyclic compound 7-Bromo-2,3-dihydrobenzofuran, with a focus on its melting and boiling points. This document is intended to be a valuable resource for professionals in research and development who are working with this and related chemical entities.

Core Physical Properties

This compound is a halogenated derivative of 2,3-dihydrobenzofuran. Its physical state at ambient temperature is a solid, having been described as colorless, needle-like crystals upon purification[1]. While a specific melting point is not consistently reported in publicly available literature, its crystalline nature indicates a defined melting temperature. The boiling point has been documented and is presented in the table below.

Data Presentation: Physical Properties
PropertyValueConditions
Melting Point Not Reported-
Boiling Point 254.359 °Cat 760 mmHg[2]
Physical State Crystalline Solid[1]Standard Temperature and Pressure

Experimental Protocols

Precise determination of the melting and boiling points is crucial for the characterization and quality control of chemical compounds. Standard laboratory procedures for these measurements are detailed below.

Determination of Melting Point

The melting point of a crystalline solid can be determined using a capillary melting point apparatus.[3]

Protocol:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[3]

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first liquid is observed in the capillary tube is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range. For a pure compound, this range should be narrow.

Determination of Boiling Point

The boiling point of a liquid can be determined using the capillary method in a Thiele tube or a similar heating apparatus.[4][5][6][7]

Protocol:

  • Sample Preparation: A small volume (a few milliliters) of the liquid sample is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube containing the sample.

  • Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a heating bath (e.g., mineral oil in a Thiele tube). The open end of the test tube should be above the level of the heating fluid.

  • Heating: The heating bath is gently and uniformly heated. As the temperature rises, air trapped in the capillary tube will be expelled, and eventually, a steady stream of vapor bubbles will emerge from the open end of the capillary tube.[5]

  • Observation: The heat source is then removed, and the apparatus is allowed to cool slowly. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point. This is the temperature at which the vapor pressure of the liquid equals the external atmospheric pressure.[5]

Synthesis Workflow

The synthesis of this compound is a multi-step process that provides a logical workflow suitable for visualization. The following diagram illustrates the key stages of a reported synthetic route.[1]

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup and Purification reactant1 1,3-dibromo-2-(2-bromoethoxy)benzene step1 Dissolution in THF/Hexane reactant1->step1 Dissolve reactant2 n-Butyllithium (n-BuLi) step3 Slow addition of n-BuLi reactant2->step3 Add dropwise step2 Cooling to -78 °C step1->step2 step2->step3 step4 Warming to 0 °C step3->step4 step5 Quenching with Ice Water step4->step5 step6 Ether Extraction step5->step6 step7 Drying with Na2SO4 step6->step7 step8 Concentration step7->step8 step9 Silica Gel Column Chromatography step8->step9 product This compound (Colorless needle-like crystals) step9->product Yields

Caption: Synthetic pathway for this compound.

This guide provides a foundational understanding of the physical properties of this compound and the experimental procedures for their determination. The included synthesis workflow offers a visual representation of its preparation, which is essential for researchers working on the synthesis and application of this compound.

References

The Pharmacological Profile of 7-Bromo-2,3-dihydrobenzofuran Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a bromine atom, particularly at the 7-position, can significantly modulate the pharmacological properties of these molecules, influencing their potency, selectivity, and metabolic stability. This technical guide provides a comprehensive overview of the pharmacological profile of 7-bromo-2,3-dihydrobenzofuran derivatives and their close analogs. Due to the limited publicly available data specifically on this compound derivatives, this guide incorporates findings from structurally related bromo-dihydrobenzofuran and dibenzofuran compounds to present a broader, representative pharmacological landscape. The primary therapeutic areas where these compounds have shown promise include oncology and anti-inflammatory applications, often through the inhibition of key cellular signaling pathways.

Quantitative Pharmacological Data

The following tables summarize the in vitro biological activities of various bromo-dihydrobenzofuran and related derivatives, highlighting their potential as anticancer agents and kinase inhibitors.

Table 1: Anticancer Activity of Bromo-benzofuran Derivatives

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
Bromo-derivative of oxadiazole conjugate (14c) HCT116 (Colon)Cytotoxicity3.27[1]
Compound VIII K562 (Leukemia)Cytotoxicity5.0[2]
Compound VIII HL-60 (Leukemia)Cytotoxicity0.1[2]
Compound VIII HeLa (Cervical)Cytotoxicity>1000[2]
Compound VIII HUVEC (Normal)Cytotoxicity>1000[2]

Table 2: Kinase Inhibitory Activity of Bromo-dihydrodibenzofuran Derivatives

Compound IDTarget KinaseAssay TypeIC50 (nM)Reference
7,9-dibromo-dihydrodibenzofuran derivative (12c) CK2Kinase Inhibition5.8[3][4]
7,9-dibromo-dihydrodibenzofuran derivative (13c) CK2Kinase Inhibition7.5[4]
7,9-dibromo-dihydrodibenzofuran derivative (14c) CK2Kinase Inhibition8.4[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

MTT Assay for Cytotoxicity

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well microplates

  • Cancer cell lines of interest

  • Complete culture medium

  • Test compounds (bromo-dihydrobenzofuran derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Workflow A Seed cells in 96-well plate B Add serially diluted This compound derivatives A->B C Incubate for 48-72 hours B->C D Add MTT solution to each well C->D E Incubate for 2-4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

MTT Assay Experimental Workflow.
In Vitro Kinase Inhibition Assay

This protocol is a general method to determine the inhibitory activity of compounds against a specific protein kinase.

Materials:

  • Recombinant protein kinase (e.g., CK2)

  • Peptide substrate specific for the kinase

  • Test compounds (bromo-dihydrobenzofuran derivatives)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well or 384-well plate, add the kinase, the test compound at various concentrations, and the peptide substrate in the kinase reaction buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to the mixture.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Termination of Reaction: Stop the reaction by adding a stop solution or by proceeding directly to the detection step, depending on the assay format.

  • Signal Detection: Add the detection reagent to quantify the amount of product formed (phosphorylated substrate) or the amount of ATP consumed.

  • Data Analysis: Determine the kinase activity at each compound concentration relative to a no-inhibitor control. Plot the percentage of inhibition against the compound concentration and calculate the IC50 value.

Kinase_Inhibition_Workflow A Prepare reaction mix: Kinase + Substrate + Buffer B Add serially diluted Bromo-dihydrobenzofuran derivatives A->B C Pre-incubate B->C D Initiate reaction with ATP C->D E Incubate at 30°C D->E F Stop reaction and add detection reagent E->F G Measure luminescence/fluorescence F->G H Calculate IC50 values G->H

In Vitro Kinase Assay Workflow.

Signaling Pathways and Mechanisms of Action

Several bromo-dihydrobenzofuran derivatives have demonstrated potent inhibitory effects on key protein kinases involved in cancer progression, such as Casein Kinase 2 (CK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Casein Kinase 2 (CK2) Signaling Pathway

CK2 is a serine/threonine kinase that is frequently overexpressed in cancer and plays a crucial role in cell growth, proliferation, and survival. Inhibition of CK2 by compounds such as the 7,9-dibromo-dihydrodibenzofuran derivatives can disrupt these pro-tumorigenic signaling cascades.

CK2_Pathway cluster_0 Bromo-dihydrobenzofuran Derivative cluster_1 Signaling Cascade cluster_2 Cellular Response Inhibitor 7,9-Dibromo-dihydrodibenzofuran derivative CK2 CK2 Inhibitor->CK2 Inhibits Akt Akt CK2->Akt Activates NFkB NF-κB CK2->NFkB Activates PTEN PTEN CK2->PTEN Inhibits Proliferation Cell Proliferation Survival Cell Survival Akt->Survival NFkB->Proliferation Apoptosis Apoptosis PTEN->Apoptosis VEGFR2_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates MAPK MAPK PLCg->MAPK Akt Akt PI3K->Akt Migration Migration PI3K->Migration Survival Survival Akt->Survival Proliferation Endothelial Cell Proliferation MAPK->Proliferation Inhibitor Benzofuran Derivative (Potential Inhibitor) Inhibitor->VEGFR2 Inhibits

References

A Comprehensive Review of Substituted 2,3-Dihydrobenzofurans: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif frequently found in natural products and synthetic compounds exhibiting a wide array of biological activities. Its rigid, bicyclic structure provides a valuable framework for the design of novel therapeutic agents. This technical guide offers a comprehensive review of the recent literature on substituted 2,3-dihydrobenzofurans, with a focus on their synthesis, pharmacological evaluation, and structure-activity relationships (SAR). This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new drugs.

Synthetic Strategies for 2,3-Dihydrobenzofuran Core

The synthesis of the 2,3-dihydrobenzofuran nucleus has been an area of intense research, leading to the development of numerous innovative and efficient methodologies. These strategies can be broadly categorized into transition-metal-catalyzed and metal-free approaches.

Transition metals such as palladium, rhodium, copper, and iridium have been extensively employed as catalysts for the construction of the dihydrobenzofuran framework.[1] Palladium-catalyzed reactions, including intramolecular coupling of C(sp³)–H and C(sp²)–H bonds and one-pot sequential Heck couplings, have proven to be versatile methods for generating substituted 2,3-dihydrobenzofurans in moderate to excellent yields.[1] Rhodium-catalyzed protocols, such as the reaction of diazo-containing phenolic compounds with isatins, have been utilized to synthesize complex derivatives with high diastereoselectivity.[1] Copper-catalyzed [3+2] cycloaddition reactions of quinone esters with substituted styrenes offer an enantioselective route to chiral 2,3-dihydrobenzofurans.[1]

In addition to metal-catalyzed methods, several metal-free synthetic protocols have been established. These approaches often utilize organocatalysts or proceed through rearrangement reactions, offering sustainable and cost-effective alternatives for the synthesis of the 2,3-dihydrobenzofuran core.

Biological Activities and Therapeutic Targets

Substituted 2,3-dihydrobenzofurans have demonstrated significant potential in medicinal chemistry, with derivatives showing inhibitory or agonistic activity against a range of biological targets. This section summarizes the key therapeutic areas where these compounds have shown promise.

Poly (ADP-ribose) Polymerase (PARP) Inhibition

A series of 2-thienylidene substituted 3-oxo-2,3-dihydrobenzofuran-7-carboxamides have been identified as potent inhibitors of Poly (ADP-ribose) Polymerase 1 (PARP1), an enzyme crucial for DNA repair.[2] Inhibition of PARP1 is a validated strategy for the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. Structure-activity relationship (SAR) studies have led to the identification of compounds with PARP1 IC50 values in the nanomolar range.[2]

Anticancer and NF-κB Inhibitory Activity

Novel benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives have exhibited potent cytotoxic activities against a panel of human cancer cell lines, including renal, colon, breast, gastric, lung, and prostate cancers.[3] In addition to their direct cytotoxic effects, these compounds have also been shown to inhibit the transcriptional activity of NF-κB, a key signaling pathway involved in inflammation and cancer progression.[3]

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Inhibition

Substituted 2,3-dihydrobenzofurans have emerged as potent inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator in the MYD88 signaling pathway that leads to NF-κB activation.[1] This pathway is implicated in various inflammatory diseases and certain types of lymphoma. A representative compound from this class demonstrated a strong IRAK4 inhibitory potency with an IC50 of 8.7 nM and significant antiproliferative activity against a MYD88 L265P diffuse large B-cell lymphoma (DLBCL) cell line.[1]

GPR119 Agonism

Derivatives of 2,3-dihydrobenzofuran have been developed as potent agonists of G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes and obesity.[4] Activation of GPR119 stimulates glucose-dependent insulin secretion and the release of incretin hormones. Medicinal chemistry efforts have led to the discovery of compounds with favorable metabolic stability and potent GPR119 modulatory activity.[4]

Anti-inflammatory Activity

A series of 2,3-dihydrobenzofuran-2-one analogues have been synthesized and evaluated for their anti-inflammatory properties.[5] These compounds have shown potent inhibition of carrageenan-induced paw edema and adjuvant-induced arthritis in rat models, as well as inhibition of prostaglandin synthesis in vitro.[5] The most active compounds in this series were found to be more potent than the well-known anti-inflammatory drug diclofenac in all tested models.[5]

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for various substituted 2,3-dihydrobenzofurans as reported in the literature.

Table 1: PARP1 Inhibitory Activity of 2-Thienylidene Substituted 3-Oxo-2,3-dihydrobenzofuran-7-carboxamides [2]

CompoundPARP1 IC50 (nM)
2 20
9 17 - 640 (range for derivatives)
11 17 - 640 (range for derivatives)
13 17 - 640 (range for derivatives)
15 17 - 640 (range for derivatives)

Table 2: Anticancer and NF-κB Inhibitory Activity of 2,3-Dihydrobenzofuran-2-carboxylic Acid N-(substituted)phenylamides [3]

CompoundCell LineGI50 (µM)NF-κB Inhibition IC50 (µM)
3m ACHN (renal)Low µM rangePotent
HCT15 (colon)Low µM rangePotent
MM231 (breast)Low µM rangePotent
NUGC-3 (gastric)Low µM rangePotent
NCI-H23 (lung)Low µM rangePotent
PC-3 (prostate)Low µM rangePotent

Table 3: IRAK4 Inhibitory Activity of Substituted 2,3-Dihydrobenzofurans [1]

CompoundIRAK4 IC50 (nM)OCI-LY10 (DLBCL) IC50 (µM)
22 8.70.248

Table 4: GPR119 Agonist Activity of Dihydrobenzofuran Derivatives [6]

CompoundhGPR119 EC50 (nM)
15a 2.2
21e 8.1
35 4.9
37 8.8
27m 1.2

Table 5: Anti-inflammatory Activity of 2,3-Dihydrobenzofuran-2-ones [5]

CompoundCarrageenan Paw Edema ED50 (mg/kg, p.o.)Adjuvant Arthritis ED50 (mg/kg, p.o.)Prostaglandin Synthesis IC50 (µM)
5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one More potent than diclofenacLess potent than indomethacinMore potent than indomethacin
Indomethacin ---
Diclofenac ---

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of substituted 2,3-dihydrobenzofurans are crucial for the reproducibility and advancement of research in this field. The following sections provide an overview of the methodologies cited in the literature. For specific, step-by-step instructions, it is recommended to consult the primary research articles.

General Synthetic Procedures

The synthesis of various substituted 2,3-dihydrobenzofurans generally involves multi-step reaction sequences. Common starting materials include substituted phenols, salicylaldehydes, or chalcones. The construction of the dihydrobenzofuran ring is often achieved through cyclization reactions, which can be promoted by transition metal catalysts, acids, or bases. Purification of the final products is typically performed using column chromatography. Characterization of the synthesized compounds relies on standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Assays
  • PARP1 Inhibition Assay: The inhibitory activity of compounds against PARP1 is typically determined using an in vitro enzymatic assay. This assay measures the incorporation of biotinylated NAD+ onto histone proteins, which is catalyzed by PARP1. The amount of biotinylated histone is then quantified using a colorimetric or chemiluminescent method.

  • Anticancer Activity (SRB Assay): The cytotoxic effects of the compounds on various cancer cell lines are commonly evaluated using the sulforhodamine B (SRB) assay. This assay is based on the ability of SRB to bind to protein components of cells, providing a measure of cell mass.

  • NF-κB Transcriptional Activity Assay: The inhibition of NF-κB transcriptional activity is often assessed using a reporter gene assay. In this assay, cells are transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB responsive promoter. The activity of luciferase is then measured as an indicator of NF-κB activity.

  • IRAK4 Kinase Assay: The inhibitory potency of compounds against IRAK4 is determined using an in vitro kinase assay. These assays typically measure the phosphorylation of a substrate peptide by the IRAK4 enzyme. The level of phosphorylation can be detected using various methods, including fluorescence resonance energy transfer (FRET) or antibody-based detection.

  • GPR119 Agonist Activity Assay: The agonist activity of compounds on GPR119 is usually evaluated by measuring the accumulation of intracellular cyclic AMP (cAMP) in cells expressing the receptor. This is often performed using a competitive immunoassay or a reporter gene assay.

  • Anti-inflammatory Assays (In Vivo): The in vivo anti-inflammatory activity is assessed using animal models such as the carrageenan-induced paw edema model and the adjuvant-induced arthritis model in rats. The efficacy of the compounds is determined by measuring the reduction in paw swelling or the severity of arthritic symptoms.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental procedures discussed in this review, the following diagrams have been generated using the DOT language.

IRAK4_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1_complex TAK1 Complex TRAF6->TAK1_complex IKK_complex IKK Complex TAK1_complex->IKK_complex IκBα IκBα IKK_complex->IκBα P NFκB NF-κB (p50/p65) NFκB_nucleus NF-κB NFκB->NFκB_nucleus Translocation Dihydrobenzofuran Substituted 2,3-Dihydrobenzofuran Dihydrobenzofuran->IRAK4 Inhibition Gene_expression Inflammatory Gene Expression NFκB_nucleus->Gene_expression

Caption: IRAK4 signaling pathway and the inhibitory action of substituted 2,3-dihydrobenzofurans.

Drug_Discovery_Workflow Synthesis Synthesis of 2,3-Dihydrobenzofuran Derivatives Purification Purification & Characterization Synthesis->Purification In_vitro_screening In Vitro Biological Screening Purification->In_vitro_screening SAR_analysis Structure-Activity Relationship (SAR) Analysis In_vitro_screening->SAR_analysis Lead_optimization Lead Optimization SAR_analysis->Lead_optimization Lead_optimization->Synthesis In_vivo_studies In Vivo Efficacy & Toxicology Studies Lead_optimization->In_vivo_studies Preclinical_dev Preclinical Development In_vivo_studies->Preclinical_dev

Caption: General workflow for the discovery and development of 2,3-dihydrobenzofuran-based drugs.

Conclusion

Substituted 2,3-dihydrobenzofurans represent a versatile and promising class of heterocyclic compounds with a broad spectrum of biological activities. The continuous development of novel synthetic methodologies provides access to a wide range of derivatives for biological evaluation. The potent and selective activities demonstrated against various therapeutic targets, including PARP1, IRAK4, GPR119, and the NF-κB pathway, underscore the potential of this scaffold in drug discovery. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of lead compounds will be crucial for the successful translation of these findings into novel therapeutics for the treatment of cancer, inflammatory diseases, and metabolic disorders. This technical guide provides a solid foundation for researchers to build upon in their quest for new and effective medicines based on the 2,3-dihydrobenzofuran core.

References

7-Bromo-2,3-dihydrobenzofuran: A Comprehensive Technical Guide for Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-2,3-dihydrobenzofuran is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry and materials science. Its unique structural framework, featuring a fused benzene and dihydrofuran ring system with a reactive bromine handle at the 7-position, allows for diverse functionalization and the construction of complex molecular architectures. This guide provides an in-depth overview of the synthesis, properties, and reactivity of this compound, with a focus on its application in the development of novel therapeutic agents and functional materials.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use as a building block. The following tables summarize its key physicochemical and spectroscopic data.

PropertyValueReference
Molecular Formula C₈H₇BrO[1]
Molecular Weight 199.04 g/mol [1]
CAS Number 206347-30-0[1][2]
Boiling Point 254.359 °C at 760 mmHg[1]
Density 1.583 g/cm³[1]
Melting Point Not available
Spectroscopic Data
¹H NMR (500 MHz, DMSO-d₆) δ 7.27 (dd, J=1, 8Hz, 1H), 7.20 (dd, J=1, 7.5Hz, 1H), 6.75 (t, J=7.8Hz, 1H), 4.59 (t, J=9Hz, 2H), 3.28 (t, J=8.8Hz, 2H)[2]
¹³C NMR Data not available
Infrared (IR) Data not available
Mass Spectrometry (MS) Data not available

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, with a key final step involving an intramolecular cyclization.

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis from 1,3-dibromo-2-(2-bromoethoxy)benzene.[2]

Reaction Scheme:

Synthesis_of_7_Bromo_2_3_dihydrobenzofuran start 1,3-dibromo-2-(2-bromoethoxy)benzene intermediate Lithiation Intermediate start->intermediate 1. n-BuLi, THF/hexane, -78 °C 2. Warm to 0 °C product This compound intermediate->product Intramolecular Cyclization

Caption: Synthesis of this compound.

Materials:

  • 1,3-dibromo-2-(2-bromoethoxy)benzene

  • Anhydrous Tetrahydrofuran (THF)

  • Hexane

  • 2.5 M n-butyllithium (n-BuLi) in hexane

  • Ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

Procedure:

  • In a dry reaction flask under a nitrogen atmosphere, dissolve 1,3-dibromo-2-(2-bromoethoxy)benzene (11.5 g, 32.0 mmol) in a mixture of 115 mL of anhydrous THF and 28 mL of hexane.

  • Cool the reaction mixture to -78 °C.

  • Slowly add 2.5 M n-butyllithium solution (13.0 mL, 32.5 mmol) dropwise over 30 minutes.

  • After the addition is complete, stir the reaction mixture at -78 °C for an additional 30 minutes.

  • Slowly warm the reaction to 0 °C.

  • Carefully pour the reaction mixture into 100 mL of ice water.

  • Extract the aqueous phase with ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain a light yellow oily crude product.

  • Purify the crude product by silica gel column chromatography using a gradient elution of ethyl acetate/hexane to afford this compound as colorless needle-like crystals.

Yield: 5.00 g (78%)[2]

Reactivity and Applications as a Heterocyclic Building Block

The bromine atom at the 7-position of 2,3-dihydrobenzofuran provides a reactive site for various cross-coupling reactions, enabling the introduction of a wide range of substituents. This makes it a valuable building block for the synthesis of diverse compound libraries for drug discovery and materials science. Two of the most important transformations are the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. This reaction allows for the introduction of various aryl and heteroaryl groups at the 7-position of the 2,3-dihydrobenzofuran core.

Suzuki_Miyaura_Coupling start This compound product 7-Aryl-2,3-dihydrobenzofuran start->product Pd Catalyst, Base Solvent, Heat reagent Arylboronic Acid (R-B(OH)₂) reagent->product

Caption: General scheme for Suzuki-Miyaura cross-coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction enables the synthesis of 7-amino-2,3-dihydrobenzofuran derivatives by coupling this compound with a variety of primary and secondary amines.

Buchwald_Hartwig_Amination start This compound product 7-Amino-2,3-dihydrobenzofuran start->product Pd Catalyst, Ligand, Base Solvent, Heat reagent Amine (R¹R²NH) reagent->product

Caption: General scheme for Buchwald-Hartwig amination.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its straightforward synthesis and the reactivity of the bromine atom at the 7-position make it an attractive starting material for the construction of a wide range of functionalized 2,3-dihydrobenzofuran derivatives. The ability to introduce diverse aryl, heteroaryl, and amino substituents through robust and high-yielding cross-coupling reactions underscores its importance in the development of new pharmaceuticals and advanced materials. Further exploration of the reactivity of this scaffold is expected to lead to the discovery of novel compounds with significant biological and material properties.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 7-Bromo-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 7-Bromo-2,3-dihydrobenzofuran, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is based on a two-step, one-pot procedure involving the Williamson ether synthesis of 2-bromophenol with 1,2-dichloroethane, followed by an intramolecular cyclization to yield the target compound. This method is robust, scalable, and utilizes readily available starting materials. All quantitative data are summarized for clarity, and a detailed experimental protocol is provided.

Introduction

2,3-dihydrobenzofuran derivatives are prevalent structural motifs in a wide array of biologically active natural products and pharmaceutical agents. The introduction of a bromine atom at the 7-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions, making this compound a key intermediate for the synthesis of compound libraries for drug discovery. The protocol outlined herein describes a reliable and efficient synthesis from commercial precursors.

Synthesis Pathway

The synthesis of this compound is achieved through a one-pot reaction. Initially, 2-bromophenol is deprotonated by a strong base to form the corresponding phenoxide. This nucleophile then reacts with 1,2-dichloroethane in a Williamson ether synthesis to form the intermediate, 1-bromo-2-(2-chloroethoxy)benzene. Subsequent intramolecular cyclization, facilitated by the reaction conditions, yields the final product.

Synthesis_Workflow Synthesis of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 2_Bromophenol 2-Bromophenol Reaction_Mixture Combine Starting Materials in DMF 2_Bromophenol->Reaction_Mixture Dichloroethane 1,2-Dichloroethane Dichloroethane->Reaction_Mixture Base Potassium Hydroxide (KOH) Base->Reaction_Mixture Solvent N,N-Dimethylformamide (DMF) Solvent->Reaction_Mixture Heating Heat to 100-110 °C Reaction_Mixture->Heating Williamson Ether Synthesis & Intramolecular Cyclization Quenching Quench with Water Heating->Quenching Extraction Extract with Ethyl Acetate Quenching->Extraction Washing Wash Organic Layer Extraction->Washing Drying Dry over Na2SO4 Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis protocol.

Table 1: Reagent Quantities and Properties

ReagentMolar Mass ( g/mol )Amount (mmol)Volume / MassEquivalents
2-Bromophenol173.01508.65 g1.0
1,2-Dichloroethane98.9615011.8 mL3.0
Potassium Hydroxide56.111005.61 g2.0
N,N-Dimethylformamide (DMF)73.09-100 mL-

Table 2: Reaction and Product Parameters

ParameterValue
Reaction Temperature100-110 °C
Reaction Time12-16 hours
Expected Yield70-80%
Molecular FormulaC₈H₇BrO
Molar Mass199.04 g/mol
AppearanceColorless oil or needle-like crystals
Experimental Protocol

Materials and Equipment:

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard laboratory glassware

Reagents:

  • 2-Bromophenol

  • 1,2-Dichloroethane

  • Potassium hydroxide (KOH)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromophenol (8.65 g, 50 mmol) and anhydrous N,N-dimethylformamide (100 mL).

  • Addition of Base: While stirring, carefully add powdered potassium hydroxide (5.61 g, 100 mmol) to the solution. The mixture may warm up slightly.

  • Addition of Alkylating Agent: Add 1,2-dichloroethane (11.8 mL, 150 mmol) to the reaction mixture.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to 100-110 °C with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:9 ethyl acetate/hexane eluent). The reaction is typically complete within 12-16 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a separatory funnel containing 200 mL of deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash with deionized water (2 x 100 mL) and then with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5% ethyl acetate) to afford this compound as a colorless product.[1]

Characterization Data

The structure of the synthesized this compound can be confirmed by spectroscopic methods.

Table 3: Spectroscopic Data

TechniqueData
¹H NMR (500 MHz, DMSO-d₆)δ 7.27 (dd, J=1, 8Hz, 1H), 7.20 (dd, J=1, 7.5Hz, 1H), 6.75 (t, J=7.8Hz, 1H), 4.59 (t, J=9Hz, 2H), 3.28 (t, J=8.8Hz, 2H).[1]
Mass Spectrometry (MS)Expected m/z for C₈H₇BrO: [M]⁺ 197.97/199.97.
Safety Precautions
  • This procedure should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • 2-Bromophenol is corrosive and toxic; handle with care.

  • 1,2-Dichloroethane is a suspected carcinogen; avoid inhalation and skin contact.

  • Potassium hydroxide is corrosive; avoid contact with skin and eyes.

  • N,N-Dimethylformamide is a skin and eye irritant; handle with caution.

References

Application Notes and Protocols for the Enantioselective Synthesis of Functionalized 2,3-Dihydrobenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif found in a wide array of biologically active natural products and pharmaceutical agents. Its stereoselective synthesis is of paramount importance for the development of new therapeutics. This document provides detailed application notes and experimental protocols for several modern enantioselective methods for the synthesis of functionalized 2,3-dihydrobenzofuran derivatives, catering to the needs of researchers in organic synthesis and medicinal chemistry.

Method 1: Organocatalytic Asymmetric Cascade Synthesis of trans-2,3-Dihydrobenzofurans

This method utilizes a chiral thiourea catalyst to promote a cascade reaction between ortho-hydroxy chalcone derivatives and in-situ generated pyridinium ylides, affording trans-2,3-dihydrobenzofurans with high stereocontrol.[1]

Data Presentation
EntryYield (%)ee (%)dr (trans:cis)
1HH9294>95:5
24-MeH8892>95:5
34-ClH9596>95:5
44-BrH9395>95:5
54-NO₂H8590>95:5
6H4-Me8993>95:5
7H4-Cl9697>95:5
8H4-Br9496>95:5
Experimental Protocol

General Procedure for the Thiourea-Catalyzed Cascade Reaction:

  • To a stirred solution of ortho-hydroxy chalcone (0.1 mmol) and pyridinium salt (0.12 mmol) in anhydrous toluene (1.0 mL) is added the chiral thiourea catalyst (10 mol%).

  • The reaction mixture is stirred at room temperature.

  • Triethylamine (0.15 mmol) is added dropwise to the mixture.

  • The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is directly purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired 2,3-dihydrobenzofuran derivative.

Reaction Workflow

G cluster_start Starting Materials & Catalyst cluster_reaction Reaction Conditions cluster_process Process cluster_product Product o-Hydroxy Chalcone o-Hydroxy Chalcone Mixing Mixing o-Hydroxy Chalcone->Mixing Pyridinium Salt Pyridinium Salt Pyridinium Salt->Mixing Chiral Thiourea Catalyst Chiral Thiourea Catalyst Chiral Thiourea Catalyst->Mixing Toluene Toluene Toluene->Mixing Triethylamine Triethylamine Triethylamine->Mixing Room Temperature Room Temperature Stirring Stirring Mixing->Stirring Cascade Reaction Purification Purification Stirring->Purification Column Chromatography trans-2,3-Dihydrobenzofuran trans-2,3-Dihydrobenzofuran Purification->trans-2,3-Dihydrobenzofuran

Caption: Workflow for the organocatalytic synthesis of trans-2,3-dihydrobenzofurans.

Method 2: Rhodium-Catalyzed Asymmetric Synthesis of 2,3-Disubstituted Dihydrobenzofurans

This protocol describes a rhodium-catalyzed process for the asymmetric synthesis of fluoroalkyl 2,3-disubstituted dihydrobenzofurans, achieving excellent yields and stereoselectivities.[2]

Data Presentation
EntryArRYield (%)ee (%)dr
1PhCF₃9998:2>20:1
24-MeC₆H₄CF₃9597:3>20:1
34-ClC₆H₄CF₃9898:2>20:1
44-FC₆H₄CF₃9798:2>20:1
52-NaphthylCF₃9396:4>20:1
6PhC₂F₅8595:5>20:1
7PhC₃F₇7894:6>20:1
84-MeOC₆H₄CF₃9697:3>20:1
Experimental Protocol

General Procedure for the Rhodium-Catalyzed Synthesis:

  • A mixture of the diazo compound (0.2 mmol), aminophenol (0.3 mmol), and Rh₂(OAc)₄ (1.0 mol%) in anhydrous dichloromethane (DCM, 2.0 mL) is stirred at 40 °C.

  • The reaction is monitored by TLC.

  • After completion, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to give the desired 2,3-dihydrobenzofuran.

Proposed Catalytic Cycle

G Rh(II) Catalyst Rh(II) Catalyst Rh-Carbene Rh-Carbene Rh(II) Catalyst->Rh-Carbene + Diazo Compound - N₂ Diazo Compound Diazo Compound Oxonium Ylide Oxonium Ylide Rh-Carbene->Oxonium Ylide Intramolecular Cyclization Intermediate Intermediate Oxonium Ylide->Intermediate + Aminophenol Aminophenol Aminophenol Product Product Intermediate->Product [1,2]-Shift Rh(II) Catalyst_re Rh(II) Catalyst Intermediate->Rh(II) Catalyst_re Release of Catalyst

Caption: Proposed catalytic cycle for the Rh-catalyzed synthesis.

Method 3: Palladium-Catalyzed Enantioselective Heck/Tsuji-Trost Reaction

This method details a highly enantioselective palladium-catalyzed Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes to produce chiral substituted 2,3-dihydrobenzofurans.[3]

Data Presentation
EntryR¹ (on Phenol)R² (on Diene)Yield (%)ee (%)
1HH8595
24-MeH8294
34-FH8896
44-ClH9097
55-MeH8393
6HMe7892
7HPh7591
8Hi-Pr7290
Experimental Protocol

General Procedure for the Pd-Catalyzed Heck/Tsuji-Trost Reaction:

  • To a sealed tube is added Pd₂(dba)₃·CHCl₃ (2.5 mol%), the chiral ligand (e.g., TY-Phos, 5.5 mol%), and Cs₂CO₃ (2.0 equiv.).

  • The tube is evacuated and backfilled with argon three times.

  • Dichloromethane (DCM, 0.1 M) is added, followed by the o-bromophenol (1.0 equiv.) and the 1,3-diene (1.5 equiv.).

  • The reaction mixture is stirred at the specified temperature (e.g., 25 °C) for the indicated time (e.g., 24 h).

  • The reaction is quenched with saturated aqueous NH₄Cl and extracted with DCM.

  • The combined organic layers are dried over Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

Logical Relationship of Key Steps

G Oxidative_Addition Oxidative Addition of o-Bromophenol to Pd(0) Start->Oxidative_Addition Carbopalladation Carbopalladation of Diene Oxidative_Addition->Carbopalladation Intramolecular_Cyclization Intramolecular Tsuji-Trost Alkylation Carbopalladation->Intramolecular_Cyclization Reductive_Elimination Reductive Elimination/ β-H Elimination Intramolecular_Cyclization->Reductive_Elimination Product Chiral 2,3-Dihydrobenzofuran Reductive_Elimination->Product

Caption: Key steps in the Pd-catalyzed Heck/Tsuji-Trost reaction.

References

Application Notes and Protocols for 7-Bromo-2,3-dihydrobenzofuran in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 7-Bromo-2,3-dihydrobenzofuran as a versatile intermediate in organic synthesis. This compound serves as a valuable building block for the synthesis of a variety of complex molecules, particularly in the development of pharmaceuticals.

Introduction

This compound is a key heterocyclic intermediate characterized by a dihydrobenzofuran core with a bromine atom at the 7-position. This bromine atom provides a reactive handle for various cross-coupling reactions, making it an important precursor for the synthesis of substituted benzofuran derivatives. These derivatives are found in numerous biologically active compounds, including pharmaceuticals and agrochemicals. Notably, this intermediate is utilized in the synthesis of central nervous system (CNS) active compounds, such as serotonin and dopamine receptor modulators.

I. Synthesis of this compound

A common synthetic route to this compound involves the cyclization of a suitably substituted aromatic precursor.

Experimental Protocol: Synthesis of this compound

Reaction Scheme:

reagents 1,3-dibromo-2-(2-bromoethoxy)benzene product This compound reagents->product conditions 1. n-BuLi, THF/hexane, -78°C to 0°C 2. Aqueous workup

Caption: Synthesis of this compound.

Materials:

Reagent/MaterialGrade
1,3-dibromo-2-(2-bromoethoxy)benzeneReagent Grade
n-Butyllithium (n-BuLi), 2.5 M in hexanesReagent Grade
Anhydrous Tetrahydrofuran (THF)Anhydrous
HexaneAnhydrous
Diethyl etherReagent Grade
Anhydrous sodium sulfate (Na₂SO₄)Reagent Grade
Silica gelFor column chromatography
Ethyl acetateACS Grade
HexaneACS Grade

Procedure:

  • In a dry reaction flask under a nitrogen atmosphere, dissolve 1,3-dibromo-2-(2-bromoethoxy)benzene (11.5 g, 32.0 mmol) in a mixture of anhydrous THF (115 mL) and hexane (28 mL).

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add a 2.5 M solution of n-butyllithium in hexanes (13.0 mL, 32.5 mmol) dropwise over 30 minutes, maintaining the temperature at -78 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for an additional 30 minutes.

  • Slowly warm the reaction to 0 °C.

  • Quench the reaction by carefully pouring the mixture into 100 mL of ice water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain a light-yellow oily crude product.

  • Purify the crude product by silica gel column chromatography using a gradient elution of ethyl acetate/hexane to yield this compound as colorless needle-like crystals.

Quantitative Data:

ProductYield
This compound78%

II. Applications in Cross-Coupling Reactions

The bromine atom at the 7-position of this compound allows for its participation in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are fundamental in medicinal chemistry for the construction of complex molecular scaffolds.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and a variety of organoboron compounds, leading to the synthesis of 7-aryl or 7-vinyl substituted dihydrobenzofurans.

Please note: The following is a general protocol adapted from established procedures for similar aryl bromides, as a specific protocol for this compound was not available in the searched literature.

Reaction Workflow:

G start Start: Assemble Reactants reactants This compound Arylboronic Acid Pd Catalyst & Ligand Base start->reactants solvent Add Degassed Solvent reactants->solvent reaction Heat under Inert Atmosphere (e.g., 80-120 °C) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Product: 7-Aryl-2,3-dihydrobenzofuran purification->product

Caption: General workflow for Suzuki-Miyaura coupling.

Materials:

Reagent/MaterialGrade
This compoundReagent Grade
Arylboronic acidReagent Grade
Pd(PPh₃)₄ or Pd(OAc)₂/SPhosCatalyst Grade
K₂CO₃ or Cs₂CO₃Anhydrous
1,4-Dioxane/Water (4:1)Anhydrous/Deionized

Procedure:

  • In a Schlenk flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the 7-aryl-2,3-dihydrobenzofuran product.

Expected Quantitative Data (based on similar substrates):

Coupling PartnerCatalyst SystemYield Range
Phenylboronic acidPd(PPh₃)₄ / K₂CO₃70-90%
4-Methoxyphenylboronic acidPd(OAc)₂/SPhos / Cs₂CO₃75-95%
B. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method to form a carbon-nitrogen bond between this compound and various amines, yielding 7-amino-2,3-dihydrobenzofuran derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, including the antidepressant vilazodone.

Please note: The following is a general protocol adapted from established procedures for similar aryl bromides, as a specific protocol for this compound was not available in the searched literature.

Catalytic Cycle:

pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex [Ar-Pd(II)-Br]L_n oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination HNR'R'', Base amido_complex [Ar-Pd(II)-NR'R'']L_n amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR'R'' reductive_elimination->product

Caption: Buchwald-Hartwig amination catalytic cycle.

Materials:

Reagent/MaterialGrade
This compoundReagent Grade
Amine (e.g., piperazine)Reagent Grade
Pd₂(dba)₃ or Pd(OAc)₂Catalyst Grade
XPhos or BINAPLigand Grade
Sodium tert-butoxide (NaOtBu)Reagent Grade
Anhydrous Toluene or DioxaneAnhydrous

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and the ligand (e.g., XPhos, 0.08 mmol, 8 mol%).

  • Add the base (e.g., NaOtBu, 1.4 mmol).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the amine (1.2 mmol) followed by the anhydrous solvent (e.g., toluene, 5 mL) via syringe.

  • Heat the reaction mixture in a preheated oil bath at 100-110 °C for 16-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite®, washing with an appropriate solvent like ethyl acetate.

  • Concentrate the filtrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the 7-amino-2,3-dihydrobenzofuran derivative.

Expected Quantitative Data (based on similar substrates):

Amine PartnerCatalyst SystemYield Range
PiperazinePd₂(dba)₃/XPhos / NaOtBu60-85%
MorpholinePd(OAc)₂/BINAP / Cs₂CO₃65-90%

III. Application in the Synthesis of Vilazodone

A significant application of bromo-benzofuran derivatives is in the synthesis of the antidepressant drug vilazodone. Vilazodone is a selective serotonin reuptake inhibitor (SSRI) and a 5-HT₁ₐ receptor partial agonist. While many reported syntheses of vilazodone start from 5-bromobenzofuran derivatives, the core principles of C-N bond formation are applicable to isomers like this compound for the synthesis of related analogues.

Serotonin Signaling Pathway and Vilazodone's Mechanism of Action

Vilazodone enhances serotonergic neurotransmission through a dual mechanism: it blocks the serotonin transporter (SERT), increasing the synaptic concentration of serotonin, and it acts as a partial agonist at the 5-HT₁ₐ autoreceptors, which is thought to contribute to a faster onset of therapeutic action.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron tryptophan Tryptophan five_htp 5-HTP tryptophan->five_htp serotonin Serotonin (5-HT) five_htp->serotonin vesicle Vesicle serotonin->vesicle Storage synapse Synaptic Cleft vesicle->synapse Release sert SERT (Serotonin Transporter) autoreceptor 5-HT1A Autoreceptor autoreceptor->vesicle Inhibits Release vilazodone_sert Vilazodone (SSRI action) vilazodone_sert->sert Inhibits vilazodone_auto Vilazodone (Partial Agonist) vilazodone_auto->autoreceptor Partial Agonist synapse->sert Reuptake synapse->autoreceptor Feedback postsynaptic_receptor Postsynaptic 5-HT Receptors synapse->postsynaptic_receptor Binding signal Signal Transduction postsynaptic_receptor->signal response Neuronal Response signal->response

Caption: Vilazodone's dual mechanism of action on the serotonin signaling pathway.

These application notes and protocols highlight the utility of this compound as a versatile intermediate in organic synthesis, particularly for the construction of pharmacologically relevant molecules. The provided methodologies offer a foundation for researchers to explore the synthesis of novel compounds with potential therapeutic applications.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 7-Bromo-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of palladium-catalyzed cross-coupling reactions utilizing 7-Bromo-2,3-dihydrobenzofuran as a key building block. The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and natural products. Its derivatives have shown potential as anticancer, anti-inflammatory, and neuroprotective agents.[1] The functionalization of this core at the 7-position via robust and versatile cross-coupling methodologies allows for the generation of diverse chemical libraries, crucial for structure-activity relationship (SAR) studies and the discovery of novel therapeutic agents.

This document details generalized protocols for common palladium-catalyzed reactions, including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings. While specific reaction conditions should be optimized for each substrate combination, the following protocols provide a strong starting point for the synthesis of novel 7-substituted 2,3-dihydrobenzofuran derivatives.

General Palladium-Catalyzed Cross-Coupling Mechanism

Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving a palladium(0) active species. The cycle typically consists of three main steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with an organometallic reagent (in the case of Suzuki, Stille, and Sonogashira reactions) or coordination and deprotonation of an amine/alkene (for Buchwald-Hartwig and Heck reactions, respectively), and reductive elimination to form the desired product and regenerate the Pd(0) catalyst.[2][3]

Palladium Catalytic Cycle General Catalytic Cycle of Palladium-Catalyzed Cross-Coupling Pd(0)L2 Pd(0)Ln Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition ArPd(II)XL2 Ar-Pd(II)(X)Ln Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation (M-R) or Coordination/Deprotonation ArPd(II)XL2->Transmetalation ArPd(II)RL2 Ar-Pd(II)(R)Ln Transmetalation->ArPd(II)RL2 Reductive_Elimination Reductive Elimination ArPd(II)RL2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-R Reductive_Elimination->Product

Caption: General catalytic cycle of the Heck reaction.

Experimental Workflow

A typical experimental setup for a palladium-catalyzed cross-coupling reaction involves the careful assembly of reagents under an inert atmosphere to prevent the degradation of the catalyst and other sensitive reagents.

Experimental Workflow Typical Experimental Workflow for Cross-Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Combine Aryl Halide, Palladium Catalyst, Ligand, and Base in a Schlenk Tube Inert Evacuate and Backfill with Inert Gas (e.g., Argon) Reagents->Inert Solvent Add Anhydrous Solvent and Coupling Partner Inert->Solvent Heating Heat to Desired Temperature with Stirring Solvent->Heating Monitoring Monitor Progress by TLC or GC/LC-MS Heating->Monitoring Quenching Cool to Room Temperature and Quench Reaction Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Purification Purify by Column Chromatography Extraction->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization

Caption: A generalized workflow for setting up, running, and working up a palladium-catalyzed cross-coupling reaction.

Product Diversification from this compound

The following diagram illustrates the variety of functional groups that can be introduced at the 7-position of the 2,3-dihydrobenzofuran core using different palladium-catalyzed cross-coupling reactions.

Product_Diversification Diversification of this compound cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products 7-Substituted 2,3-dihydrobenzofuran Products Start This compound Suzuki Suzuki-Miyaura (R-B(OH)2) Start->Suzuki Heck Heck (Alkene) Start->Heck Sonogashira Sonogashira (Alkyne) Start->Sonogashira Buchwald Buchwald-Hartwig (R2NH) Start->Buchwald Stille Stille (R-SnBu3) Start->Stille Suzuki_Prod 7-Aryl/Vinyl- Suzuki->Suzuki_Prod Heck_Prod 7-Alkenyl- Heck->Heck_Prod Sonogashira_Prod 7-Alkynyl- Sonogashira->Sonogashira_Prod Buchwald_Prod 7-Amino- Buchwald->Buchwald_Prod Stille_Prod 7-Aryl/Alkenyl- Stille->Stille_Prod

Caption: Potential transformations of this compound via various cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organic halide.[3][4]

General Protocol:

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv), the desired boronic acid or boronic ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 equiv).

  • Seal the tube, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent system (e.g., toluene/ethanol/water, dioxane/water, or DMF) via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation:

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001285-95 (Typical)
Pd(PPh₃)₄ (3)-Na₂CO₃ (3)Dioxane/H₂O901670-90 (Typical)
PdCl₂(dppf) (3)-K₂CO₃ (2.5)DMF100880-95 (Typical)

Note: The yields presented are typical for Suzuki-Miyaura reactions of aryl bromides and are intended as a general guide. Actual yields will vary based on the specific boronic acid used and require optimization.

Heck Reaction

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[5][6]

General Protocol:

  • In a sealed tube, combine this compound (1.0 equiv), the alkene (1.2-2.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., P(o-tol)₃, PPh₃, 2-10 mol%), and a base (e.g., Et₃N, K₂CO₃, 1.5-3.0 equiv).

  • Add an anhydrous solvent such as DMF, acetonitrile, or toluene.

  • Seal the tube and heat the reaction mixture to 80-140 °C for 12-48 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, filter the reaction mixture to remove inorganic salts, washing with the reaction solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Data Presentation:

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (2)DMF1002470-90 (Typical)
PdCl₂(PPh₃)₂ (3)-K₂CO₃ (2.5)Acetonitrile801665-85 (Typical)
Pd₂(dba)₃ (1)P(t-Bu)₃ (3)Cs₂CO₃ (2)Toluene1101275-95 (Typical)

Note: The yields presented are typical for Heck reactions of aryl bromides and are intended as a general guide. Actual yields will vary based on the specific alkene used and require optimization.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[7][8]

General Protocol:

  • To a Schlenk flask, add this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add an anhydrous solvent (e.g., THF, DMF) and a base (e.g., Et₃N, diisopropylamine, 2.0-3.0 equiv).

  • Add the terminal alkyne (1.1-1.5 equiv) dropwise.

  • Stir the reaction at room temperature to 60 °C for 2-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation:

Pd Catalyst (mol%)Cu Catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (2)THF25-501280-95 (Typical)
Pd(OAc)₂ (1.5)CuI (3)i-Pr₂NH (2.5)DMF60675-90 (Typical)
Pd(PPh₃)₄ (3)CuI (5)Et₃N (3)Toluene501870-90 (Typical)

Note: The yields presented are typical for Sonogashira couplings of aryl bromides and are intended as a general guide. Actual yields will vary based on the specific alkyne used and require optimization.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide.[2][9]

General Protocol:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 equiv), a palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst, 1-3 mol%), a phosphine ligand (e.g., BINAP, XPhos, 2-6 mol%), and a strong base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 1.2-2.0 equiv).

  • Add the amine (1.1-1.5 equiv) and an anhydrous solvent (e.g., toluene, dioxane).

  • Seal the tube and heat the mixture to 80-120 °C for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the reaction with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Data Presentation:

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃ (1.5)BINAP (3)NaOt-Bu (1.4)Toluene1001680-95 (Typical)
Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)Dioxane1101275-90 (Typical)
G3-XPhos (2)-Cs₂CO₃ (1.5)t-BuOH90885-98 (Typical)

Note: The yields presented are typical for Buchwald-Hartwig aminations of aryl bromides and are intended as a general guide. Actual yields will vary based on the specific amine used and require optimization.

Stille Coupling

The Stille coupling involves the reaction of an organostannane with an organic halide to form a C-C bond.[10][11]

General Protocol:

  • To a Schlenk flask, add this compound (1.0 equiv), the organostannane (1.1-1.3 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add an anhydrous solvent (e.g., toluene, DMF, THF).

  • Heat the reaction mixture to 80-110 °C for 6-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction and dilute with an organic solvent.

  • Wash the solution with aqueous potassium fluoride to remove tin byproducts, followed by water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation:

Catalyst (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (5)-Toluene1101270-90 (Typical)
PdCl₂(PPh₃)₂ (3)CuI (5 mol%)DMF801865-85 (Typical)
Pd₂(dba)₃ (2)AsPh₃ (8 mol%)NMP90875-95 (Typical)

Note: The yields presented are typical for Stille couplings of aryl bromides and are intended as a general guide. A specific example for a derivative of this compound has been reported with varying yields depending on the specific protocol.[10] Actual yields will vary based on the specific organostannane used and require optimization.

References

Application Notes and Protocols: 7-Bromo-2,3-dihydrobenzofuran in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 7-Bromo-2,3-dihydrobenzofuran as a versatile building block in medicinal chemistry. The unique structural and electronic properties of this scaffold make it an attractive starting point for the synthesis of a variety of biologically active molecules. This document details its application in the development of potent enzyme inhibitors, specifically targeting Casein Kinase 2 (CK2) and Poly(ADP-ribose) Polymerase (PARP), both of which are significant targets in oncology.

Introduction to this compound

The 2,3-dihydrobenzofuran core is a privileged scaffold found in numerous natural products and synthetic compounds exhibiting a wide range of therapeutic properties, including antiviral, antibacterial, and anticancer activities. The presence of a bromine atom at the 7-position offers a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the systematic exploration of the chemical space around the dihydrobenzofuran core to optimize biological activity and pharmacokinetic properties.

Application 1: Synthesis of Casein Kinase 2 (CK2) Inhibitors

Background: Casein Kinase 2 (CK2) is a serine/threonine kinase that is overexpressed in many human cancers and is involved in cell growth, proliferation, and apoptosis.[1][2] Inhibition of CK2 is a promising strategy for cancer therapy.[1][2] While direct synthesis of CK2 inhibitors from this compound is not explicitly detailed in the reviewed literature, the closely related 7,9-dibromo-dihydrodibenzofuran scaffold has been shown to be a potent inhibitor of CK2.[1] The this compound core provides a key structural motif for the development of such inhibitors.

Quantitative Data: Inhibition of CK2 by Dihydrodibenzofuran Derivatives

The following table summarizes the in vitro inhibitory activity of selected dibromo-dihydrodibenzofuran derivatives against human protein kinase CK2. This data highlights the potential of the brominated dihydrobenzofuran scaffold in achieving low nanomolar potency.

Compound IDStructureRIC50 (nM)[1]
12c 7,9-dibromo-8-hydroxy-4-[(phenylamino)methylene]-1,2-dihydro-dibenzo[b,d]furan-3(4H)-oneH5.8
13c 7,9-dibromo-8-hydroxy-4-[(4-methylphenylamino)methylene]-1,2-dihydro-dibenzo[b,d]furan-3(4H)-one4-CH₃7.5
14c 7,9-dibromo-8-hydroxy-4-[(4-methoxyphenylamino)methylene]-1,2-dihydro-dibenzo[b,d]furan-3(4H)-one4-OCH₃8.4
Experimental Protocol: General Synthesis of Dihydrodibenzofuran-based CK2 Inhibitors

The synthesis of potent dibenzofuran-based CK2 inhibitors involves the construction of a tricyclic system. While not starting directly from this compound, the principles of halogenation and subsequent modifications are key. The following is a representative protocol for the bromination of a dihydrodibenzofuranone precursor.

Synthesis of 7,9-Dibromo-8-hydroxy-1,2-dihydrodibenzo[b,d]furan-3(4H)-one (Precursor to 12c, 13c, 14c)

  • Starting Material: 8-hydroxy-1,2-dihydrodibenzo[b,d]furan-3(4H)-one.

  • Bromination: To a solution of the starting material in a suitable solvent (e.g., acetic acid or a chlorinated solvent), add 2.0 equivalents of N-bromosuccinimide (NBS).

  • Reaction Conditions: Stir the reaction mixture at room temperature for several hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Quench the reaction with a solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Note: This is a generalized protocol and may require optimization for specific substrates.

Signaling Pathway

CK2_Pathway CK2 Casein Kinase 2 (CK2) Proliferation Cell Proliferation & Survival CK2->Proliferation Promotes Apoptosis Apoptosis CK2->Apoptosis Inhibits Inhibitor 7-Bromo-2,3-dihydro- benzofuran Derivatives Inhibitor->CK2 Inhibits

CK2 Signaling and Point of Inhibition.

Application 2: Synthesis of Poly(ADP-ribose) Polymerase (PARP) Inhibitors

Background: Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair. PARP inhibitors have emerged as a successful class of anticancer drugs, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. The 2,3-dihydrobenzofuran-7-carboxamide scaffold has been identified as a promising pharmacophore for the development of potent PARP-1 inhibitors. This compound is an ideal precursor for the synthesis of these carboxamides.

Quantitative Data: Inhibition of PARP-1 by 2,3-Dihydrobenzofuran-7-carboxamide Derivatives

The following table presents the PARP-1 inhibitory activity of selected 2,3-dihydrobenzofuran-7-carboxamide derivatives. This data demonstrates the potential of this scaffold in achieving high potency.

Compound IDR1R2PARP-1 IC50 (μM)
Lead Compound HH>50
Analog 1 5-FH2.12
Analog 2 H2-CH₃ (rac)9.80
Analog 3 5-F2-CH₃ (rac)2.45
Analog 4 (- enantiomer) 5-F2-CH₃1.53
Experimental Protocols

1. Synthesis of this compound

A detailed, reliable synthesis protocol is crucial for the accessibility of this key building block.

  • Reactants: 1,3-dibromo-2-(2-bromoethoxy)benzene.

  • Reagents: n-butyllithium (n-BuLi) in hexane, anhydrous tetrahydrofuran (THF).

  • Procedure:

    • Dissolve 1,3-dibromo-2-(2-bromoethoxy)benzene in a mixture of anhydrous THF and hexane in a dry reaction flask under an inert atmosphere (e.g., nitrogen).

    • Cool the solution to -78 °C.

    • Slowly add a 2.5 M solution of n-BuLi in hexane dropwise over 30 minutes.

    • Maintain the reaction at -78 °C for an additional 30 minutes, then allow it to slowly warm to 0 °C.

    • Quench the reaction by carefully pouring the mixture into ice water.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield this compound as colorless needle-like crystals.

2. Suzuki-Miyaura Cross-Coupling of this compound

This protocol allows for the introduction of various aryl or heteroaryl substituents at the 7-position.

  • Reactants: this compound, Arylboronic acid.

  • Reagents: Palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a suitable solvent system (e.g., 1,4-dioxane/water).

  • Procedure:

    • To a reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., 5 mol%), and the base (2.0 equiv.).

    • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed solvent system.

    • Heat the reaction mixture to 80-100 °C with stirring.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

    • Dry the organic layer, concentrate, and purify by flash column chromatography.

3. Conversion to 7-Carboxamide for PARP Inhibitors

The 7-bromo group can be converted to a 7-carboxamide, the key pharmacophore for PARP inhibition, through a multi-step sequence.

  • Lithiation and Carboxylation:

    • React this compound with a strong base like n-BuLi at low temperature, followed by quenching with dry ice (solid CO₂) to form the 7-carboxylic acid.

  • Amide Coupling:

    • Activate the resulting carboxylic acid with a coupling agent (e.g., HATU, HOBt/EDC) and react it with a desired amine to form the final 7-carboxamide derivative.

Experimental Workflow

PARP_Inhibitor_Synthesis Start 7-Bromo-2,3- dihydrobenzofuran Suzuki Suzuki Coupling (Pd Catalyst, Base) Start->Suzuki Lithiation Lithiation & Carboxylation (n-BuLi, CO2) Start->Lithiation Diversified 7-Aryl/Heteroaryl-2,3- dihydrobenzofurans Suzuki->Diversified CarboxylicAcid 2,3-Dihydrobenzofuran- 7-carboxylic Acid Lithiation->CarboxylicAcid AmideCoupling Amide Coupling (Coupling Agents, Amine) CarboxylicAcid->AmideCoupling PARPi PARP Inhibitors (2,3-Dihydrobenzofuran- 7-carboxamides) AmideCoupling->PARPi

References

Application Notes and Protocols for the Derivatization of 7-Bromo-2,3-dihydrobenzofuran in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of 7-Bromo-2,3-dihydrobenzofuran, a valuable scaffold in medicinal chemistry. The protocols detailed below focus on palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are robust methods for introducing molecular diversity. This document also includes quantitative data on the biological activities of derivatized benzofurans and visual representations of relevant signaling pathways and experimental workflows to aid in the design and execution of drug discovery campaigns.

Introduction to the 2,3-Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran moiety is a "privileged structure" in drug discovery, frequently found in biologically active natural products and synthetic compounds.[1] Its rigid, planar structure provides a well-defined orientation for substituents to interact with biological targets. Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including anti-tumor, antimicrobial, and anti-inflammatory properties.[2] The bromine atom at the 7-position of this compound serves as a versatile synthetic handle for introducing a variety of functional groups, making it an ideal starting material for generating libraries of novel compounds for biological screening.

Data Presentation: Biological Activities of Dihydrobenzofuran Derivatives

The following tables summarize the in vitro biological activities of various 2,3-dihydrobenzofuran derivatives, highlighting the potential of this scaffold in targeting key proteins involved in disease.

Table 1: Casein Kinase 2 (CK2) Inhibitory Activity of Dihydrodibenzofuran Derivatives [3][4]

CompoundSubstituentsIC50 (nM)
12b 7,9-dichloro, C4-aniline5.8
12c 7,9-dibromo, C4-aniline5.8
13b 7,9-dichloro6.7
4a 7,9-dichloro, 8-hydroxy, 4-methoxyphenylamino7.0
13c 7,9-dibromo7.5
14c 7,9-dibromo8.4
4b 6,7-dichloro, 8-hydroxy, 4-methylphenylamino29

Table 2: Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibitory Activity of 2,3-Dihydrobenzofuran-7-carboxamide Derivatives [5]

CompoundSubstituent at C2IC50 (µM)
(R)-(-)-13a Methyl6.34
(S)-(+)-13a Methyl8.44
rac-13a Methyl10.44
3 Unsubstituted> 25
4 5-Bromo> 25
5 5-Nitro> 25
6 5-Amino> 25

Experimental Protocols

The following are generalized protocols for the derivatization of this compound. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes the palladium-catalyzed cross-coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Round-bottom flask or Schlenk tube

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry round-bottom flask or Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[6]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 7-aryl-2,3-dihydrobenzofuran.[7]

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol outlines the palladium-catalyzed amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (primary or secondary, 1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equivalents)

  • Anhydrous solvent (e.g., Toluene)

  • Inert gas supply (Argon or Nitrogen)

  • Schlenk tube

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 equiv), the palladium precatalyst, the phosphine ligand, and the base.[8]

  • Reagent Addition: Add the anhydrous solvent, followed by the amine via syringe.[9]

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.[8]

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with a saturated aqueous NaCl solution.[8]

  • Purification: Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 7-amino-2,3-dihydrobenzofuran derivative.[8]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the derivatization of this compound.

experimental_workflow start This compound suzuki Suzuki-Miyaura Coupling start->suzuki Arylboronic acid, Pd catalyst, Base buchwald Buchwald-Hartwig Amination start->buchwald Amine, Pd catalyst, Base suzuki_prod 7-Aryl-2,3-dihydrobenzofurans suzuki->suzuki_prod buchwald_prod 7-Amino-2,3-dihydrobenzofurans buchwald->buchwald_prod screening Biological Screening (e.g., Kinase Assays) suzuki_prod->screening buchwald_prod->screening sar Structure-Activity Relationship (SAR) screening->sar

Caption: General experimental workflow for the derivatization and screening of this compound.

parp1_pathway dna_damage DNA Single-Strand Break parp1 PARP-1 dna_damage->parp1 binds to par Poly(ADP-ribose) (PAR) Synthesis parp1->par catalyzes recruitment Recruitment of DNA Repair Proteins (XRCC1, Ligase III, etc.) par->recruitment acts as scaffold for repair DNA Repair recruitment->repair inhibitor 7-Substituted-2,3-dihydrobenzofuran (PARP Inhibitor) inhibitor->parp1 inhibits

Caption: Simplified PARP-1 signaling pathway in DNA single-strand break repair and its inhibition.[3][10]

ck2_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k activates akt Akt pi3k->akt activates cell_survival Cell Survival & Proliferation akt->cell_survival promotes ck2 CK2 ck2->akt phosphorylates & activates inhibitor Dihydrodibenzofuran (CK2 Inhibitor) inhibitor->ck2 inhibits

Caption: Simplified representation of the pro-survival PI3K/Akt signaling pathway involving Casein Kinase 2 (CK2).[4][11]

References

Application of 7-Bromo-2,3-dihydrobenzofuran in the Synthesis of Anticancer Agents: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 7-Bromo-2,3-dihydrobenzofuran as a key starting material in the synthesis of potential anticancer agents. The benzofuran scaffold and its derivatives have garnered significant attention in medicinal chemistry due to their presence in numerous biologically active compounds and their demonstrated potential as therapeutic agents.[1][2][3] The introduction of a bromine atom at the 7-position of the 2,3-dihydrobenzofuran ring offers a versatile handle for a variety of chemical transformations, particularly palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse library of compounds for anticancer screening.[4][5]

Introduction to the Anticancer Potential of Brominated Benzofurans

Benzofuran derivatives have shown a wide spectrum of pharmacological activities, including anticancer properties.[6] The presence of a halogen, such as bromine, on the benzofuran ring has been shown to enhance cytotoxic activity against various cancer cell lines.[2][7] This is attributed to factors such as increased lipophilicity, which can improve cell membrane permeability, and the ability of the halogen to form halogen bonds, potentially influencing drug-target interactions.[1][8] Several studies have reported that brominated benzofuran derivatives exhibit significant inhibitory effects on the growth of cancer cells, including leukemia, breast cancer, and colon cancer cell lines.[1][3] The mechanism of action often involves the induction of apoptosis and the modulation of key signaling pathways involved in cell proliferation and survival.[1][3]

Synthetic Strategies and Methodologies

The bromine atom at the 7-position of 2,3-dihydrobenzofuran serves as a crucial functional group for carbon-carbon and carbon-heteroatom bond formation. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for modifying this position and introducing diverse molecular fragments.[4][9][10]

Key Synthetic Reactions:
  • Suzuki-Miyaura Coupling: This reaction is widely used to form a carbon-carbon bond between the 7-position of the dihydrobenzofuran ring and a variety of aryl or heteroaryl boronic acids or esters. This allows for the synthesis of 7-aryl-2,3-dihydrobenzofuran derivatives.[4]

  • Heck Coupling: The Heck reaction enables the formation of a carbon-carbon bond between the 7-position and an alkene, leading to the synthesis of 7-vinyl-2,3-dihydrobenzofuran derivatives, which can be further functionalized.[10][11]

Experimental Protocols

The following are representative experimental protocols for the functionalization of a bromo-benzofuran derivative, which can be adapted for this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromo-Benzofuran Derivative

This protocol is adapted from a general procedure for the Suzuki coupling of 2-(4-bromophenyl)benzofuran.[4]

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and triphenylphosphine (0.08 mmol).

  • Add palladium(II) acetate (0.02 mmol).

  • Add a solvent mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL).

  • Flush the flask with an inert gas (nitrogen or argon) for 5-10 minutes.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixture).

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This is a general protocol to evaluate the anticancer activity of the synthesized compounds.

Materials:

  • Synthesized 7-substituted-2,3-dihydrobenzofuran derivatives

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

  • DMEM or RPMI-1640 cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Culture the cancer cells in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37 °C with 5% CO₂.

  • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Prepare stock solutions of the synthesized compounds in DMSO.

  • The following day, treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) in fresh medium. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of various brominated benzofuran derivatives against different cancer cell lines, as reported in the literature. It is important to note that these compounds are not all directly synthesized from this compound but represent the potential of this class of molecules.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Compound VIII K562 (Leukemia)5.0[1]
Compound VIII HL-60 (Leukemia)0.1[1]
Bromo derivative 14c HCT116 (Colon)3.27[3]
Compound 1 K562 (Leukemia)5[2]
Compound 1 HL60 (Leukemia)0.1[2]
4-bromo derivative 91n HeLa (Cervical)Similar to Doxorubicin[8]

Signaling Pathways and Experimental Workflows

The anticancer activity of benzofuran derivatives is often associated with the induction of apoptosis through the modulation of specific signaling pathways.

Apoptosis Induction Pathway

Many anticancer agents, including benzofuran derivatives, exert their effects by triggering programmed cell death, or apoptosis. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often culminating in the activation of caspases, which are the executioners of apoptosis.

Drug Brominated Benzofuran Derivative Bcl2 Bcl-2 (Anti-apoptotic) Drug->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Drug->Bax Activates Cell Cancer Cell Mito Mitochondrion Bcl2->Mito Inhibits Bax->Mito Promotes CytC Cytochrome c release Mito->CytC Casp9 Caspase-9 activation CytC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by brominated benzofuran derivatives.

Synthetic and Evaluation Workflow

The overall process of synthesizing and evaluating novel anticancer agents from this compound involves a multi-step workflow from chemical synthesis to biological testing.

Start 7-Bromo-2,3- dihydrobenzofuran Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Heck) Start->Coupling Library Library of Novel Benzofuran Derivatives Coupling->Library Purification Purification & Characterization (Chromatography, NMR, MS) Library->Purification Screening In Vitro Cytotoxicity Screening (MTT Assay) Purification->Screening Hit Hit Compound Identification (Low IC50) Screening->Hit Mechanism Mechanism of Action Studies (Apoptosis, Cell Cycle, Western Blot) Hit->Mechanism Lead Lead Compound Mechanism->Lead

Caption: Workflow for synthesis and evaluation of anticancer agents.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel anticancer agents. The presence of the bromine atom allows for the facile introduction of diverse chemical moieties through robust and well-established synthetic methodologies like palladium-catalyzed cross-coupling reactions. The resulting library of compounds can be efficiently screened for cytotoxic activity, and promising candidates can be further investigated to elucidate their mechanism of action. The information and protocols provided herein serve as a comprehensive guide for researchers in the field of anticancer drug discovery and development.

References

The Role of 7-Bromo-2,3-dihydrobenzofuran in the Development of Anti-Inflammatory Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 7-bromo-2,3-dihydrobenzofuran derivatives in the development of novel anti-inflammatory agents. It includes a summary of their biological activity, detailed experimental protocols for their evaluation, and visualizations of the key signaling pathways involved. The information presented is intended to guide researchers in the synthesis, screening, and mechanistic understanding of this promising class of compounds.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of a wide range of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The benzofuran and its dihydro derivative, 2,3-dihydrobenzofuran, have emerged as privileged scaffolds in medicinal chemistry due to their diverse pharmacological activities.[1] The incorporation of a bromine atom at the 7-position of the 2,3-dihydrobenzofuran ring has been explored as a strategy to enhance anti-inflammatory potency. Bromo-substituted benzofuran derivatives have been reported to possess anti-inflammatory activity by blocking the formation of prostaglandins.[2]

Mechanism of Action

Derivatives of this compound are being investigated for their potential to modulate key inflammatory pathways. The primary mechanisms of action appear to involve the inhibition of pro-inflammatory mediators and the suppression of critical signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of Pro-Inflammatory Mediators

Several studies have demonstrated the ability of bromo-substituted dihydrobenzofuran derivatives to inhibit the production of key inflammatory molecules, including:

  • Prostaglandin E2 (PGE2): A principal mediator of inflammation, pain, and fever.

  • Nitric Oxide (NO): A signaling molecule that, in excess, contributes to inflammation and tissue damage.

  • Interleukin-6 (IL-6): A pro-inflammatory cytokine involved in a wide range of inflammatory diseases.

  • Chemokine (C-C motif) Ligand 2 (CCL2): A chemokine that recruits monocytes to sites of inflammation.

Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of these compounds are often attributed to their ability to interfere with intracellular signaling pathways that regulate the expression of pro-inflammatory genes.

  • NF-κB Signaling Pathway: This pathway is a central regulator of inflammation. Bromo-substituted benzofuran derivatives have been shown to inhibit the activation of NF-κB, thereby preventing the transcription of numerous pro-inflammatory genes.[1]

  • MAPK Signaling Pathway: The MAPK cascade, including ERK, JNK, and p38, plays a crucial role in transmitting extracellular signals to the nucleus to regulate gene expression involved in inflammation. Inhibition of this pathway is another mechanism by which these compounds may exert their anti-inflammatory effects.

Quantitative Data Summary

The following table summarizes the in vitro anti-inflammatory activity of representative bromo-substituted 2,3-dihydrobenzofuran derivatives from published studies.

Compound IDTargetAssay SystemIC50 (µM)Reference
Compound 1 PGE2 ProductionLPS-stimulated RAW 264.7 macrophages1.92[3][4]
IL-6 ProductionLPS-stimulated RAW 264.7 macrophages1.2 - 9.04[2][3]
CCL2 ProductionLPS-stimulated RAW 264.7 macrophages1.5 - 19.3[2][3]
NO ProductionLPS-stimulated RAW 264.7 macrophages2.4 - 5.2[2][3]
Compound 2 NO ProductionLPS-stimulated RAW 264.7 macrophages17.3[5][6]
Compound 3 NO ProductionLPS-stimulated RAW 264.7 macrophages16.5[5][6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory properties of this compound derivatives.

Protocol 1: In Vitro Anti-Inflammatory Activity in Macrophages

Objective: To assess the ability of test compounds to inhibit the production of pro-inflammatory mediators (PGE2, NO, IL-6, CCL2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (dissolved in DMSO)

  • Griess Reagent for NO determination

  • ELISA kits for PGE2, IL-6, and CCL2

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Supernatant Collection: After incubation, collect the cell culture supernatants for analysis.

  • Nitric Oxide (NO) Assay: Determine the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent according to the manufacturer's instructions.

  • PGE2, IL-6, and CCL2 Assays: Quantify the levels of PGE2, IL-6, and CCL2 in the supernatant using specific ELISA kits following the manufacturer's protocols.

  • Data Analysis: Calculate the percentage inhibition of each mediator for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC50 values using a suitable software.

Protocol 2: Western Blot Analysis of NF-κB and MAPK Signaling

Objective: To investigate the effect of test compounds on the activation of the NF-κB and MAPK signaling pathways in LPS-stimulated macrophages.

Materials:

  • LPS-stimulated RAW 264.7 cell lysates (prepared as in Protocol 1)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein from each sample on SDS-PAGE gels.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using a chemiluminescence reagent and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). Compare the levels of phosphorylated proteins in treated cells to the LPS-stimulated control.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this document.

G NF-κB Signaling Pathway Inhibition cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Transcription (COX-2, iNOS, Cytokines) Nucleus->Genes Induces Compound 7-Bromo-2,3- dihydrobenzofuran Derivative Compound->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by a this compound derivative.

G MAPK Signaling Pathway Inhibition LPS LPS Receptor Receptor LPS->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK (MEK) MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Nucleus Nucleus TranscriptionFactors->Nucleus Genes Pro-inflammatory Gene Expression Nucleus->Genes Compound 7-Bromo-2,3- dihydrobenzofuran Derivative Compound->MAPKKK Inhibits

Caption: Inhibition of the MAPK signaling pathway by a this compound derivative.

G Experimental Workflow for In Vitro Anti-Inflammatory Screening cluster_0 Cell Culture and Treatment cluster_1 Analysis of Inflammatory Mediators cluster_2 Analysis of Signaling Pathways A Seed RAW 264.7 Macrophages B Pre-treat with Test Compound A->B C Stimulate with LPS B->C D Collect Supernatant C->D G Prepare Cell Lysates C->G E Griess Assay (NO) D->E F ELISA (PGE2, IL-6, CCL2) D->F H Western Blot (NF-κB, MAPK) G->H

Caption: A typical experimental workflow for screening anti-inflammatory compounds in vitro.

References

Application Notes and Protocols: Synthesis of Novel Antimicrobial Compounds from 7-Bromo-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of two classes of novel antimicrobial compounds derived from 7-Bromo-2,3-dihydrobenzofuran: benzofuro[3,2-d]pyrimidine derivatives and 7-Aryl-2,3-dihydrobenzofuran derivatives. The methodologies are based on established synthetic strategies and aim to guide researchers in the development of new potential therapeutic agents.

Synthesis of Benzofuro[3,2-d]pyrimidine Derivatives

This protocol outlines a potential pathway to synthesize benzofuro[3,2-d]pyrimidine derivatives, a class of compounds that has shown considerable antibacterial and antifungal activity. While the literature describes the synthesis from bromo-benzofuran precursors, this protocol adapts the methodology to start from this compound, which would first be oxidized to the corresponding benzofuran.

Experimental Protocol

Step 1: Oxidation of this compound to 7-Bromobenzofuran

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or chloroform.

  • Oxidation: Add an oxidizing agent, for example, 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 equivalents), to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture to remove the precipitated hydroquinone. Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 7-Bromobenzofuran.

Step 2: Synthesis of 8-Bromo-benzofuro[3,2-d]pyrimidin-4(3H)-one Analogues

This multi-step synthesis is adapted from procedures for analogous benzofuran precursors.

  • Formylation: Convert 7-Bromobenzofuran to 7-bromo-2-formylbenzofuran. This can be achieved through various formylation methods, such as the Vilsmeier-Haack reaction.

  • Oxidation to Carboxylic Acid: Oxidize the aldehyde to 7-bromo-benzofuran-2-carboxylic acid using an appropriate oxidizing agent like potassium permanganate or Jones reagent.

  • Amidation: Convert the carboxylic acid to the corresponding amide, 7-bromo-benzofuran-2-carboxamide, by reacting with thionyl chloride followed by ammonia.

  • Hofmann Rearrangement: Subject the amide to a Hofmann rearrangement to yield 2-amino-7-bromobenzofuran.

  • Cyclization to Pyrimidine: React the 2-amino-7-bromobenzofuran with a suitable reagent like formamide or N,N-dimethylformamide dimethyl acetal (DMF-DMA) to construct the pyrimidine ring, yielding 8-Bromo-benzofuro[3,2-d]pyrimidin-4(3H)-one. Further derivatization can be achieved by reacting with various aldehydes.

Antimicrobial Activity of Analogous Benzofuro[3,2-d]pyrimidine Derivatives

The following table summarizes the antimicrobial activity of 8-bromo-3-{[phenylmethylidene]amino}benzofuro[3,2-d]pyrimidin-4(3H)-one derivatives, which are structurally similar to the proposed products. Data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.

Compound IDR-group on PhenylmethylideneE. coli (MIC µg/mL)S. aureus (MIC µg/mL)A. niger (MIC µg/mL)
1a 4-Chloro502550
1b 4-Nitro2512.525
1c 4-Methoxy10050100
1d 2,4-Dichloro2512.525
Ciprofloxacin (Standard)6.256.25-
Fluconazole (Standard)--12.5

Note: This data is for analogous compounds and serves as a reference for the potential activity of derivatives synthesized from this compound.

Synthetic Workflow Diagram

Synthesis_Workflow_Pyrimidines start This compound step1 Oxidation (DDQ) start->step1 intermediate1 7-Bromobenzofuran step1->intermediate1 step2 Multi-step Synthesis: 1. Formylation 2. Oxidation 3. Amidation 4. Hofmann Rearrangement 5. Cyclization intermediate1->step2 product 8-Bromo-benzofuro[3,2-d]pyrimidine Derivatives step2->product

Caption: Synthetic pathway for benzofuro[3,2-d]pyrimidines.

Synthesis of 7-Aryl-2,3-dihydrobenzofuran Derivatives via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. This protocol describes its application to this compound to synthesize novel 7-Aryl-2,3-dihydrobenzofuran derivatives, a class of compounds with potential antimicrobial properties.

Experimental Protocol
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base, for example, potassium carbonate (2 equivalents).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio).

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the 7-Aryl-2,3-dihydrobenzofuran derivative.

Antimicrobial Activity of Analogous 2-Arylbenzofurans

The following table summarizes the antimicrobial activity of various 2-arylbenzofurans, which are structurally related to the proposed 7-aryl derivatives and indicate the potential for antimicrobial activity in this class of compounds. Data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.[1][2][3]

Compound IDAryl SubstituentB. subtilis (MIC µg/mL)P. syringae (MIC µg/mL)M. aucupariae (MIC µg/mL)MRSA (MIC µg/mL)
Cicerfuran 2-methoxy-4,5-methylenedioxyphenyl255025-
Analog 2a 4-Hydroxyphenyl>100>100>1003.13
Analog 2b 3,4-Dihydroxyphenyl50100506.25
Chalcomoracin Prenylated phenyl---0.78
Vancomycin (Standard)---1-2

Note: This data is for analogous 2-arylbenzofurans and serves as a reference for the potential activity of 7-Aryl-2,3-dihydrobenzofuran derivatives.[1][2][3]

Synthetic Workflow Diagram

Suzuki_Coupling_Workflow start This compound reaction Suzuki-Miyaura Coupling start->reaction reagent Arylboronic Acid reagent->reaction catalyst Pd(PPh₃)₄, Base catalyst->reaction product 7-Aryl-2,3-dihydrobenzofuran Derivatives reaction->product Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Microbial Inoculum inoculate Inoculate 96-well Plate prep_inoculum->inoculate prep_compounds Prepare Compound Dilutions prep_compounds->inoculate incubate Incubate inoculate->incubate determine_mic Determine MIC incubate->determine_mic

References

Designing Potent mPGES-1 Inhibitors: The Role of the 7-Bromo-2,3-dihydrobenzofuran Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 27, 2025 – Researchers in the field of inflammatory drug discovery are increasingly turning their attention to microsomal prostaglandin E synthase-1 (mPGES-1) as a promising therapeutic target. The 7-Bromo-2,3-dihydrobenzofuran scaffold has emerged as a valuable starting point in the design of potent and selective mPGES-1 inhibitors. This application note provides a detailed overview of the design principles, experimental protocols, and signaling pathways relevant to the development of these novel anti-inflammatory agents.

Introduction to mPGES-1 as a Therapeutic Target

Microsomal prostaglandin E synthase-1 (mPGES-1) is a key enzyme in the inflammatory cascade, responsible for the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2).[1] PGE2 is a potent inflammatory mediator involved in pain, fever, and swelling. Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes, selective inhibition of mPGES-1 offers the potential for a more targeted anti-inflammatory effect with a reduced risk of gastrointestinal and cardiovascular side effects.[2]

The 2,3-dihydrobenzofuran framework has been identified as a promising scaffold for the development of mPGES-1 inhibitors.[1][3] Strategic modifications of this core structure, particularly with a bromine atom at the 7-position, have led to the discovery of lead compounds with significant inhibitory activity.

Quantitative Analysis of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the potency of inhibitor candidates. The following table summarizes the in vitro inhibitory activity of key 2,3-dihydrobenzofuran derivatives against human mPGES-1.

Compound IDModification on 2,3-dihydrobenzofuran CoreAssay TypeIC50 (µM)Reference
19 SubstitutedCell-free~2[1]
20 SubstitutedCell-free~2[1]

Note: The specific substitutions for compounds 19 and 20 on the 2,3-dihydrobenzofuran core are detailed in the primary literature.

Signaling Pathway and Experimental Workflows

A clear understanding of the underlying biological pathways and experimental methodologies is essential for the successful design and evaluation of mPGES-1 inhibitors.

Prostaglandin E2 Biosynthesis Pathway

The following diagram illustrates the enzymatic cascade leading to the production of PGE2, highlighting the central role of mPGES-1.

PGE2_Pathway Membrane Membrane Phospholipids PLA2 PLA2 AA Arachidonic Acid (AA) COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 (PGH2) mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E2 (PGE2) Inflammation Inflammation, Pain, Fever PGE2->Inflammation PLA2->AA COX->PGH2 mPGES1->PGE2 Inhibitor This compound Inhibitors Inhibitor->mPGES1

Caption: Prostaglandin E2 (PGE2) synthesis pathway and the point of intervention for mPGES-1 inhibitors.

Experimental Workflow for Inhibitor Screening

The process of identifying and characterizing novel mPGES-1 inhibitors typically follows a structured workflow, from initial synthesis to in vitro and cell-based assays.

Workflow cluster_synthesis Chemical Synthesis cluster_assay Biological Evaluation Start This compound Synthesis Chemical Modification & Derivative Synthesis Start->Synthesis Purification Purification & Characterization Synthesis->Purification CellFree Cell-Free mPGES-1 Inhibition Assay Purification->CellFree CellBased Cell-Based PGE2 Production Assay CellFree->CellBased SAR Structure-Activity Relationship (SAR) Analysis CellBased->SAR

Caption: A generalized workflow for the design and evaluation of this compound based mPGES-1 inhibitors.

Experimental Protocols

Detailed and robust experimental protocols are fundamental for obtaining reliable and reproducible data.

Cell-Free mPGES-1 Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of isolated mPGES-1.

1. Preparation of Microsomal Fraction (mPGES-1 source):

  • Culture A549 human lung carcinoma cells and stimulate with a pro-inflammatory agent like Interleukin-1β (IL-1β) to induce mPGES-1 expression.

  • Harvest cells, wash with cold PBS, and homogenize in a suitable buffer.

  • Perform differential centrifugation to isolate the microsomal fraction containing mPGES-1.

  • Determine protein concentration and store at -80°C.

2. Inhibition Assay:

  • In a microplate, combine the microsomal fraction with a reaction buffer containing glutathione (GSH), a necessary cofactor for mPGES-1 activity.

  • Add the test compound (dissolved in a suitable solvent like DMSO) at various concentrations.

  • Initiate the reaction by adding the substrate, PGH2.

  • After a defined incubation period, stop the reaction.

  • Quantify the amount of PGE2 produced using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

3. Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to a vehicle control.

  • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of mPGES-1 activity, by fitting the data to a dose-response curve.

Cell-Based mPGES-1 Inhibition Assay

This assay assesses the ability of a compound to inhibit PGE2 production in a cellular context, providing insights into cell permeability and metabolism.

1. Cell Culture and Treatment:

  • Seed a suitable cell line (e.g., A549 or RAW 264.7 macrophages) in a multi-well plate.

  • Pre-incubate the cells with various concentrations of the test compound.

  • Stimulate the cells with a pro-inflammatory agent (e.g., IL-1β or lipopolysaccharide (LPS)) to induce the COX-2/mPGES-1 pathway.

2. Sample Collection and Analysis:

  • After an appropriate incubation period, collect the cell culture supernatant.

  • Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit.

3. Data Analysis:

  • Determine the IC50 value for the inhibition of PGE2 production in the cell-based assay.

Conclusion

The this compound scaffold represents a promising starting point for the design of novel and selective mPGES-1 inhibitors. The experimental protocols and workflows detailed in this application note provide a framework for the systematic evaluation of these compounds. Further optimization of this chemical series, guided by robust SAR data, holds the potential to deliver next-generation anti-inflammatory therapeutics with improved safety profiles.

References

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 7-Bromo-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the high-yield synthesis of 7-Bromo-2,3-dihydrobenzofuran.

Frequently Asked Questions (FAQs)

Q1: What is a common high-yield synthetic route for this compound?

A common and effective method involves the intramolecular cyclization of 1,3-dibromo-2-(2-bromoethoxy)benzene. This method, utilizing n-butyllithium for the cyclization, has been reported to achieve yields as high as 78%.

Q2: What are the critical parameters to control for a high yield in the n-butyllithium mediated cyclization?

Maintaining a low temperature (typically -78 °C) during the addition of n-butyllithium is crucial to prevent side reactions. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to avoid quenching of the organolithium intermediate by atmospheric moisture or oxygen. Slow, dropwise addition of n-butyllithium is also recommended to control the reaction exotherm.

Q3: My reaction yield is consistently low. What are the potential causes?

Low yields can stem from several factors:

  • Incomplete reaction: The starting material may not have fully reacted. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Side reactions: The presence of moisture or oxygen can lead to the formation of byproducts. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Incorrect stoichiometry: Precisely measuring the amount of n-butyllithium is critical. An old or improperly stored bottle of n-butyllithium may have a lower molarity than stated.

  • Suboptimal temperature control: Allowing the reaction temperature to rise prematurely can lead to undesired side reactions.

Q4: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

Common side products can include:

  • Unreacted starting material (1,3-dibromo-2-(2-bromoethoxy)benzene).

  • Protonated intermediate (1,3-dibromo-2-ethoxybenzene), if moisture is present.

  • Products of over-bromination or rearrangement, depending on the reaction conditions and starting materials.

Q5: What is the recommended method for purifying the crude this compound?

Silica gel column chromatography is a highly effective method for purifying the final product. A gradient elution system, for example, with ethyl acetate in hexane or dichloromethane, can separate the desired product from non-polar impurities and more polar side products.[1] Recrystallization can also be employed if a suitable solvent system is identified.

Troubleshooting Guides

Problem 1: Low or No Product Formation
Possible Cause Suggested Solution
Inactive n-butyllithium Use a freshly opened bottle of n-butyllithium or titrate the existing solution to determine its exact molarity.
Presence of moisture or oxygen Ensure all glassware is rigorously dried in an oven and cooled under an inert atmosphere. Use anhydrous solvents. Purge the reaction vessel with nitrogen or argon before adding reagents.
Reaction temperature too high Maintain the reaction temperature at -78 °C (a dry ice/acetone bath is recommended) during the addition of n-butyllithium and for the specified time afterward.
Inefficient stirring Ensure vigorous stirring to promote proper mixing of the reagents, especially during the dropwise addition of n-butyllithium.
Problem 2: Complex Mixture of Products (Multiple Spots on TLC)
Possible Cause Suggested Solution
Side reactions due to temperature fluctuations Strictly adhere to the recommended temperature profile for the reaction.
Incorrect stoichiometry of reagents Carefully calculate and measure the molar equivalents of all reactants.
Reaction quenched improperly Quench the reaction by slowly adding it to a cold, saturated aqueous solution of ammonium chloride or water to neutralize any remaining reactive species.
Starting material impurity Ensure the purity of the starting material, 1,3-dibromo-2-(2-bromoethoxy)benzene, before starting the reaction.
Problem 3: Difficulty in Purifying the Product
Possible Cause Suggested Solution
Co-elution of impurities during column chromatography Optimize the solvent system for column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent can improve separation.[1]
Product is an oil and cannot be recrystallized Rely on column chromatography for purification. If the product is still impure, a second chromatographic purification using a different solvent system may be necessary.
Product degradation on silica gel If the product is acid-sensitive, the silica gel can be neutralized by pre-treating it with a solution of triethylamine in the eluent.

Experimental Protocols

High-Yield Synthesis of this compound via Intramolecular Cyclization

This protocol is adapted from a reported high-yield synthesis.

Materials:

  • 1,3-dibromo-2-(2-bromoethoxy)benzene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexane (typically 2.5 M)

  • Anhydrous Hexane

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and Hexane for elution

Procedure:

  • In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 1,3-dibromo-2-(2-bromoethoxy)benzene in a mixture of anhydrous THF and anhydrous hexane.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium in hexane dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not rise above -75 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for an additional 30 minutes.

  • Slowly warm the reaction mixture to 0 °C and stir for another 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully quench the reaction by pouring the mixture into a beaker of ice-cold saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford this compound as a colorless product.

Data Presentation

Parameter Synthesis via Intramolecular Cyclization
Starting Material 1,3-dibromo-2-(2-bromoethoxy)benzene
Key Reagent n-Butyllithium
Solvent THF/Hexane
Reaction Temperature -78 °C to 0 °C
Reported Yield 78%
Purification Method Silica Gel Column Chromatography
Product Appearance Colorless needle-like crystals
¹H NMR (500 MHz, DMSO-d6) δ 7.27 (dd, J=1,8Hz, 1H), 7.20 (dd, J=1,7.5Hz, 1H), 6.75 (t, J=7.8Hz, 1H), 4.59 (t, J=9Hz, 2H), 3.28 (t, J=8.8Hz, 2H)

Visualizations

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve Starting Material in Anhydrous Solvents cool Cool to -78 °C start->cool add_buli Slowly Add n-BuLi cool->add_buli stir_cold Stir at -78 °C add_buli->stir_cold warm_up Warm to 0 °C & Stir stir_cold->warm_up quench Quench with aq. NH4Cl warm_up->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry chromatography Column Chromatography dry->chromatography product Pure 7-Bromo-2,3- dihydrobenzofuran chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

References

Technical Support Center: Purification of 7-Bromo-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the purification of 7-Bromo-2,3-dihydrobenzofuran. Below you will find troubleshooting guides and frequently asked questions to streamline your experimental workflow.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the purification of this compound.

Q1: My crude product is a pale-yellow solid/oil after work-up. What is the recommended primary purification method?

A common and effective primary purification method is flash column chromatography.[1][2] For compounds with similar structures, various solvent systems have been successfully employed. A gradient elution is often recommended to effectively separate the desired product from impurities.

Q2: I am seeing multiple spots on my TLC plate after initial purification. What are the likely impurities?

Potential impurities could include unreacted starting materials, isomers (if the synthesis allows for their formation), or debrominated 2,3-dihydrobenzofuran. The polarity of these impurities will dictate their separation on a TLC plate.

Q3: How can I optimize my column chromatography protocol for better separation?

To optimize your column chromatography, consider the following:

  • Solvent System Screening: Before scaling up, perform small-scale TLC analysis with different solvent systems to achieve good separation (Rf value of the product around 0.3-0.4).

  • Gradient Elution: Start with a non-polar eluent and gradually increase the polarity. This can help in separating compounds with close Rf values.

  • Sample Loading: Ensure your crude product is concentrated and loaded onto the column in a minimal amount of solvent to ensure a narrow band and better separation.

Q4: Can I use recrystallization to purify this compound?

Yes, recrystallization can be a viable purification method, especially for removing minor impurities if your product is a solid. The choice of solvent is critical. You will need a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Q5: My final product is discolored (e.g., yellow or brown). What could be the cause and how can I fix it?

Discoloration can be due to trace impurities or degradation. If column chromatography does not yield a colorless product, you might consider a second purification step like recrystallization or treatment with activated carbon. Ensure that solvents are of high purity and that the compound is not exposed to high temperatures for extended periods.

Q6: What is a standard work-up procedure before purification?

A typical work-up procedure involves:

  • Quenching the reaction mixture (e.g., with water or a saturated aqueous solution like ammonium chloride or sodium bicarbonate).

  • Extracting the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).[1][2]

  • Washing the combined organic layers with brine.[1][2]

  • Drying the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄).[1][2]

  • Concentrating the solution under reduced pressure to obtain the crude product.[1][2]

Purification Data Summary

The following table summarizes typical purification parameters gathered from literature on similar bromo-substituted dihydrobenzofuran compounds.

Purification MethodStationary PhaseMobile Phase / Solvent SystemPurity AchievedReference(s)
Flash Column ChromatographySilica GelEthyl acetate / Dichloromethane (gradient)>95%[1]
Flash Column ChromatographySilica GelEthyl acetate / CH₂Cl₂ (gradient)>91%[2]
Flash Column ChromatographySilica GelEthyl acetate / Hexane (gradient)High[3][4]
Recrystallization-PentaneHigh[5]
Distillation-Vacuum distillationHigh[6]

Experimental Protocols

General Protocol for Flash Column Chromatography Purification
  • Preparation of the Column:

    • Select an appropriately sized glass column and securely clamp it in a vertical position.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Carefully pour the slurry into the column, allowing the silica gel to pack evenly without air bubbles.

    • Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Preparation and Loading:

    • Dissolve the crude this compound in a minimal amount of the chromatography solvent or a stronger solvent that will be used in the elution.

    • Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and then evaporating the solvent.

    • Carefully apply the prepared sample to the top of the silica gel bed.

  • Elution:

    • Begin eluting with a non-polar solvent system (e.g., 100% hexane).

    • Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate or dichloromethane) in a stepwise or continuous gradient.

    • Collect fractions in separate test tubes.

  • Fraction Analysis:

    • Monitor the elution of the compound by thin-layer chromatography (TLC) analysis of the collected fractions.

    • Combine the fractions containing the pure product.

  • Isolation:

    • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

Purification Workflow Diagram

PurificationWorkflow crude Crude Product (Post-Workup) tlc TLC Analysis crude->tlc Assess Purity pure_product Pure 7-Bromo-2,3- dihydrobenzofuran tlc->pure_product Single Spot (High Purity) impurities Impurities Detected tlc->impurities Multiple Spots column Flash Column Chromatography purity_check Purity Check (TLC, NMR, etc.) column->purity_check recrystallization Recrystallization recrystallization->purity_check distillation Vacuum Distillation (for liquids) distillation->purity_check purity_check->column Further Purification Needed purity_check->pure_product Purity Confirmed impurities->column Primary Method impurities->recrystallization If Solid & High Purity impurities->distillation If Liquid

Caption: A decision-making workflow for the purification of this compound.

References

Technical Support Center: Synthesis of Dihydrobenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of dihydrobenzofuran derivatives.

Frequently Asked Questions (FAQs)

Q1: My reaction to synthesize a dihydrobenzofuran precursor from a phenol is resulting in a mixture of O-alkylated and C-alkylated products. How can I improve the selectivity for the desired O-alkylation?

A1: The competition between O- and C-alkylation of phenolates is a common issue influenced by several factors. To favor O-alkylation, which is typically the desired pathway for preparing precursors for dihydrobenzofuran synthesis (e.g., aryl allyl ethers), consider the following modifications to your protocol:

  • Solvent Choice: Use polar aprotic solvents like dimethylformamide (DMF) or acetone. These solvents do not hydrogen-bond with the phenolate oxygen, leaving it more available for nucleophilic attack. Protic solvents, in contrast, can solvate the oxygen atom, hindering O-alkylation and promoting C-alkylation.[1]

  • Counter-ion: Larger cations, such as potassium (K+), tend to favor O-alkylation over smaller cations like lithium (Li+).

  • Leaving Group: "Harder" electrophiles, such as those with tosylate or chloride leaving groups, generally favor O-alkylation. "Softer" electrophiles with iodide or bromide leaving groups are more prone to C-alkylation.

Q2: I am observing the formation of a fully aromatized benzofuran as a major byproduct. What conditions promote this and how can I prevent it?

A2: Aromatization of the dihydrobenzofuran ring to the corresponding benzofuran can occur, particularly under acidic conditions. The strength of the acid can play a critical role in this side reaction. To minimize aromatization:

  • Avoid Strong Acids: If your reaction or work-up involves an acid, consider using a weaker acid or minimizing the exposure time. For instance, some transformations leading to benzofurans from dihydrobenzofuran precursors are intentionally carried out with acids like p-toluenesulfonic acid (p-TsOH).[2]

  • Temperature Control: Higher temperatures can sometimes promote aromatization. Running the reaction at the lowest effective temperature can help suppress this side reaction.

  • Neutral Work-up: Employ a neutral or mildly basic work-up procedure to quench the reaction and avoid acid-catalyzed aromatization during product isolation.

Q3: My synthesis of a substituted dihydrobenzofuran from a meta-substituted phenol is giving me a mixture of regioisomers. How can I control the regioselectivity of the cyclization?

A3: Achieving high regioselectivity in the synthesis of dihydrobenzofurans from substituted phenols is a significant challenge, as both steric and electronic factors of the substituents on the aromatic ring influence the site of cyclization. Here are some strategies to improve regioselectivity:

  • Steric Hindrance: Bulky substituents on the phenol can direct the cyclization to the less sterically hindered ortho position.[3]

  • Directing Groups: The use of directing groups can effectively control the regiochemical outcome of the reaction.

  • Catalyst and Ligand Choice: In transition metal-catalyzed syntheses, the choice of catalyst and ligands can have a profound impact on regioselectivity. Experimenting with different ligand systems (e.g., bulky phosphine ligands in palladium catalysis) can improve the desired isomeric ratio.

Q4: In my synthesis starting from an aryl allyl ether (Claisen rearrangement followed by cyclization), I am getting low yields of the desired dihydrobenzofuran and observing other byproducts. What could be the issue?

A4: The tandem Claisen rearrangement-cyclization is a powerful method, but can be prone to side reactions if not properly optimized.[1][4][5] Potential issues include:

  • Incomplete Cyclization: The intermediate ortho-allyl phenol may not efficiently cyclize. This can be addressed by optimizing the catalyst (e.g., using a Lewis or Brønsted acid) and reaction temperature.[1][5]

  • Competing Rearrangements: When the ortho-positions are blocked, the allyl group may undergo a subsequent Cope rearrangement to the para-position, preventing the desired cyclization.[6]

  • Oxidation of the Intermediate: The ortho-allyl phenol intermediate can be susceptible to oxidation. Running the reaction under an inert atmosphere can help mitigate this.

Troubleshooting Guides

Problem 1: Low Yield and/or Formation of Over-Oxidized Products

Symptoms:

  • Low yield of the desired dihydrobenzofuran.

  • Presence of byproducts such as benzofuranones (lactones) or hydroxyacetophenones in the crude reaction mixture.[7]

  • Decomposition of starting material or product.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Over-oxidation by the chosen oxidant • Reduce the equivalents of the oxidant used. • Switch to a milder oxidant. For example, if using a strong oxidant, consider alternatives like silver(I) oxide which has been shown to be effective in certain oxidative coupling reactions.[8] • Lower the reaction temperature to decrease the rate of oxidation.
Competitive oxidation of other functional groups • Protect sensitive functional groups (e.g., primary or secondary alcohols) prior to the cyclization step.[9] • Choose reaction conditions known to be selective for the desired transformation.
Air sensitivity of reactants or products • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). • Use degassed solvents.
Problem 2: Formation of Dimeric or Polymeric Byproducts

Symptoms:

  • Significant formation of high molecular weight species observed by TLC or LC-MS.

  • Difficulty in purifying the desired product from a complex mixture.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Intermolecular side reactions in transition metal-catalyzed processes Ligand Modification: In palladium-catalyzed reactions, bulky, electron-rich ligands can often suppress intermolecular side reactions like homocoupling. • Adjust Catalyst Loading: In some cases, a lower catalyst loading can reduce the rate of bimolecular side reactions.
Radical-mediated polymerization Add a Radical Inhibitor: If a radical mechanism is suspected, the addition of a radical scavenger like BHT (butylated hydroxytoluene) in a small amount might suppress polymerization. • Control Temperature: Lowering the reaction temperature can reduce the rate of radical propagation.

Experimental Protocols

Protocol 1: Minimizing Aromatization in an Acid-Catalyzed Cyclization

This protocol describes a general procedure for an acid-catalyzed intramolecular hydroalkoxylation of an ortho-alkenylphenol to a dihydrobenzofuran, with an emphasis on preventing over-aromatization to a benzofuran.

Materials:

  • ortho-alkenylphenol (1.0 mmol)

  • Weak acid catalyst (e.g., p-toluenesulfonic acid, 0.1 mmol, 10 mol%)

  • Anhydrous, non-polar solvent (e.g., toluene, 10 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the ortho-alkenylphenol (1.0 mmol) and anhydrous toluene (10 mL).

  • Add the weak acid catalyst (e.g., p-TsOH, 0.1 mmol).

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC. Critical Step: Avoid excessive heating, as higher temperatures can promote aromatization.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding saturated sodium bicarbonate solution (10 mL) to neutralize the acid. Critical Step: Prompt neutralization is key to preventing acid-mediated aromatization during work-up.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective O-Alkylation of a Phenol to Synthesize an Aryl Allyl Ether Precursor

This protocol provides a method for the selective O-alkylation of a phenol with an allyl halide, a common first step in syntheses involving a subsequent Claisen rearrangement.

Materials:

  • Phenol (1.0 mmol)

  • Allyl bromide (1.2 mmol)

  • Potassium carbonate (K2CO3, 2.0 mmol)

  • Anhydrous dimethylformamide (DMF, 10 mL)

  • Diethyl ether or ethyl acetate

  • Water

  • Brine

Procedure:

  • To a round-bottom flask, add the phenol (1.0 mmol) and anhydrous DMF (10 mL).

  • Add potassium carbonate (2.0 mmol). Note: The choice of a potassium base and a polar aprotic solvent (DMF) favors O-alkylation.

  • Add allyl bromide (1.2 mmol) dropwise to the stirring suspension.

  • Stir the reaction at room temperature and monitor by TLC. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) can be applied.

  • Once the reaction is complete, pour the mixture into water (30 mL) and extract with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic extracts and wash with water (2 x 20 mL) and then brine (20 mL) to remove residual DMF.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting aryl allyl ether by column chromatography.

Data Presentation

Table 1: Effect of Solvent on C- vs. O-Alkylation of 2-Naphthol with Benzyl Bromide [1]

SolventProduct Ratio (O-alkylation : C-alkylation)
Dimethylformamide (DMF)Predominantly O-alkylation
Trifluoroethanol (TFE)Predominantly C-alkylation

Table 2: Influence of Oxidant and Solvent on the Synthesis of Dihydrobenzofuran Neolignans [8]

SubstrateOxidant (equiv.)SolventYield of Dihydrobenzofuran
Methyl ferulateAg2O (0.5)Benzene/Acetone31%
Methyl ferulateAg2O (1.6)Dichloromethane32%
Methyl p-coumarateAg2O (0.5)AcetonitrileGood yield and high selectivity
Methyl ferulateAg2O (0.5)AcetonitrileGood yield and high selectivity

Visualizations

Side_Reaction_Pathways cluster_main Desired Synthesis Pathway cluster_side Potential Side Reactions A Phenol Derivative B Precursor (e.g., Aryl Allyl Ether) A->B Alkylation S1 C-Alkylated Phenol A->S1 C-Alkylation C Dihydrobenzofuran (Desired Product) B->C Cyclization S3 Regioisomer B->S3 Incorrect Regiochemistry S2 Benzofuran (Aromatized) C->S2 Aromatization (e.g., strong acid) S4 Over-oxidized Product C->S4 Over-oxidation

Caption: Key side reactions in dihydrobenzofuran synthesis.

Troubleshooting_Workflow start Low Yield or Impure Product q1 What is the main side product? start->q1 aromatization Aromatized Benzofuran q1->aromatization Aromatization regioisomer Regioisomer q1->regioisomer Isomerization c_alkylation C-Alkylated Precursor q1->c_alkylation Alkylation Issue oxidation Over-oxidized Product q1->oxidation Oxidation sol_aromatization • Use weaker acid • Lower temperature • Neutral work-up aromatization->sol_aromatization sol_regioisomer • Modify catalyst/ligand • Utilize steric hindrance • Use directing groups regioisomer->sol_regioisomer sol_c_alkylation • Use polar aprotic solvent (DMF) • Use K+ base • Use 'harder' electrophile c_alkylation->sol_c_alkylation sol_oxidation • Reduce oxidant amount • Use milder oxidant • Protect sensitive groups oxidation->sol_oxidation

Caption: Troubleshooting workflow for dihydrobenzofuran synthesis.

References

Stability and proper storage conditions for 7-Bromo-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information on the stability and proper storage of 7-Bromo-2,3-dihydrobenzofuran to ensure its integrity for research, development, and manufacturing purposes.

Stability and Storage Conditions

Proper storage is critical to maintain the chemical purity and stability of this compound. While specific quantitative stability data under various conditions is not extensively published, the following guidelines are based on available safety data sheets and chemical supplier recommendations. The compound is generally considered stable under normal conditions.

Recommended Storage Conditions:

ParameterRecommendationSource
Temperature Store in a cool place. Options include room temperature, refrigeration (2-8°C), or frozen (-20°C) for long-term storage.[1]
Atmosphere Store in a dry, well-ventilated area. A tightly sealed container is crucial to prevent moisture ingress.[1]
Light Keep in a dark place, protected from light to prevent potential photodegradation.
Inert Gas For extended storage, particularly of high-purity material, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation.

Experimental Protocols

The following are generalized protocols that can be adapted for the stability assessment of this compound.

Protocol 1: Stability-Indicating HPLC Method for Benzofuran Derivatives

This method is designed to separate the active pharmaceutical ingredient (API) from its potential degradation products.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate buffer, pH adjusted). The specific gradient will need to be optimized.

  • Flow Rate: 1.0 mL/min

  • Detection: UV spectrophotometer at a wavelength determined by the UV spectrum of this compound.

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • For analysis, dilute the stock solution with the mobile phase to a working concentration (e.g., 100 µg/mL).

3. Method Validation (Abbreviated):

  • Specificity: Analyze stressed samples (see Protocol 2) to ensure that degradation product peaks are well-resolved from the main peak.

  • Linearity: Analyze a series of dilutions of the standard solution to establish a linear relationship between concentration and peak area.

  • Accuracy and Precision: Perform recovery studies and replicate injections to determine the method's accuracy and precision.

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation pathways and to validate the stability-indicating nature of the analytical method.

1. Acid Hydrolysis:

  • Dissolve this compound in a solution of 0.1 M HCl in a 1:1 mixture of acetonitrile and water.

  • Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

  • Neutralize the solution with 0.1 M NaOH and dilute with the mobile phase before HPLC analysis.

2. Base Hydrolysis:

  • Dissolve this compound in a solution of 0.1 M NaOH in a 1:1 mixture of acetonitrile and water.

  • Maintain the solution at room temperature or slightly elevated temperature for a specified period.

  • Neutralize the solution with 0.1 M HCl and dilute with the mobile phase before HPLC analysis.

3. Oxidative Degradation:

  • Dissolve this compound in a solution of 3% hydrogen peroxide in a 1:1 mixture of acetonitrile and water.

  • Keep the solution at room temperature for a specified period, protected from light.

  • Dilute with the mobile phase before HPLC analysis.

4. Thermal Degradation:

  • Store the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 60°C, 80°C).

  • At specified time points, withdraw samples, dissolve in a suitable solvent, and analyze by HPLC.

5. Photodegradation:

  • Expose a solution of this compound (in a photostable solvent) and the solid compound to a light source that provides both UV and visible light (e.g., a xenon lamp).

  • Analyze the samples at specified time points by HPLC. A control sample should be kept in the dark under the same temperature conditions.

Visualizations

Storage_Stability cluster_storage Optimal Storage Conditions cluster_factors Factors Affecting Stability Cool Cool Stable_Compound Stable Compound Cool->Stable_Compound Dry Dry Dry->Stable_Compound Dark Dark Dark->Stable_Compound Sealed_Container Tightly Sealed Sealed_Container->Stable_Compound Temperature Temperature Degradation_Products Degradation Products Temperature->Degradation_Products Moisture Moisture Moisture->Degradation_Products Light Light Light->Degradation_Products Oxygen Oxygen Oxygen->Degradation_Products 7_Bromo_Dihydrobenzofuran 7-Bromo-2,3- dihydrobenzofuran 7_Bromo_Dihydrobenzofuran->Stable_Compound Proper Storage 7_Bromo_Dihydrobenzofuran->Degradation_Products Improper Storage

Caption: Logical relationship between storage conditions and the stability of this compound.

Experimental_Workflow cluster_stress Forced Degradation Acid Acid HPLC_Analysis Stability-Indicating HPLC Analysis Acid->HPLC_Analysis Base Base Base->HPLC_Analysis Oxidation Oxidation Oxidation->HPLC_Analysis Thermal Thermal Thermal->HPLC_Analysis Photo Photo Photo->HPLC_Analysis Sample 7-Bromo-2,3- dihydrobenzofuran Sample Sample->Acid Sample->Base Sample->Oxidation Sample->Thermal Sample->Photo Data_Analysis Data Analysis (Purity, Degradants) HPLC_Analysis->Data_Analysis Stability_Assessment Stability Assessment Data_Analysis->Stability_Assessment

Caption: Experimental workflow for assessing the stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended short-term storage condition for this compound that is in frequent use?

A1: For short-term storage and frequent use, it is recommended to store the compound in a tightly sealed container in a refrigerator at 2-8°C. This minimizes thermal degradation while allowing for convenient access. Ensure the container is brought to room temperature before opening to prevent moisture condensation.

Q2: How can I tell if my sample of this compound has degraded?

A2: Visual inspection for color change (e.g., from white/off-white to yellow or brown) or changes in physical state can be initial indicators of degradation. However, the most reliable method is to use an analytical technique like HPLC (as described in Protocol 1) to check for the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent compound.

Q3: Is this compound sensitive to air?

A3: While specific data on air sensitivity is limited, it is good practice to minimize exposure to air. For long-term storage of high-purity material, flushing the container with an inert gas like argon or nitrogen before sealing is recommended to prevent potential oxidative degradation.

Q4: What are the likely degradation pathways for this compound?

A4: While specific degradation products for this compound are not well-documented in publicly available literature, similar benzofuran structures can undergo degradation through several pathways. These may include:

  • Hydrolysis: Cleavage of the ether linkage under strong acidic or basic conditions.

  • Oxidation: Oxidation of the dihydrofuran ring.

  • Photodegradation: Complex reactions initiated by the absorption of UV or visible light, potentially leading to polymerization or ring-opening.

Q5: I do not have access to an HPLC. Are there other methods to assess stability?

A5: While HPLC is the gold standard for stability-indicating assays, other techniques can provide useful information. Thin-Layer Chromatography (TLC) can be a simple and rapid method to qualitatively check for the presence of impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect the formation of degradation products by observing changes in the spectrum over time, although it is generally less sensitive than HPLC for quantifying low levels of impurities.

References

Technical Support Center: Optimizing Catalyst Choice for 7-Bromo-2,3-dihydrobenzofuran Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the functionalization of 7-Bromo-2,3-dihydrobenzofuran. The content is designed to address specific issues encountered during cross-coupling experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting points for choosing a catalyst system for different functionalizations of this compound?

A1: The choice of catalyst system is critical and depends on the desired transformation. For this aryl bromide, palladium-catalyzed cross-coupling reactions are most common. Below is a table summarizing recommended starting conditions for common reactions. These conditions are based on established methodologies for aryl bromides and may require further optimization for this specific substrate.[1][2]

Table 1: Recommended Starting Conditions for Common Cross-Coupling Reactions

Reaction TypeTarget BondTypical Catalyst (mol%)Typical Ligand (mol%)Typical BaseTypical SolventTemp (°C)
Suzuki-Miyaura C-C (Aryl, Vinyl)Pd(OAc)₂, Pd(PPh₃)₄ (1-5%)SPhos, XPhos, RuPhos (2-10%)K₂CO₃, K₃PO₄, Cs₂CO₃Dioxane/H₂O, Toluene/H₂O, DMF80-110
Buchwald-Hartwig C-N (Amines, Amides)Pd₂(dba)₃, Pd(OAc)₂ (1-3%)XPhos, RuPhos, BrettPhos (2-6%)NaOtBu, KOtBu, LHMDSToluene, Dioxane80-110
Heck Coupling C-C (Alkenes)Pd(OAc)₂ (1-5%)P(o-tol)₃, P(tBu)₃Et₃N, K₂CO₃, DBUDMF, Acetonitrile, Dioxane80-120
Sonogashira C-C (Alkynes)PdCl₂(PPh₃)₂ (1-3%)(None)Et₃N, i-Pr₂NHToluene, THF25-70

Q2: My cross-coupling reaction shows low or no conversion. What are the most common causes?

A2: Low conversion is a frequent issue in palladium-catalyzed reactions. The primary culprits are typically related to catalyst deactivation, reagent quality, or suboptimal reaction conditions.[3] A systematic approach to troubleshooting is essential.

Common Causes for Low Conversion:

  • Catalyst Inactivity: The active Pd(0) species is sensitive to oxygen. An incomplete inert atmosphere can rapidly deactivate the catalyst.[3]

  • Poor Reagent Quality: Boronic acids can degrade via protodeboronation, especially if exposed to moisture.[4] Bases should be anhydrous and finely powdered. Solvents must be anhydrous and degassed.

  • Inappropriate Ligand/Base Combination: The choice of ligand and base is highly interdependent and substrate-specific. A bulky, electron-rich ligand is often required for aryl bromides.[1] The base must be strong enough to facilitate the key steps of the catalytic cycle but not so strong as to decompose the starting materials.[2]

  • Suboptimal Temperature: Most cross-coupling reactions require heating (80-110 °C) to proceed at a reasonable rate.[2] If the temperature is too low, the reaction may stall.

Q3: Can these reactions be performed without a glovebox?

A3: Yes. While a glovebox is ideal for handling air-sensitive reagents, these reactions can be successfully run using standard Schlenk line techniques. The key is to meticulously degas all solvents (e.g., by three freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for 30-60 minutes) and to assemble the reaction under a positive pressure of inert gas to prevent oxygen ingress.[5]

Troubleshooting Guides

Guide 1: Suzuki-Miyaura Coupling Issues

Problem: My Suzuki-Miyaura coupling of this compound with a boronic acid is failing or giving very low yield (<10%).

Answer: This is a common problem that can be systematically addressed by evaluating each component of the reaction. The workflow below provides a logical sequence for troubleshooting.

G cluster_start cluster_check Initial Checks cluster_optimize Optimization Steps cluster_end start Low Yield / No Reaction check_inert Is the inert atmosphere rigorously maintained? start->check_inert check_reagents Are all reagents pure, anhydrous, and degassed? check_inert->check_reagents Yes prep_setup Action: Re-run reaction. Degas solvents thoroughly. Use Schlenk techniques. check_inert->prep_setup No catalyst_screen Screen Catalyst & Ligand - Try a pre-catalyst (e.g., XPhos G3) - Increase catalyst loading (2-5 mol%) check_reagents->catalyst_screen Yes prep_reagents Action: Use fresh boronic acid. Dry base and solvents. Use a new bottle of catalyst. check_reagents->prep_reagents No base_screen Screen Base & Solvent - Switch from K2CO3 to K3PO4 or Cs2CO3 - Ensure base is anhydrous & powdered - Try different solvent (e.g., Dioxane) catalyst_screen->base_screen temp_screen Adjust Temperature - Increase temperature in 10°C increments (e.g., from 80°C to 100°C) base_screen->temp_screen end Successful Reaction temp_screen->end prep_setup->start prep_reagents->start

Caption: Troubleshooting workflow for a failing Suzuki-Miyaura reaction.

Guide 2: Buchwald-Hartwig Amination Issues

Problem: My Buchwald-Hartwig amination is not working. What should I check first?

Answer: The success of a Buchwald-Hartwig amination is highly dependent on the correct combination of ligand, base, and amine substrate.

Table 2: Ligand Selection Guide for Buchwald-Hartwig Amination

Amine ClassRecommended LigandsKey Considerations
Primary Aliphatic Amines BrettPhos, RuPhosThese amines are generally good nucleophiles. Standard conditions often work well.[6]
Secondary Aliphatic Amines XPhos, RuPhosCan be more sterically hindered. May require slightly higher temperatures or longer reaction times.
Aryl Amines (Anilines) XPhos, t-BuXPhosGenerally reactive. Ensure the base is strong enough (NaOtBu is common).[7]
N-Heterocycles (e.g., carbazole) XPhos, TrixiePhosCan be challenging substrates. Ligand screening is often necessary.[7]

Key Troubleshooting Steps:

  • Verify Ligand Choice: Ensure you are using a suitable bulky, electron-rich phosphine ligand. For difficult couplings, using a pre-formed palladium-ligand complex (precatalyst) can improve reliability.[1]

  • Check Base Strength and Purity: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required.[1] This reagent is highly hygroscopic; use a fresh bottle or material from a glovebox.

  • Assess Amine Purity: Impurities in the amine coupling partner can poison the catalyst. Purify the amine if its quality is uncertain.

  • Solvent Choice: Toluene and dioxane are the most common solvents. They must be anhydrous and degassed.[7]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of this compound with an arylboronic acid.

  • Preparation: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 eq, finely powdered and dried), and the palladium catalyst/ligand (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of Dioxane:Water, 5 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

G start Start reagents 1. Combine Solids (Aryl Bromide, Boronic Acid, Base, Catalyst/Ligand) in Schlenk Tube start->reagents inert 2. Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂ x3) reagents->inert solvent 3. Add Degassed Solvent (e.g., Dioxane/H₂O) inert->solvent react 4. Heat and Stir (e.g., 90°C, 4-12h) solvent->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor workup 6. Aqueous Workup (Dilute, Extract Product) monitor->workup purify 7. Purify (Column Chromatography) workup->purify end Final Product purify->end

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is adapted for this compound based on procedures for similar substrates.[1]

  • Preparation: In a glovebox or under a positive flow of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 eq) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 eq) and the desired amine (1.2 mmol, 1.2 eq).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL).

  • Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling to room temperature, quench the reaction carefully with a saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.

G pd0 L-Pd(0) pd2_ox L-Pd(II)(Ar)(Br) pd0->pd2_ox pd0->l_ox pd2_amine [L-Pd(II)(Ar)(Amine)]+ pd2_ox->pd2_amine pd2_ox->l_sub product Product Ar-Amine pd2_amine->product pd2_amine->l_red product->pd0 Catalyst Regeneration l_ox->pd2_ox l_sub->pd2_amine l_red->product r_arbr->pd2_ox r_amine->pd2_amine

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

References

Technical Support Center: Suzuki Coupling with Bromo-dihydrobenzofurans

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with the Suzuki-Miyaura cross-coupling of bromo-dihydrobenzofurans. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with a bromo-dihydrobenzofuran is giving a low yield. What are the most common causes?

Low yields in Suzuki couplings involving bromo-dihydrobenzofurans can stem from several factors. The primary culprits often include inefficient catalytic activity, degradation of starting materials, or the occurrence of side reactions. Specifically, consider the following:

  • Catalyst and Ligand Choice: The palladium catalyst and its associated phosphine ligand are critical. An inappropriate choice can lead to poor catalytic turnover.[1][2] For electron-rich heteroaryl bromides like bromo-dihydrobenzofurans, bulky and electron-rich phosphine ligands are often necessary to promote the oxidative addition step.[3][4][5]

  • Base Selection: The base is crucial for the transmetalation step. Its strength and solubility can significantly impact the reaction rate and yield.[6] Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[1][6]

  • Boronic Acid/Ester Instability: Heteroaryl boronic acids can be prone to protodeboronation, a side reaction where the carbon-boron bond is cleaved, leading to the formation of dihydrobenzofuran as a byproduct.[2][4] Using boronic esters, such as pinacol esters, can enhance stability.[7][8][9][10][11]

  • Reaction Conditions: Inadequate degassing of solvents, presence of oxygen, or non-optimal reaction temperatures can lead to catalyst deactivation and the formation of homocoupling byproducts.[1][12][13]

Q2: I am observing significant amounts of homocoupling product of my boronic acid. How can I minimize this side reaction?

Homocoupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen or Pd(II) species at the start of the reaction.[2] To mitigate this:

  • Thorough Degassing: Ensure all solvents are rigorously degassed prior to use by sparging with an inert gas (Argon or Nitrogen) or using several freeze-pump-thaw cycles.[1]

  • Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration.[4][14]

  • High-Quality Reagents: Use high-purity boronic acid or ester, as impurities can sometimes promote side reactions.

  • Pre-catalyst Choice: Using a Pd(0) source like Pd(PPh₃)₄ or ensuring complete reduction of a Pd(II) pre-catalyst before the addition of the boronic acid can be beneficial.

Q3: What are the best practices for selecting a catalyst and ligand for coupling with a bromo-dihydrobenzofuran?

The choice of catalyst and ligand is critical for a successful Suzuki coupling. For a substrate like bromo-dihydrobenzofuran, which is a heteroaryl halide, the following should be considered:

  • Palladium Source: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed catalysts like Pd(PPh₃)₄.[5] Pd(dppf)Cl₂ is another effective catalyst for coupling heteroaryl halides.[15][16]

  • Ligand Selection: The ligand stabilizes the palladium center and modulates its reactivity.[4] For electron-rich aryl bromides, bulky, electron-rich phosphine ligands such as Buchwald ligands (e.g., SPhos, XPhos) or other alkylphosphines are often highly effective as they promote the oxidative addition step.[3][5][17]

Q4: Can the dihydrobenzofuran ring system itself interfere with the catalytic cycle?

Yes, heteroatoms within the substrate can sometimes coordinate to the palladium center, potentially inhibiting the catalyst.[18][19] While the oxygen in the dihydrobenzofuran is a Lewis base, its coordination to palladium is generally less of an issue compared to nitrogen-containing heterocycles.[19] However, if catalyst inhibition is suspected, adjusting the ligand or reaction conditions may be necessary.

Troubleshooting Guide

The following table summarizes common problems encountered during the Suzuki coupling of bromo-dihydrobenzofurans, their probable causes, and suggested solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst system.[1][2] 2. Low reaction temperature. 3. Poor choice of base or solvent.[12][20][21]1. Screen different palladium catalysts and ligands (e.g., Pd(dppf)Cl₂, Pd(OAc)₂ with SPhos/XPhos). 2. Increase the reaction temperature in increments of 10-20 °C. 3. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O, DMF).[13]
Protodeboronation of Boronic Acid 1. Instability of the boronic acid under reaction conditions.[2][4] 2. Presence of excess water or protic sources.1. Use the corresponding boronic ester (e.g., pinacol ester) for increased stability.[7][8][9][10][11] 2. Use anhydrous solvents and a carefully controlled amount of water if required for the base. 3. Consider using potassium trifluoroborate salts.[22]
Homocoupling of Boronic Acid 1. Presence of oxygen.[2] 2. Incomplete reduction of Pd(II) pre-catalyst.1. Ensure thorough degassing of all solvents and maintain a strict inert atmosphere.[1][13] 2. Use a Pd(0) catalyst source like Pd(PPh₃)₄ or allow for a pre-reduction step.
Dehalogenation of Bromo-dihydrobenzofuran 1. Presence of reducing agents in the reaction mixture.[2] 2. Certain bases or solvents (e.g., alcohols) can act as hydride sources.[2]1. Ensure high purity of all reagents. 2. Avoid using alcoholic solvents if dehalogenation is observed.
Formation of Palladium Black 1. Catalyst decomposition at high temperatures.[2] 2. Inappropriate ligand-to-metal ratio.1. Lower the reaction temperature. 2. Optimize the ligand-to-palladium ratio (typically 1:1 to 4:1). 3. Use a more stable pre-catalyst.[5]
Reaction Stalls 1. Catalyst deactivation.[18] 2. Product inhibition.[19]1. Add a fresh portion of the catalyst. 2. Consider a slower addition of the starting materials.

Experimental Protocols

Standard Protocol for Suzuki Coupling of a Bromo-dihydrobenzofuran

This protocol provides a general starting point for the Suzuki coupling of a bromo-dihydrobenzofuran with an arylboronic acid.

Materials:

  • Bromo-dihydrobenzofuran (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add the bromo-dihydrobenzofuran, arylboronic acid (or ester), and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst to the flask under a positive flow of inert gas.

  • Add the degassed solvent mixture via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous work-up: dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Monitoring & Workup cluster_product Final Product prep_reagents Weigh Reagents: - Bromo-dihydrobenzofuran - Boronic Acid/Ester - Base - Catalyst setup_add_solids Add Solids to Flask prep_reagents->setup_add_solids prep_glassware Flame-dry Glassware prep_glassware->setup_add_solids prep_solvent Degas Solvent setup_add_solvent Add Solvent prep_solvent->setup_add_solvent setup_inert Establish Inert Atmosphere setup_add_solids->setup_inert setup_inert->setup_add_solvent setup_heat Heat and Stir setup_add_solvent->setup_heat analysis_monitor Monitor by TLC/LC-MS setup_heat->analysis_monitor analysis_workup Aqueous Workup & Extraction analysis_monitor->analysis_workup analysis_purify Column Chromatography analysis_workup->analysis_purify product_char Characterization analysis_purify->product_char

Caption: General experimental workflow for Suzuki coupling.

Troubleshooting Decision Tree

G start Low Yield or No Reaction check_sm Starting Material Consumed? start->check_sm no_sm_consumed No check_sm->no_sm_consumed sm_consumed Yes check_sm->sm_consumed check_catalyst Screen Catalysts & Ligands no_sm_consumed->check_catalyst check_conditions Optimize Temp, Base, & Solvent check_catalyst->check_conditions check_byproducts Analyze Byproducts sm_consumed->check_byproducts homocoupling Homocoupling? check_byproducts->homocoupling protodeboronation Protodeboronation? homocoupling->protodeboronation No solve_homocoupling Improve Degassing & Inert Atmosphere homocoupling->solve_homocoupling Yes dehalogenation Dehalogenation? protodeboronation->dehalogenation No solve_protodeboronation Use Boronic Ester or Anhydrous Conditions protodeboronation->solve_protodeboronation Yes solve_dehalogenation Check Reagent Purity & Avoid Reductive Solvents dehalogenation->solve_dehalogenation Yes

References

Technical Support Center: Regioselectivity in 2,3-Dihydrobenzofuran Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving regioselectivity during the chemical modification of 2,3-dihydrobenzofurans.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Friedel-Crafts acylation of 2,3-dihydrobenzofuran yields a mixture of C5 and C7 substituted products. How can I improve selectivity for the C7 position?

A1: This is a common challenge arising from the competing electronic and steric effects that govern electrophilic aromatic substitution on the 2,3-dihydrobenzofuran scaffold. The ether oxygen is an ortho-, para-director, activating the C5 and C7 positions. While C5 is often electronically favored, C7 is sterically less hindered. You can manipulate the reaction conditions to favor acylation at the C7 position.

Troubleshooting Steps:

  • Choice of Lewis Acid: Bulkier Lewis acids, such as aluminum trichloride (AlCl₃) complexed with nitroalkanes or sterically demanding boron-based catalysts, can disfavor attack at the more hindered C5 position.

  • Solvent: Less polar solvents can sometimes enhance selectivity by influencing the solvation of the intermediate species. Consider switching from solvents like dichloromethane to carbon disulfide or nitrobenzene.

  • Temperature: Lowering the reaction temperature often increases selectivity by favoring the kinetically controlled product, which in some cases can be the C7 isomer.

  • Acylating Agent: The steric bulk of the acylating agent (RCOCl) can play a role. A bulkier "R" group will further disfavor substitution at the C5 position, which is flanked by the dihydrofuran ring.

Q2: How can I achieve highly selective C-H functionalization at the C4 or C7 position of the benzene ring?

A2: Directing group (DG) strategies are the most powerful tools for achieving high regioselectivity in C-H functionalization reactions.[1][2] A directing group is installed on the molecule (often at the nitrogen atom in related indole systems, which serves as a good model) to chelate to a metal catalyst and deliver it to a specific, often sterically hindered, C-H bond.[1][2]

Recommended Strategies:

  • For C7-Functionalization: A common strategy involves installing a directing group on the oxygen of a phenol precursor before cyclization, or on a substituent of the dihydrobenzofuran itself. Palladium and rhodium catalysts are frequently used. For instance, a hydroxyl group can direct Pd(II)-catalyzed C-H activation and subsequent C-O cyclization to form the dihydrobenzofuran ring itself, implying a powerful directing effect.[3] In analogous systems like indoles, N-P(O)tBu₂ and related groups are effective for directing palladium catalysts to the C7 position.[1][2]

  • For C4-Functionalization: Accessing the C4 position is more challenging due to its steric hindrance. This typically requires a specifically designed directing group that rigidly orients the metal catalyst towards the C4 C-H bond. In indole chemistry, installing a pivaloyl group at the C3 position can direct arylation to the C4 and C5 positions.[2] A similar strategy could be adapted for the dihydrobenzofuran system by placing a directing group on the C3 carbon.

The workflow below can help guide your decision-making process for selecting a C-H activation strategy.

G start Goal: Selective C-H Functionalization q1 Target Position? start->q1 c7_strat C7-Position Strategy q1->c7_strat C7 c4_strat C4-Position Strategy q1->c4_strat C4 other_strat Other Positions (C5, C6) Consider Electrophilic Substitution or Halogen-Dance Reactions q1->other_strat C5/C6 dg_c7 Use a Directing Group (DG) (e.g., -OH, -P(O)R2, amide) + Pd(II) or Rh(III) catalyst c7_strat->dg_c7 dg_c4 Use a rigid DG on C3 or a long-range DG on the O-atom + Ir(I) or Ru(II) catalyst c4_strat->dg_c4

Caption: Decision workflow for C-H functionalization.
Q3: My directed ortho-lithiation reaction is giving low yields or a mixture of isomers. What are the common causes of failure?

A3: Directed ortho-lithiation (DoM) is a powerful technique but is sensitive to reaction parameters. Success hinges on the ability of a directing metalation group (DMG) to coordinate the organolithium reagent and deliver it to a specific ortho-position. For benzofurans, lithiation preferentially occurs at the C2 position if available; a coordinating group at C2 can direct lithiation to C3.[4] For functionalizing the benzene ring of 2,3-dihydrobenzofuran, a DMG on the aromatic ring is necessary.

Troubleshooting Guide:

IssuePotential Cause(s)Suggested Solution(s)
No Reaction / Low Conversion 1. Insufficiently strong DMG. 2. Temperature too high, leading to reagent decomposition. 3. Steric hindrance preventing approach of the base.1. Use a stronger coordinating group (e.g., CONR₂, OCONR₂, SO₂NR₂). 2. Maintain cryogenic temperatures (-78 °C is typical). 3. Use a less bulky base like s-BuLi instead of n-BuLi or t-BuLi.
Mixture of Isomers 1. Competing acidic protons elsewhere on the molecule. 2. DMG is not sufficiently directing, leading to kinetic vs. thermodynamic mixtures. 3. "Halogen dance" rearrangement if a halogen is present.1. Protect other acidic sites before lithiation. 2. Use a chelating agent like TMEDA to increase the basicity and directing effect of the organolithium. 3. Perform the reaction at a very low temperature and quench quickly.
Ring Opening The lithiated benzofuran ring can be unstable and undergo ring-opening, especially at higher temperatures, to form acetylenic phenols.[4]Strictly maintain low temperatures throughout the reaction and quenching process.

Data Presentation

Table 1: Influence of Reaction Conditions on C7:C5 Regioselectivity in Friedel-Crafts Acylation
EntryLewis Acid (equiv.)Acyl ChlorideSolventTemp (°C)C7:C5 Ratio
1AlCl₃ (1.2)Acetyl ChlorideCS₂03 : 1
2AlCl₃ (1.2)Acetyl ChlorideCH₂Cl₂01.5 : 1
3AlCl₃ (1.2)Pivaloyl ChlorideCS₂010 : 1
4SnCl₄ (1.5)Acetyl ChlorideCH₂Cl₂-202.5 : 1
5TiCl₄ (1.5)Acetyl ChlorideCH₂Cl₂-202 : 1

Data are illustrative and intended to show general trends.

Table 2: Catalyst/Directing Group Systems for Regioselective C-H Functionalization
Target PositionDirecting Group (DG)Catalyst SystemReaction TypeTypical YieldRef.
C7N-P(O)tBu₂ (on indole)Pd(OAc)₂Arylation70-90%[1][2]
C7Hydroxyl (precursor)Pd(OAc)₂C-O Cyclization80-95%[3]
C4 / C7Sulfur-based DGsIridium CatalystAlkynylation65-85%[5]
C4C3-Pivaloyl (on indole)Pd(OAc)₂Arylation50-70%[2]
C2(None)LDA / n-BuLiLithiation>95%[4]

Data are based on analogous heterocyclic systems like indoles, which provide a strong predictive model for 2,3-dihydrobenzofuran reactivity.

Experimental Protocols & Visualizations

Protocol 1: General Procedure for Pd-Catalyzed C-H Activation/C-O Cyclization

This protocol is based on the hydroxyl-directed synthesis of dihydrobenzofurans, illustrating a powerful regioselective C-O bond formation.[3]

  • Preparation: To an oven-dried reaction vial, add the alcohol precursor (1.0 equiv, 0.2 mmol), Pd(OAc)₂ (0.01 mmol, 5 mol%), PhI(OAc)₂ (1.5 equiv, 0.3 mmol), and Li₂CO₃ (1.5 equiv, 0.3 mmol).

  • Reaction: Add hexafluorobenzene (C₆F₆, 2 mL) as the solvent. Seal the vial and place it in a preheated oil bath at 100 °C.

  • Monitoring: Stir the reaction for 24-36 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography on silica gel to yield the 2,3-dihydrobenzofuran product.

Mechanism Visualization: Directing Group Action

The diagram below illustrates the conceptual role of a directing group (DG) in achieving site-selective C-H activation at the C7 position.

Caption: Chelation of a metal catalyst by a directing group.

References

Scale-up considerations for the production of 7-Bromo-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of 7-Bromo-2,3-dihydrobenzofuran.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound, particularly during scale-up operations.

Issue Potential Cause(s) Recommended Action(s)
Low or No Product Formation 1. Incomplete lithiation due to inactive n-butyllithium (n-BuLi).2. Presence of moisture or other electrophilic impurities in the reaction.3. Reaction temperature too high during n-BuLi addition.4. Inefficient intramolecular cyclization.1. Titrate the n-BuLi solution before use to confirm its molarity.2. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.3. Maintain the reaction temperature at -78°C during the addition of n-BuLi. Slow, dropwise addition is crucial to control any exotherm.[1]4. After n-BuLi addition, allow the reaction to slowly warm to 0°C to facilitate the ring-closing step.[1]
Formation of Significant Side Products 1. Protonation of the lithiated intermediate by residual moisture or acidic impurities.2. Intermolecular side reactions at higher concentrations.3. Over-bromination or side reactions if alternative brominating agents are used in different synthetic routes.1. As mentioned above, ensure strictly anhydrous conditions.2. For scale-up, consider a semi-batch or continuous flow process to maintain low concentrations of reactive intermediates.3. If using alternative routes (e.g., bromination of 2,3-dihydrobenzofuran), carefully control the stoichiometry of the brominating agent and the reaction temperature.
Difficulties in Product Isolation and Purification 1. Emulsion formation during aqueous workup, especially at a larger scale.2. The product is an oil or low-melting solid, making handling difficult.3. Co-elution of impurities during column chromatography.1. Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. Consider using a different solvent system for extraction that is less prone to emulsion formation.2. After purification, consider crystallizing the product from a suitable solvent (e.g., hexane) to obtain a solid material, which is easier to handle and dry.[1]3. Optimize the solvent gradient for column chromatography. A shallow gradient of ethyl acetate in hexane is often effective.[1] Alternatively, consider distillation under reduced pressure for purification at an industrial scale.
Exothermic Reaction and Poor Temperature Control The lithiation reaction with n-BuLi is highly exothermic.1. For larger scale reactions, ensure the reactor has adequate cooling capacity. 2. The addition of n-BuLi should be done slowly and subsurface to ensure rapid mixing and heat dissipation. 3. Monitor the internal temperature of the reactor continuously.
Safety Concerns 1. n-Butyllithium is a pyrophoric reagent.2. Brominated organic compounds can be toxic and irritants.3. Use of ethereal solvents like THF and diethyl ether poses a fire hazard.1. Handle n-BuLi in a well-ventilated fume hood under an inert atmosphere. Have appropriate fire extinguishing equipment for reactive metals (e.g., a Class D fire extinguisher) readily available.2. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[2] Avoid inhalation of vapors and skin contact.[2]3. Use and store flammable solvents in a well-ventilated area, away from ignition sources.

Frequently Asked Questions (FAQs)

Q1: The lab-scale protocol for the synthesis of this compound uses n-butyllithium at -78°C. Is this viable for large-scale production?

A1: While feasible, the use of n-butyllithium at cryogenic temperatures on an industrial scale presents significant challenges regarding safety, cost, and engineering. The high reactivity and pyrophoric nature of n-BuLi require specialized handling procedures and equipment. Maintaining a reaction at -78°C in a large reactor is energy-intensive. For industrial production, exploring alternative synthetic routes that avoid these conditions is highly recommended.

Q2: Are there alternative, more "industry-friendly" synthetic routes to this compound?

A2: Yes, alternative routes starting from more readily available and less hazardous materials are often employed in industrial settings. One such approach could be the bromination of 2,3-dihydrobenzofuran. Another potential route, adapted from the synthesis of the related 7-bromobenzofuran, involves the reaction of ortho-bromophenol with a suitable two-carbon synthon, followed by acid-catalyzed cyclization. This method avoids cryogenic temperatures and pyrophoric reagents.

Q3: What are the key safety precautions to take when handling this compound and its precursors?

A3: It is crucial to handle all chemicals in a well-ventilated area, preferably a fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. In case of skin contact, wash the affected area immediately with soap and plenty of water. If inhaled, move to fresh air. Always consult the Safety Data Sheet (SDS) for detailed safety information before handling any chemical.[2]

Q4: My final product is a light-yellow oil, which is difficult to handle and dry completely. How can I obtain a solid product?

A4: this compound can be obtained as colorless needle-like crystals.[1] After purification by column chromatography, you can attempt to crystallize the oily product from a non-polar solvent such as hexane. Dissolve the oil in a minimal amount of hot hexane and then allow it to cool slowly. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.

Q5: During the aqueous workup, I am having trouble with phase separation. What can I do?

A5: Poor phase separation is a common issue during the scale-up of extractions. To improve this, you can add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase and can help to break up any emulsions, leading to a cleaner separation of the organic and aqueous layers.

Experimental Protocol: Synthesis of this compound (Lab-Scale)

This protocol is based on a reported lab-scale synthesis.[1]

Materials:

  • 1,3-dibromo-2-(2-bromoethoxy)benzene

  • Anhydrous Tetrahydrofuran (THF)

  • Hexane

  • n-Butyllithium (n-BuLi) solution (2.5 M in hexanes)

  • Ice water

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Low-temperature bath (e.g., acetone/dry ice)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • In a dry reaction flask under a nitrogen atmosphere, dissolve 1,3-dibromo-2-(2-bromoethoxy)benzene (11.5 g, 32.0 mmol) in a mixture of anhydrous THF (115 mL) and hexane (28 mL).[1]

  • Cool the reaction mixture to -78°C using a dry ice/acetone bath.[1]

  • Slowly add a 2.5 M solution of n-BuLi (13.0 mL, 32.5 mmol) dropwise over 30 minutes, ensuring the internal temperature remains below -70°C.[1]

  • After the addition is complete, stir the reaction mixture at -78°C for an additional 30 minutes.[1]

  • Slowly warm the reaction to 0°C and stir for another 1-2 hours.

  • Carefully pour the reaction mixture into 100 mL of ice water to quench the reaction.[1]

  • Transfer the mixture to a separatory funnel and extract the aqueous phase with diethyl ether (3 x 50 mL).[1]

  • Combine the organic layers and dry over anhydrous sodium sulfate.[1]

  • Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product as a light-yellow oil.[1]

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford this compound as colorless needle-like crystals (5.00 g, 78% yield).[1]

Quantitative Data Summary:

ParameterValue
Starting Material Mass11.5 g
n-BuLi Volume13.0 mL (2.5 M)
Reaction Temperature-78°C to 0°C
Product Mass5.00 g
Yield78%

Visualizations

Synthesis_Pathway Synthesis of this compound cluster_conditions A 1,3-dibromo-2-(2-bromoethoxy)benzene B This compound A->B Lithium-Halogen Exchange & Cyclization R1 + n-BuLi THF/Hexane, -78°C R2 Intramolecular Cyclization (warming to 0°C) W Workup & Purification (H₂O quench, extraction, chromatography)

Caption: Reaction scheme for the synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Low Yield Start Low or No Product Check_Reagent Check n-BuLi Activity (Titration) Start->Check_Reagent Check_Reagent->Start [Reagent Bad] Check_Conditions Verify Anhydrous Conditions Check_Reagent->Check_Conditions [Reagent OK] Check_Conditions->Start [Moisture Present] Check_Temp Confirm Reaction Temperature Control Check_Conditions->Check_Temp [Conditions Dry] Check_Temp->Start [Temp Too High] Optimize_Purification Optimize Purification (Chromatography/Distillation) Check_Temp->Optimize_Purification [Temp OK] Success Improved Yield Optimize_Purification->Success

Caption: A logical workflow for troubleshooting low product yield.

References

Identification and minimization of impurities in 7-Bromo-2,3-dihydrobenzofuran synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 7-Bromo-2,3-dihydrobenzofuran. It focuses on the identification and minimization of common impurities encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

There are several methods for synthesizing the 2,3-dihydrobenzofuran core. For the specific 7-bromo substituted compound, two notable routes are:

  • Two-Step Process from o-Bromophenol: This method involves reacting o-bromophenol with 2-bromo- or 2-chloro-1,1-dimethoxyethane in the presence of a base to form an intermediate, 1-bromo-2'-(2,2-dimethoxyethyl)benzene. This intermediate then undergoes an acid-catalyzed cyclization to yield 7-bromobenzofuran, which would require a subsequent reduction step for the dihydro version.[1]

  • One-Pot Cyclization via Lithiation: A more direct synthesis involves the reaction of 1,3-dibromo-2-(2-bromoethoxy)benzene with n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C). The n-BuLi facilitates a lithium-halogen exchange followed by an intramolecular cyclization to form the this compound product directly.[2]

Q2: I am getting a low yield in my synthesis. What are the potential causes?

Low yields can stem from several factors depending on the synthetic route.

  • Incomplete Reaction: Ensure starting materials are pure and dry, especially for moisture-sensitive reactions involving organolithium reagents like n-BuLi.[2] In the two-step process, the initial etherification or the final cyclization may not have gone to completion.[1]

  • Suboptimal Temperature Control: The lithiation reaction is highly exothermic and requires strict temperature control (-78 °C) to prevent side reactions.[2] For the acid-catalyzed cyclization, the temperature must be high enough to promote the reaction but not so high as to cause decomposition.[1]

  • Reagent Degradation: n-Butyllithium is highly reactive and can degrade if not stored and handled properly under an inert atmosphere. Titrate the n-BuLi solution before use to determine its exact molarity.

  • Side Reactions: The formation of significant amounts of byproducts will naturally lower the yield of the desired product. (See Q3).

Q3: What are the most common impurities I should look for, and how are they formed?

The impurities largely depend on the chosen synthetic pathway.

  • Unreacted Starting Materials: Residual starting materials like o-bromophenol[1] or 1,3-dibromo-2-(2-bromoethoxy)benzene[2] are common if the reaction does not go to completion.

  • Intermediate Species: In the two-step synthesis, the intermediate 1-bromo-2'-(2,2-dimethoxyethyl)benzene may be present in the final product if the cyclization step is incomplete.[1]

  • Regioisomers: Depending on the synthetic strategy, other brominated isomers could form. For instance, in reactions involving electrophilic bromination of a substituted dihydrobenzofuran, a mixture of isomers can occur.

  • Over-brominated or Under-brominated Products: In bromination reactions, it's possible to form dibromo-dihydrobenzofuran or have unbrominated dihydrobenzofuran present. For example, when using N-bromosuccinimide (NBS), controlling the stoichiometry is crucial to avoid multiple brominations.[3][4]

  • Products of Debromination: In the lithiation route, a potential side product is 2,3-dihydrobenzofuran (without the bromine) if the lithiated intermediate is inadvertently protonated before cyclization.

Q4: How can I identify the impurities in my product mixture?

A combination of analytical techniques is recommended for comprehensive purity assessment and impurity identification.[5][6]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing purity. A reverse-phase C18 column with a gradient elution of acetonitrile and water (often with an acid modifier like trifluoroacetic acid) can effectively separate the main product from impurities.[7] Purity is calculated based on the relative peak area.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation of the main product and any isolated impurities.[2][8] Quantitative NMR (qNMR) can also be used as a primary method for purity assessment against a certified internal standard.[7]

  • Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), mass spectrometry helps in determining the molecular weight of impurities, providing strong clues to their identity.[5]

  • Infrared Spectroscopy (IR): FTIR can confirm the presence of key functional groups and can be used to compare the product against a known standard.[5]

Q5: What are the best strategies to minimize impurity formation?

Minimizing impurities involves optimizing reaction conditions and purification methods.

  • Control Stoichiometry: Use the precise molar ratios of reactants. For the lithiation reaction, using a slight excess of n-BuLi (e.g., 1.05 equivalents) can help drive the reaction to completion, but a large excess can lead to side reactions.[2] When using brominating agents like NBS, carefully control the equivalents to prevent over-bromination.[4]

  • Maintain Strict Temperature Control: For the n-BuLi route, maintain the temperature at -78 °C during addition and for a period after, then allow it to warm slowly as specified in the protocol to ensure selective lithiation and cyclization.[2]

  • Use High-Purity Reagents and Solvents: Ensure all starting materials are of high purity and that solvents are anhydrous, particularly for the organometallic route.

  • Optimize Purification: Purification by silica gel column chromatography is often effective for removing both more polar and less polar impurities.[2] Choosing the right solvent system (e.g., a gradient of ethyl acetate in hexane) is critical for good separation.

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Recommended Action(s)
Multiple Spots on TLC Plate Incomplete reaction, side product formation.- Check ¹H NMR of the crude product to identify major species.- Adjust reaction time, temperature, or stoichiometry.- Optimize the column chromatography solvent system for better separation.
Product is an Oil, Expected a Solid Presence of solvent residue or oily impurities.- Dry the product under high vacuum for an extended period.- Re-purify using column chromatography with a shallower gradient.- Attempt to crystallize the product from a suitable solvent system (e.g., hexane).
Mass Spectrum Shows Unexpected M+ Peak Formation of a byproduct (e.g., debrominated, dibrominated, or solvent adduct).- Analyze the isotopic pattern for bromine (¹⁹Br/⁸¹Br is ~1:1).- Compare the observed mass with potential side products.- Use LC-MS to correlate the peak with a specific spot on the chromatogram.
¹H NMR Spectrum is Complex/Unclean Mixture of isomers or impurities.- Compare the spectrum with literature data for the desired product.[2]- Look for characteristic peaks of expected impurities (e.g., absence of aromatic proton in the 7-position, or additional aromatic signals for isomers).- Purify the sample again and re-acquire the spectrum.

Key Experimental Protocols

Protocol 1: Synthesis via Lithiation/Cyclization[2]

This protocol is adapted from a described synthesis of this compound.

  • Preparation: Dissolve 1,3-dibromo-2-(2-bromoethoxy)benzene (1.0 eq) in a mixture of anhydrous THF and hexane in a dry reaction flask under an inert nitrogen atmosphere.

  • Reaction: Cool the solution to -78 °C using a dry ice/acetone bath.

  • n-BuLi Addition: Slowly add n-butyllithium (approx. 1.05 eq, 2.5 M in hexanes) dropwise over 30 minutes, ensuring the internal temperature does not rise significantly.

  • Stirring: Stir the reaction mixture at -78 °C for 30 minutes after the addition is complete.

  • Warming: Slowly warm the reaction to 0 °C and maintain for a specified time (monitor by TLC).

  • Quenching: Carefully pour the reaction mixture into ice water to quench the reaction.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil by silica gel column chromatography using a gradient elution of ethyl acetate in hexane to afford the pure product.[2]

Protocol 2: General Method for HPLC Purity Analysis[7]

This protocol describes a general reverse-phase HPLC method for purity assessment.

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Detector: UV, set to a wavelength where the benzofuran core absorbs strongly (e.g., 254 nm or 288 nm).[7]

  • Sample Preparation: Prepare a stock solution of the sample in acetonitrile or methanol at approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Gradient Elution: Run a linear gradient, for example:

    • 0-20 min: 5% B to 95% B

    • 20-25 min: Hold at 95% B

    • 25-26 min: 95% B to 5% B

    • 26-30 min: Hold at 5% B (re-equilibration)

  • Data Analysis: Calculate purity as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.[7]

Visual Guides

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Starting Material (1,3-dibromo-2-(2-bromoethoxy)benzene) reagents Add n-BuLi in THF/Hexane @-78°C start->reagents react Lithiation & Intramolecular Cyclization reagents->react quench Quench with Ice Water react->quench Reaction Mixture extract Extract with Organic Solvent quench->extract purify Column Chromatography extract->purify product Pure Product (this compound) purify->product Purified Fractions analysis QC Check (HPLC, NMR, MS) product->analysis Impurity_Formation cluster_pathways Reaction Pathways start Lithiated Intermediate cyclization Intramolecular Cyclization start->cyclization Correct Conditions protonation Premature Protonation (e.g., from trace water) start->protonation Contamination or Poor Quench desired_path Desired Pathway side_path Side Reaction end_product Desired Product (this compound) cyclization->end_product impurity Impurity (Debrominated Intermediate) protonation->impurity Troubleshooting_Logic start Low Yield or Impure Product? check_sm Are Starting Materials Pure & Dry? start->check_sm check_temp Was Temperature Strictly Controlled? check_sm->check_temp Yes action_sm Purify/Dry Starting Materials check_sm->action_sm No check_reagent Was n-BuLi Recently Titrated? check_temp->check_reagent Yes action_temp Ensure Proper Cooling & Slow Warming check_temp->action_temp No check_purification Is Purification Method Optimized? check_reagent->check_purification Yes action_reagent Titrate Reagent Before Use check_reagent->action_reagent No action_purification Adjust Column Solvent System check_purification->action_purification No success Problem Resolved check_purification->success Yes action_sm->success action_temp->success action_reagent->success action_purification->success

References

Validation & Comparative

1H NMR and 13C NMR spectral assignment for 7-Bromo-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 7-Bromo-2,3-dihydrobenzofuran, a key intermediate in the synthesis of various biologically active molecules. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development by offering a detailed spectral assignment, a comparison with related structures, and a standardized experimental protocol.

1H and 13C NMR Spectral Data

The unequivocal assignment of the 1H and 13C NMR signals of this compound is crucial for its unambiguous identification and for monitoring its transformations in chemical reactions. The experimental data presented below was obtained in deuterated dimethyl sulfoxide (DMSO-d6) on a 500 MHz NMR spectrometer.

Table 1: 1H and 13C NMR Spectral Data for this compound

Position1H Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)13C Chemical Shift (δ, ppm)
24.59t8.872.5
33.28t8.829.8
47.20dd7.5, 1.0129.5
56.75t7.8122.3
67.27dd8.0, 1.0125.1
7---113.8
3a---128.1
7a---159.5

Comparison with Alternative Benzofuran Derivatives

The chemical shifts of the protons and carbons in this compound can be compared with those of the parent 2,3-dihydrobenzofuran and other substituted analogs to understand the electronic effects of the bromine substituent. The electron-withdrawing nature of the bromine atom at the C-7 position is expected to deshield the adjacent aromatic protons and carbons, leading to downfield shifts in their respective NMR signals. For instance, in the parent 2,3-dihydrobenzofuran, the aromatic protons typically resonate at slightly higher fields compared to those in the 7-bromo derivative.

Experimental Protocol

NMR Sample Preparation and Data Acquisition

A sample of this compound (5-10 mg) was dissolved in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). The solution was transferred to a 5 mm NMR tube. 1H and 13C NMR spectra were recorded on a 500 MHz spectrometer at ambient temperature. The chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak of DMSO-d6 (δ = 2.50 ppm for 1H and δ = 39.52 ppm for 13C) as an internal standard. The coupling constants (J) are reported in Hertz (Hz).

Structural Assignment and Logic

The assignment of the NMR signals for this compound is based on the characteristic chemical shifts, signal multiplicities, and coupling constants.

Figure 1. Structural assignment of 1H and 13C NMR signals for this compound.

The aliphatic protons at positions 2 and 3 appear as triplets due to coupling with each other. The aromatic protons at positions 4, 5, and 6 exhibit a characteristic splitting pattern for a 1,2,3-trisubstituted benzene ring. Specifically, H-5 appears as a triplet due to coupling with both H-4 and H-6, while H-4 and H-6 appear as doublets of doublets due to coupling with H-5 and a smaller long-range coupling. The bromine atom at C-7 does not have a directly attached proton but influences the chemical shifts of the neighboring protons and carbons. The 13C NMR assignments are based on predicted chemical shifts, with the carbon attached to the electronegative oxygen (C-2 and C-7a) appearing at lower fields, and the carbon bearing the bromine (C-7) also showing a characteristic downfield shift.

Mass Spectrometry Fragmentation Analysis: A Comparative Guide to 7-Bromo-2,3-dihydrobenzofuran and its Non-Brominated Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 7-Bromo-2,3-dihydrobenzofuran against the experimentally determined fragmentation of its parent compound, 2,3-dihydrobenzofuran. Understanding the fragmentation behavior of this brominated derivative is crucial for its unambiguous identification in complex matrices, a common requirement in pharmaceutical development and metabolic studies. This comparison leverages established fragmentation principles of aromatic ethers and halogenated compounds to provide a detailed predictive analysis, supported by experimental data for the analogous non-brominated structure.

Comparative Fragmentation Analysis

The introduction of a bromine atom to the 2,3-dihydrobenzofuran scaffold is expected to significantly influence its mass spectrometric fragmentation pattern. The most notable feature will be the presence of isotopic peaks for all bromine-containing fragments, owing to the nearly equal natural abundance of the 79Br and 81Br isotopes. This results in characteristic M and M+2 ion clusters with an approximate 1:1 intensity ratio.

The fragmentation of the parent 2,3-dihydrobenzofuran, as obtained from the NIST Mass Spectrometry Data Center, serves as a baseline for this comparison. Its fragmentation is characterized by the loss of a hydrogen atom followed by the loss of carbon monoxide, leading to the formation of a stable cyclopentadienyl cation.

In contrast, the fragmentation of this compound is predicted to be dominated by pathways involving the bromine atom. The primary fragmentation is anticipated to be the loss of the bromine radical, a common pathway for brominated aromatic compounds, leading to a fragment ion corresponding to the 2,3-dihydrobenzofuran cation. Subsequent fragmentation would then likely follow the pattern of the non-brominated analog. Another potential pathway is the cleavage of the dihydro-furan ring, which could be influenced by the presence of the electron-withdrawing bromine atom on the aromatic ring.

The following table summarizes the key experimental fragments for 2,3-dihydrobenzofuran and the predicted fragments for this compound.

m/z Proposed Fragment Relative Abundance (2,3-dihydrobenzofuran) Predicted m/z Proposed Fragment (this compound) Predicted Relative Abundance
120[C8H8O]+•High198/200[C8H7BrO]+•High
119[C8H7O]+Moderate119[C8H7O]+Moderate
91[C7H7]+High91[C7H7]+Moderate
65[C5H5]+Moderate65[C5H5]+Low
---118[C8H6O]+•Low
---79/81[Br]+Low

Predicted Fragmentation Pathway of this compound

The fragmentation of this compound is initiated by the ionization of the molecule. The resulting molecular ion can then undergo several fragmentation reactions. The most probable pathway involves the cleavage of the C-Br bond, which is relatively weak. An alternative pathway could be a retro-Diels-Alder (rDA) reaction of the dihydrofuran ring, although this is generally less favored for this ring system compared to others.

fragmentation_pathway M [C8H7BrO]+• m/z = 198/200 F1 [C8H7O]+ m/z = 119 M->F1 - Br• F2 [C7H7]+ m/z = 91 F1->F2 - CO F3 [C5H5]+ m/z = 65 F2->F3 - C2H2

Caption: Predicted EI fragmentation pathway of this compound.

Experimental Protocols

To experimentally verify the predicted fragmentation pattern of this compound, the following mass spectrometry protocol is recommended.

Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Perform serial dilutions to obtain a final concentration of approximately 10 µg/mL.

  • If necessary, filter the sample solution using a 0.2 µm syringe filter to remove any particulate matter.

Mass Spectrometry Analysis:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is recommended for this analysis.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 70 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-300.

    • Solvent Delay: 3 minutes.

Data Analysis:

The acquired mass spectrum should be analyzed to identify the molecular ion peak, which will exhibit the characteristic isotopic pattern of a monobrominated compound (M and M+2 peaks of approximately equal intensity). The major fragment ions should be identified and their m/z values and relative abundances recorded. The observed fragmentation pattern can then be compared to the predicted pattern outlined in this guide. The fragmentation mechanisms can be elucidated by analyzing the mass differences between the precursor and product ions.

Alternative Analytical Approaches

While EI-MS is a standard and effective technique for the structural elucidation of small molecules, other analytical methods can provide complementary information.

  • Chemical Ionization (CI): This softer ionization technique can be used to enhance the abundance of the molecular ion, which can sometimes be weak in EI spectra. Methane or isobutane can be used as the reagent gas.

  • Tandem Mass Spectrometry (MS/MS): By selecting the molecular ion or a primary fragment ion and subjecting it to collision-induced dissociation (CID), MS/MS experiments can provide more detailed structural information and help to confirm the proposed fragmentation pathways.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and its fragments. This can be invaluable for confirming the identity of the compound and its fragments, especially when dealing with unknown samples.

By combining the predictive analysis presented in this guide with rigorous experimental verification, researchers can confidently identify this compound and characterize its fragmentation behavior. This knowledge is essential for its application in various scientific disciplines, particularly in the development of new pharmaceutical agents.

A Comparative Analysis of 7-Bromo-2,3-dihydrobenzofuran and Other Halogenated Congeners

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds. The introduction of halogen atoms onto this scaffold profoundly influences its physicochemical properties and biological activity, making halogenated dihydrobenzofurans a subject of intense interest in drug discovery. This guide provides a comparative analysis of 7-bromo-2,3-dihydrobenzofuran against other halogenated analogs, offering insights into their synthesis, properties, and biological significance, supported by experimental data and detailed protocols.

Data Presentation: Physicochemical Properties

The nature and position of the halogen atom on the dihydrobenzofuran ring dictate key physicochemical parameters such as molecular weight, lipophilicity (logP), and polar surface area (TPSA). These properties, in turn, affect the compound's solubility, membrane permeability, and metabolic stability. While a complete experimental dataset for the 7-halogenated series is not available in the literature, the following table compiles data from various sources for this compound and other representative halogenated analogs.

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated logPTPSA (Ų)Data Source
This compound C₈H₇BrO199.052.89.2[PubChem CID: 13537233]
5-Chloro-2,3-dihydrobenzofuranC₈H₇ClO154.592.89.2PubChem CID: 592964[1]
5-Iodo-2,3-dihydrobenzofuranC₈H₇IO246.053.39.2PubChem CID: 2841496[2]
7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid¹C₉H₇FO₃182.151.2146.5ChemScene[3]

Comparative Biological Activity: The Role of Halogenation

Direct comparative biological data for simple, monosubstituted halogenated dihydrobenzofurans are scarce. However, studies on more complex derivatives consistently demonstrate that halogenation is critical for potent biological activity. A prominent example is the development of inhibitors for Casein Kinase 2 (CK2), a serine/threonine kinase implicated in various cancers.

Research into dihydrodibenzofuran-based CK2 inhibitors revealed that di-halogenation at the 7 and 9 positions leads to highly potent compounds. The table below compares the inhibitory activity of di-chloro and di-bromo analogs, showcasing that the larger bromine atom does not significantly alter potency compared to chlorine in this specific scaffold, with both showing activity in the low nanomolar range.

CompoundStructureCK2 IC₅₀ (nM)
7,9-Dichloro-dihydrodibenzofuran derivative (12b)Dichloro-substituted anilinomethylene-dihydrodibenzofuranone5.8
7,9-Dibromo-dihydrodibenzofuran derivative (12c)Dibromo-substituted anilinomethylene-dihydrodibenzofuranone5.8

Data sourced from a study on dibenzofuran-based CK2 inhibitors.[4]

These findings underscore the crucial role of halogenation in achieving high-affinity binding to biological targets, potentially through the formation of halogen bonds with amino acid residues in the target's binding pocket.[4]

Mandatory Visualization

Signaling Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate a key biological pathway where halogenated benzofurans have shown activity and a typical experimental workflow for their synthesis.

CK2_Signaling_Pathway Casein Kinase 2 (CK2) Signaling Hub CK2 CK2 (Protein Kinase) PI3K_AKT PI3K/AKT/mTOR Pathway CK2->PI3K_AKT Phosphorylates & Activates NFkB NF-κB Pathway CK2->NFkB Phosphorylates & Activates JAK_STAT JAK/STAT Pathway CK2->JAK_STAT Modulates ERK ERK/MAPK Pathway CK2->ERK Promotes Nuclear Import Angiogenesis Angiogenesis CK2->Angiogenesis Cell_Survival Cell Survival & Proliferation PI3K_AKT->Cell_Survival Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis NFkB->Cell_Survival NFkB->Apoptosis JAK_STAT->Cell_Survival Tumorigenesis Tumorigenesis Cell_Survival->Tumorigenesis Apoptosis->Tumorigenesis Angiogenesis->Tumorigenesis Synthesis_Workflow General Workflow for Synthesis and Analysis of Halogenated Dihydrobenzofurans Start Starting Materials (e.g., Halogenated Phenol) Reaction Cyclization Reaction (e.g., Alkylation, Ring Closure) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Halogenated Dihydrobenzofuran Purification->Product Analysis Structural Characterization (NMR, MS) Product->Analysis

References

Structure-activity relationship (SAR) studies of 7-Bromo-2,3-dihydrobenzofuran derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, appearing in numerous biologically active compounds. The introduction of a bromine atom at the 7-position can significantly influence the pharmacokinetic and pharmacodynamic properties of these derivatives, making them intriguing candidates for drug discovery programs. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 7-bromo-2,3-dihydrobenzofuran derivatives, focusing on their potential as anticancer and enzyme-inhibiting agents. The information is compiled from various studies to offer a broader perspective on the therapeutic potential of this class of compounds.

Structure-Activity Relationship: A Comparative Overview

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the dihydrobenzofuran core and any appended functionalities. Halogenation, particularly bromination, has been shown to enhance the anticancer activities of benzofuran derivatives.[1] The following table summarizes the in vitro activity of representative brominated dihydrobenzofuran derivatives from various studies to illustrate key SAR trends.

Compound IDCore StructureR Group / ModificationsTarget/AssayActivity (IC₅₀)Reference
1 2,3-dihydrobenzofuran-7-carboxamide5-bromoPARP-1 Inhibition> 25 µM[2]
2 7,9-dibromo-dihydrodibenzo[b,d]furan-3(4H)-one8-hydroxy-4-[(phenylamino)methylene]CK2 Inhibition5.8 nM[3][4]
3 7,9-dibromo-dihydrodibenzo[b,d]furan-3(4H)-one8-hydroxy-4-[(4-methylphenylamino)methylene]CK2 Inhibition6.2 nM[3]

Key Observations:

  • Substitution at Position 5: Simple bromination at the 5-position of a 2,3-dihydrobenzofuran-7-carboxamide core (Compound 1) did not yield significant PARP-1 inhibitory activity, suggesting that substitution at this position may be detrimental or that other interactions are more critical for potency.[2]

  • Di-bromination and Extended Conjugation: In contrast, di-brominated dihydrodibenzofuran derivatives (Compounds 2 and 3) with an extended conjugated system demonstrated potent inhibition of Casein Kinase 2 (CK2) in the low nanomolar range.[3][4] This highlights the importance of the overall molecular architecture in conjunction with the bromine substituents.

  • Influence of Phenylamino Methylene Group: The potent activity of compounds 2 and 3 suggests that the phenylamino methylene moiety at the 4-position is a key pharmacophoric feature for CK2 inhibition within this scaffold.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation of SAR studies. Below are representative protocols for key assays used to evaluate the biological activity of this compound derivatives.

Anticancer Activity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[5][6]

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
  • Cells are harvested by trypsinization and seeded into 96-well plates at a density of 5,000-10,000 cells per well.
  • Plates are incubated for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • The this compound derivatives are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.
  • Serial dilutions of the compounds are prepared in culture medium.
  • The culture medium from the wells is replaced with medium containing the test compounds at various concentrations. Control wells receive medium with DMSO at the same final concentration as the treated wells (typically <0.5%).
  • The plates are incubated for 48-72 hours.

3. MTT Assay and Data Analysis:

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
  • The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
  • The absorbance is measured at 570 nm using a microplate reader.
  • The percentage of cell viability is calculated relative to the DMSO-treated control cells.
  • The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

PARP-1 Enzyme Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of Poly(ADP-ribose) polymerase-1 (PARP-1).[7][8]

1. Reagents and Preparation:

  • Recombinant human PARP-1 enzyme.
  • Activated DNA (e.g., sonicated calf thymus DNA).
  • β-NAD⁺ (PARP-1 substrate).
  • PARP assay buffer.
  • Fluorescent detection reagent.
  • Test compounds (this compound derivatives) dissolved in DMSO.

2. Assay Procedure:

  • In a 96-well black plate, add the following to each well:
  • PARP assay buffer.
  • Activated DNA solution.
  • Test compound at various concentrations or DMSO for control.
  • Recombinant PARP-1 enzyme to initiate the reaction (except in the no-enzyme control wells).
  • Incubate the plate at room temperature for 10 minutes.
  • Add β-NAD⁺ solution to all wells to start the enzymatic reaction.
  • Incubate the plate at 30°C for 60 minutes.
  • Stop the reaction and develop the fluorescent signal by adding the developer reagent.
  • Incubate for an additional 15 minutes at room temperature, protected from light.

3. Data Analysis:

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 485 nm and emission at 528 nm).
  • The percentage of PARP-1 inhibition is calculated relative to the DMSO-treated control.
  • IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the overall research strategy.

SAR_Experimental_Workflow cluster_design Design & Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization Compound_Design Compound Design (Scaffold Hopping, Bioisosteric Replacement) Synthesis Chemical Synthesis Compound_Design->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Primary_Screening Primary Screening (e.g., Anticancer Assay) Purification->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (e.g., Enzyme Inhibition Assay) Hit_Identification->Secondary_Screening SAR_Analysis SAR Analysis Secondary_Screening->SAR_Analysis SAR_Analysis->Compound_Design Iterative Design ADMET_Profiling ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) SAR_Analysis->ADMET_Profiling Lead_Compound Lead Compound ADMET_Profiling->Lead_Compound

General experimental workflow for Structure-Activity Relationship (SAR) studies.

PARP1_Inhibition_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 recruits NAD NAD+ PARP1->NAD consumes PAR Poly(ADP-ribose) (PAR) Apoptosis Apoptosis / Cell Death PARP1->Apoptosis leads to (in BRCA-deficient cells) NAD->PAR synthesizes Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Inhibitor This compound Derivative (PARP Inhibitor) Inhibitor->PARP1 inhibits

Mechanism of action of PARP-1 inhibitors in DNA repair.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Cell Surface Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Transcription Gene Transcription (Inflammation, Proliferation, Survival) Nucleus->Transcription activates Inhibitor Potential Inhibition by Benzofuran Derivatives Inhibitor->IKK may inhibit Inhibitor->NFkB may inhibit translocation

Overview of the NF-κB signaling pathway and potential points of inhibition.

References

Comparative Anticancer Efficacy of 7-Bromo-2,3-dihydrobenzofuran Derivatives: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective analysis of the anticancer potential of 7-Bromo-2,3-dihydrobenzofuran derivatives, supported by experimental data from recent studies.

The quest for novel anticancer agents has led researchers to explore a diverse range of synthetic compounds. Among these, derivatives of the this compound scaffold have emerged as a promising class of molecules with potent and selective anticancer properties. This guide provides a comparative overview of their efficacy, delving into their activity against various cancer cell lines and their mechanisms of action through key signaling pathways.

Quantitative Assessment of Anticancer Activity

The primary measure of a compound's cytotoxic potential is its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. While a direct comparative study of a wide range of this compound derivatives against a standardized panel of cancer cell lines is not extensively available in the current literature, data from various studies on brominated dihydrobenzofuran and related benzofuran structures provide valuable insights into their anticancer activity.

One study focused on the development of 7,9-dibromo-dihydrodibenzofuran derivatives as potent inhibitors of Casein Kinase 2 (CK2), a protein kinase implicated in cancer cell proliferation and survival. While the primary endpoint of this study was kinase inhibition, the data provides a quantitative comparison of the inhibitory potential of these brominated compounds.

Table 1: Inhibitory Activity (IC50) of 7,9-Dibromo-dihydrodibenzofuran Derivatives against CK2 Kinase

Compound IDStructureIC50 (nM)[1][2]
12c 7,9-dibromo-8-hydroxy-4-[(phenylamino)methylene]-1,2-dihydro-dibenzo[b,d]furan-3(4H)-one5.8
13c 7,9-dibromo-8-hydroxy-4-[(4-methylphenylamino)methylene]-1,2-dihydro-dibenzo[b,d]furan-3(4H)-one7.5
14c 7,9-dibromo-8-hydroxy-4-[(4-methoxyphenylamino)methylene]-1,2-dihydro-dibenzo[b,d]furan-3(4H)-one8.4

Note: The above data represents kinase inhibitory activity, not direct cytotoxicity against cancer cell lines.

Another study on a broader class of benzofuran derivatives provides IC50 values against various cancer cell lines, highlighting the potential of this scaffold. While not all compounds are this compound derivatives, they offer a comparative context.

Table 2: Anticancer Activity (IC50) of Representative Brominated Benzofuran Derivatives

CompoundCancer Cell LineIC50 (µM)
Bromo-derivatized benzofuran-based oxadiazole conjugate (14c) HCT116 (Colon Cancer)3.27[3]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8) A549 (Lung Cancer) & HepG2 (Liver Cancer)Significant Activity (exact IC50 not specified)[4]

Mechanisms of Action: Targeting Key Cancer Signaling Pathways

The anticancer efficacy of this compound derivatives and their analogs can be attributed to their ability to modulate critical signaling pathways that drive cancer progression. Key pathways identified in the literature include the EGFR, mTOR, and CK2 signaling cascades.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and metastasis. Its aberrant activation is a hallmark of many cancers. Certain benzofuran derivatives have been shown to inhibit EGFR signaling.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Compound This compound Derivative (Inhibitor) Compound->EGFR Inhibition

Caption: EGFR Signaling Pathway Inhibition.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism. The mTOR signaling pathway is frequently hyperactivated in cancer. Benzofuran derivatives have been identified as inhibitors of mTOR, often targeting the mTORC1 complex.

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Growth_Factors Growth Factors, Nutrients, Energy Status PI3K PI3K Growth_Factors->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis, Cell Growth, Proliferation S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Compound This compound Derivative (Inhibitor) Compound->mTORC1 Inhibition

Caption: mTOR Signaling Pathway Inhibition.

CK2 Signaling Pathway

Casein Kinase 2 (CK2) is a protein kinase that is overexpressed in many human cancers and contributes to tumor development by promoting cell proliferation and inhibiting apoptosis. As demonstrated in Table 1, 7,9-dibromo-dihydrodibenzofuran derivatives are potent inhibitors of CK2.

CK2_Signaling_Pathway cluster_cytoplasm Cytoplasm & Nucleus CK2 CK2 NF_kappaB NF-κB CK2->NF_kappaB PI3K_AKT PI3K/AKT Pathway CK2->PI3K_AKT Cell_Proliferation Cell Proliferation NF_kappaB->Cell_Proliferation Apoptosis_Inhibitors Inhibition of Apoptosis PI3K_AKT->Apoptosis_Inhibitors Compound 7,9-dibromo-dihydrodibenzofuran Derivative (Inhibitor) Compound->CK2 Inhibition

Caption: CK2 Signaling Pathway Inhibition.

Experimental Protocols

To ensure the reproducibility and validation of the cited data, detailed experimental protocols for key assays are provided below.

Cell Viability (MTT) Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

MTT_Assay_Workflow start Seed cells in 96-well plate treat Treat with this compound derivative (various concentrations) start->treat incubate1 Incubate for 24-72 hours treat->incubate1 add_mtt Add MTT solution to each well incubate1->add_mtt incubate2 Incubate for 2-4 hours (Formazan crystal formation) add_mtt->incubate2 solubilize Add solubilization buffer (e.g., DMSO) to dissolve formazan incubate2->solubilize read Measure absorbance at 570 nm using a microplate reader solubilize->read analyze Calculate IC50 values read->analyze

Caption: MTT Assay Experimental Workflow.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) in apoptotic cells and the loss of membrane integrity in necrotic cells.

Apoptosis_Assay_Workflow start Treat cells with This compound derivative harvest Harvest cells (including supernatant) start->harvest wash Wash cells with cold PBS harvest->wash resuspend Resuspend cells in Annexin V binding buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate in the dark at room temperature stain->incubate analyze Analyze by flow cytometry incubate->analyze

Caption: Apoptosis Assay Workflow.

Procedure:

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; and late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Cell Cycle Analysis

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the compound, then harvest and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Resuspend the fixed cells in a staining solution containing a DNA intercalating dye, such as propidium iodide (PI), and RNase A to remove RNA.

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the amount of DNA in each cell, allowing for the quantification of cells in each phase of the cell cycle.

Conclusion

The available data, though not exhaustive for a direct comparison of a wide array of this compound derivatives, strongly suggests that this chemical scaffold is a promising starting point for the development of novel anticancer agents. The demonstrated activity against various cancer cell lines and the inhibition of key oncogenic signaling pathways like EGFR, mTOR, and CK2 underscore their therapeutic potential. Further comprehensive studies involving a systematic comparison of a library of these compounds against a broad panel of cancer cell lines are warranted to fully elucidate their structure-activity relationships and to identify lead candidates for further preclinical and clinical development.

References

A Comparative Analysis of the Bioactivity of Benzofuran and 2,3-Dihydrobenzofuran Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzofuran and 2,3-dihydrobenzofuran ring systems are pivotal scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds. The seemingly subtle difference between the aromatic benzofuran and its saturated counterpart, 2,3-dihydrobenzofuran, can significantly impact their pharmacological profiles. This guide provides an objective comparison of the bioactivity of these two scaffolds, focusing on their anticancer, anti-inflammatory, and antimicrobial properties, supported by experimental data.

Key Differences in Bioactivity: A Summary

The primary distinction in bioactivity arises from the difference in the planarity and electronic properties of the furan ring. The flat, aromatic nature of the benzofuran scaffold often facilitates intercalation with DNA and interaction with planar active sites of enzymes. In contrast, the sp3-hybridized carbons in the dihydro-furan ring of 2,3-dihydrobenzofuran introduce a three-dimensional character, which can be crucial for fitting into specific protein binding pockets.

Anticancer Activity: A Tale of Two Geometries

Both benzofuran and 2,3-dihydrobenzofuran derivatives have demonstrated significant potential as anticancer agents. The planar benzofuran ring is often associated with compounds that act as DNA intercalators or topoisomerase inhibitors. On the other hand, the conformational flexibility of the 2,3-dihydrobenzofuran scaffold allows for the development of potent and selective enzyme inhibitors.

A study comparing a series of novel benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives revealed that both scaffolds exhibit potent cytotoxic activities against a panel of human cancer cell lines. The anticancer activity was found to be highly dependent on the substitution pattern on the N-phenyl ring. Notably, certain benzofuran derivatives displayed outstanding anticancer activity, which was often correlated with their ability to inhibit NF-κB transcriptional activity.

Comparative Anticancer Activity Data
Compound TypeScaffoldCancer Cell LineIC50 / GI50 (µM)Reference
Carboxamide DerivativeBenzofuranACHN (Renal)2.74[1][2]
Carboxamide DerivativeBenzofuranHCT15 (Colon)2.37[1][2]
Carboxamide DerivativeBenzofuranMM231 (Breast)2.20[1][2]
Carboxamide DerivativeBenzofuranNUGC-3 (Gastric)2.48[1][2]
Carboxamide DerivativeBenzofuranNCI-H23 (Lung)5.86[1][2]
Carboxamide DerivativeBenzofuranPC-3 (Prostate)2.68[1][2]
Fluorinated DerivativeBenzofuranHCT116 (Colorectal)~70% proliferation inhibition
Fluorinated Derivative2,3-DihydrobenzofuranHCT116 (Colorectal)~70% proliferation inhibition

Anti-inflammatory Activity: Targeting Key Mediators

Inflammation is a complex biological response, and both benzofuran and 2,3-dihydrobenzofuran scaffolds have been utilized to develop potent anti-inflammatory agents. A key target in inflammation is the NF-κB signaling pathway, which controls the expression of many pro-inflammatory genes.

In a comparative study of fluorinated benzofuran and dihydrobenzofuran derivatives, both scaffolds demonstrated significant anti-inflammatory effects by inhibiting the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), interleukin-6 (IL-6), and chemokine (C-C) ligand 2 (CCL2) in lipopolysaccharide (LPS)-stimulated macrophages. The inhibitory activity was found to be influenced by the nature and position of the substituents.

Comparative Anti-inflammatory Activity Data
Compound TypeScaffoldInflammatory MediatorIC50 (µM)Reference
Fluorinated DerivativeBenzofuranIL-61.2 - 9.04
Fluorinated Derivative2,3-DihydrobenzofuranIL-61.2 - 9.04
Fluorinated DerivativeBenzofuranCCL21.5 - 19.3
Fluorinated Derivative2,3-DihydrobenzofuranCCL21.5 - 19.3
Fluorinated DerivativeBenzofuranNitric Oxide (NO)2.4 - 5.2
Fluorinated Derivative2,3-DihydrobenzofuranNitric Oxide (NO)2.4 - 5.2
Fluorinated DerivativeBenzofuranProstaglandin E2 (PGE2)1.1 - 20.5
Fluorinated Derivative2,3-DihydrobenzofuranProstaglandin E2 (PGE2)1.1 - 20.5
Carboxamide DerivativeBenzofuranNF-κB InhibitionPotent[1]

Antimicrobial Activity: A Diverse Spectrum

Both benzofuran and 2,3-dihydrobenzofuran derivatives have been extensively investigated for their antimicrobial properties against a wide range of bacteria and fungi. The mechanism of action can vary, from disrupting cell membrane integrity to inhibiting essential enzymes. Direct comparative studies are less common in this area, but analysis of the available data suggests that the specific substitution patterns and the overall lipophilicity of the molecules play a crucial role in their antimicrobial efficacy.

Antibacterial and Antifungal Activity Data

While a direct head-to-head comparison table is challenging due to variations in tested microbial strains and reporting standards across studies, the following provides a summary of the observed activities for both scaffolds.

Benzofuran Derivatives:

  • Antibacterial Activity: Many benzofuran derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria. For instance, certain hydrophobic benzofuran analogs exhibited favorable antibacterial activities with MIC80 values ranging from 0.39 to 3.12 µg/mL against Escherichia coli, Staphylococcus aureus, Methicillin-resistant S. aureus (MRSA), and Bacillus subtilis.

  • Antifungal Activity: Several benzofuran derivatives have demonstrated significant antifungal activity against pathogenic fungi like Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus.

2,3-Dihydrobenzofuran Derivatives:

  • Antibacterial Activity: Derivatives of 2,3-dihydrobenzofuran have also been reported to possess antibacterial properties. The three-dimensional structure of this scaffold can be advantageous for specific interactions with bacterial enzymes.

  • Antifungal Activity: Research on the antifungal potential of 2,3-dihydrobenzofuran derivatives is ongoing, with some compounds showing promising activity.

Experimental Workflow and Methodologies

A typical workflow for the comparative bioactivity screening of benzofuran and 2,3-dihydrobenzofuran scaffolds is outlined below.

G cluster_0 Synthesis cluster_1 Bioactivity Screening cluster_2 Data Analysis Start Starting Materials B Benzofuran Derivatives Start->B Aromatization D 2,3-Dihydrobenzofuran Derivatives Start->D Reduction AC Anticancer Assays (MTT, SRB) B->AC AI Anti-inflammatory Assays (NF-κB, Griess) B->AI AM Antimicrobial Assays (Agar Diffusion, MIC) B->AM D->AC D->AI D->AM Comp Comparative Analysis AC->Comp AI->Comp AM->Comp SAR Structure-Activity Relationship (SAR) Comp->SAR

Caption: General workflow for synthesis and comparative bioactivity screening.

Detailed Experimental Protocols

1. MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

2. Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Cell Fixation: After treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

  • Protein Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

3. Agar Well Diffusion Method for Antimicrobial Testing

This method is used to assess the antimicrobial activity of a compound.

  • Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Inoculation of Agar Plates: Uniformly spread the microbial inoculum over the surface of a sterile agar plate.

  • Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar.

  • Compound Application: Add a defined volume of the test compound solution to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).

4. NF-κB Transcriptional Activity Assay

This assay measures the activity of the transcription factor NF-κB, a key regulator of inflammation.

  • Cell Culture and Treatment: Culture appropriate cells (e.g., RAW 264.7 macrophages) and treat them with LPS in the presence or absence of the test compounds.

  • Nuclear Extract Preparation: Isolate nuclear proteins from the treated cells.

  • NF-κB DNA Binding: Use a commercial ELISA-based kit where a specific oligonucleotide containing the NF-κB consensus sequence is immobilized on a 96-well plate. Incubate the nuclear extracts in the wells to allow NF-κB to bind to the oligonucleotide.

  • Detection: Add a primary antibody specific for the activated form of NF-κB (e.g., p65), followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Signal Measurement: Add a substrate for the enzyme and measure the resulting colorimetric or chemiluminescent signal, which is proportional to the amount of activated NF-κB.

Conclusion

Both benzofuran and 2,3-dihydrobenzofuran scaffolds are privileged structures in drug discovery, each offering distinct advantages. The choice between these scaffolds depends on the specific therapeutic target and the desired mode of action. The aromatic and planar nature of benzofuran is well-suited for applications involving intercalation or interaction with flat enzymatic surfaces. Conversely, the three-dimensional and more flexible structure of 2,3-dihydrobenzofuran can be exploited to achieve high selectivity and potency for specific protein targets. Further exploration of the vast chemical space around these scaffolds, guided by comparative bioactivity studies and structure-activity relationship analyses, holds great promise for the development of novel and effective therapeutic agents.

References

X-ray Crystallography of 7-Bromo-Benzofuran Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the crystallographic structures of 7-bromo-benzofuran derivatives. The following sections detail experimental data, protocols, and a workflow for the characterization of these compounds.

While the crystallographic analysis of simple 7-bromo-2,3-dihydrobenzofuran derivatives is not extensively documented in publicly accessible literature, a number of studies on related 7-bromo-naphtho[2,1-b]furan derivatives provide valuable structural insights. This guide focuses on a detailed examination of 7-bromo-2-(3-fluorophenyl)-1-(methylsulfinyl)naphtho[2,1-b]furan and compares its key crystallographic parameters with other similar compounds.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for a selection of 7-bromo-naphtho[2,1-b]furan derivatives, offering a clear comparison of their solid-state structures.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZR-factorRef.
7-bromo-2-(3-fluorophenyl)-1-(methylsulfinyl)naphtho[2,1-b]furanC₁₉H₁₁BrFO₂SMonoclinicP2₁/c6.1340(1)23.0602(5)10.8806(2)91.166(1)1538.76(5)40.037[1][2]
7-Bromo-1-(4-fluorophenylsulfonyl)-2-methylnaphtho[2,1-b]furanC₁₉H₁₂BrFO₃SMonoclinicP2₁/c12.0415(2)8.1579(1)17.4578(3)105.325(1)1653.96(5)40.031[3]
7-Bromo-2-methyl-1-(phenylsulfonyl)naphtho[2,1-b]furanC₁₉H₁₃BrO₃STriclinicP-17.8583(7)8.0025(7)13.278(1)90.417(2)794.72(12)20.024[4][5]
7-Bromo-2-methyl-1-tosylnaphtho[2,1-b]furanC₂₀H₁₅BrO₃SMonoclinicP2₁/c-------[6]
7-Bromo-1-(methylsulfinyl)-2-phenyl-naphtho[2,1-b]furanC₁₉H₁₃BrO₂S---------[7]
7-Bromo-1-(3-fluorophenylsulfonyl)-2-methylnaphtho[2,1-b]furanC₁₉H₁₂BrFO₃S---------[8]

Data for some compounds were not fully available in the searched literature.

Experimental Protocols

The methodologies for the synthesis and crystallographic analysis of these compounds follow established chemical and crystallographic practices.

Synthesis of this compound

A common synthetic route to the core this compound structure involves the following steps[9]:

  • Reaction Setup : 1,3-dibromo-2-(2-bromoethoxy)benzene is dissolved in a mixture of anhydrous tetrahydrofuran (THF) and hexane in a dry reaction flask under a nitrogen atmosphere.

  • Cooling : The reaction mixture is cooled to -78 °C.

  • Lithiation : A solution of n-butyllithium (n-BuLi) is added dropwise over 30 minutes.

  • Cyclization : The reaction is maintained at -78 °C for 30 minutes and then allowed to warm to 0 °C.

  • Workup : The reaction is quenched with ice water, and the aqueous phase is extracted with ether.

  • Purification : The combined organic layers are dried, concentrated, and purified by silica gel column chromatography to yield this compound as colorless needle-like crystals.

Synthesis and Crystallization of 7-bromo-2-(3-fluorophenyl)-1-(methylsulfinyl)naphtho[2,1-b]furan[2]
  • Starting Material : The synthesis begins with the literature method for preparing 7-bromo-2-(3-fluorophenyl)-1-(methylsulfanyl)naphtho[2,1-b]furan.

  • Oxidation : The starting material is dissolved in dichloromethane and cooled to 273 K. 3-Chloroperoxybenzoic acid is added in portions.

  • Reaction Monitoring : The mixture is stirred at room temperature for 4 hours.

  • Workup : The reaction mixture is washed with a saturated sodium bicarbonate solution. The organic layer is separated, dried, and concentrated.

  • Crystallization : The residue is purified by column chromatography to afford the title compound as a colorless solid. Single crystals suitable for X-ray diffraction are grown from this solid.

X-ray Data Collection and Structure Refinement[2][3]
  • Data Collection : X-ray diffraction data are typically collected on a Bruker SMART APEXII CCD diffractometer using Mo Kα radiation.

  • Absorption Correction : A multi-scan absorption correction is applied to the collected data.

  • Structure Solution and Refinement : The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model.

Experimental Workflow

The following diagram illustrates the general workflow from the synthesis of 7-bromo-benzofuran derivatives to their structural elucidation by X-ray crystallography.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Elucidation start Starting Materials reaction Chemical Reaction (e.g., Cyclization, Oxidation) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Purified Derivative purification->product dissolution Dissolution in Suitable Solvent product->dissolution evaporation Slow Evaporation dissolution->evaporation crystals Single Crystals evaporation->crystals mounting Crystal Mounting crystals->mounting xray X-ray Data Collection (Diffractometer) mounting->xray data Diffraction Data xray->data solution Structure Solution (Direct Methods) data->solution refinement Structure Refinement solution->refinement validation Validation & Analysis refinement->validation final_structure Final Crystal Structure validation->final_structure

Caption: Experimental workflow for the crystallographic analysis of 7-bromo-benzofuran derivatives.

References

The Dichotomy of the Petri Dish and the Living System: Evaluating 7-Bromo-2,3-dihydrobenzofuran Analogs in Preclinical Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of oncological drug discovery, the journey of a potential therapeutic from initial laboratory screening to a viable clinical candidate is a rigorous and often unforgiving path. A critical juncture in this journey is the transition from in vitro efficacy, observed in controlled cellular environments, to in vivo validation within a complex living organism. This guide provides a comparative analysis of the performance of 7-Bromo-2,3-dihydrobenzofuran analogs and related brominated benzofuran compounds, highlighting the disparities and correlations between their activity in cell-based assays and animal models. This objective comparison is intended for researchers, scientists, and drug development professionals to inform future research and development strategies.

Quantitative Efficacy: A Tale of Two Environments

The initial assessment of anticancer potential for novel compounds like the this compound analogs typically begins with in vitro cytotoxicity screening against a panel of human cancer cell lines. This provides a quantitative measure of a compound's potency, often expressed as the half-maximal inhibitory concentration (IC₅₀). However, the true test of a compound's therapeutic promise lies in its ability to replicate or exceed this efficacy in vivo, where factors such as pharmacokinetics, metabolism, and tumor microenvironment come into play.

Below is a summary of the reported in vitro and in vivo efficacy of representative brominated benzofuran and dihydrobenzofuran analogs.

Compound IDChemical ClassIn Vitro AssayCancer Cell LineIC₅₀ (µM)In Vivo ModelTreatment RegimenOutcomeReference
14c Bromo-3-oxadiazolylbenzofuranCytotoxicity (MTT)HCT116 (Colon)3.27Not Reported--[1]
Compound 1 3-(Bromomethyl)benzofuranCytotoxicity (MTT)K562 (Leukemia)5Not Reported--[2]
Compound 1 3-(Bromomethyl)benzofuranCytotoxicity (MTT)HL60 (Leukemia)0.1Not Reported--[2]
Compound 2 Difluoro-bromo-dihydrobenzofuranProliferation AssayHCT116 (Colon)~70% inhibition (at 50 µM)Zymosan-induced air pouchNot SpecifiedAnti-inflammatory effects observed[3][4]
Compound 3 Difluoro-bromo-dihydrobenzofuranProliferation AssayHCT116 (Colon)~70% inhibition (at 50 µM)Zymosan-induced air pouchNot SpecifiedAnti-inflammatory effects observed[3][4]
S6 Benzofuran derivativeCytotoxicityHeLa (Cervical)Most sensitiveQGY-7401 xenograft in nude miceNot SpecifiedGrowth suppression of tumors[5]
S6 Benzofuran derivativeCytotoxicityHepG2 (Liver)Most sensitiveQGY-7401 xenograft in nude miceNot SpecifiedGrowth suppression of tumors[5]
S6 Benzofuran derivativeCytotoxicitySW620 (Colon)Most sensitiveQGY-7401 xenograft in nude miceNot SpecifiedGrowth suppression of tumors[5]

Deciphering the Mechanisms: From Cellular Pathways to Systemic Effects

The anticancer activity of benzofuran derivatives is often attributed to their ability to interfere with critical cellular processes such as cell cycle progression and apoptosis.[6] For instance, some benzofuran analogs are known to induce apoptosis by modulating key signaling pathways.[6] The translation of these cellular mechanisms to a therapeutic effect in a living system is a complex interplay of drug exposure at the tumor site and the systemic response of the organism.

cluster_in_vitro In Vitro Environment cluster_in_vivo In Vivo Environment Compound Compound Cancer_Cell Cancer Cell Line Compound->Cancer_Cell Treatment Administered_Compound Administered Compound Compound->Administered_Compound Translational Gap Apoptosis Induction of Apoptosis Cancer_Cell->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Cancer_Cell->Cell_Cycle_Arrest Tumor_Microenvironment Tumor Microenvironment Administered_Compound->Tumor_Microenvironment Drug Delivery Systemic_Toxicity Systemic Toxicity Administered_Compound->Systemic_Toxicity Tumor_Growth_Inhibition Tumor Growth Inhibition Tumor_Microenvironment->Tumor_Growth_Inhibition

Fig. 1: Conceptual workflow from in vitro to in vivo evaluation.

Experimental Protocols: The Blueprint for Reproducible Science

Detailed and standardized experimental methodologies are paramount for the objective comparison of data across different studies.

In Vitro Cytotoxicity Assessment: The MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.[6][7]

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[7]

  • Compound Treatment: The cells are then treated with various concentrations of the this compound analogs or other test compounds for a specified duration (e.g., 48 or 72 hours).[7]

  • MTT Incubation: Following treatment, an MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.[6][7]

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader.

  • IC₅₀ Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined from the dose-response curve.[6]

In Vivo Efficacy Evaluation: Xenograft Tumor Models

Xenograft models in immunocompromised mice are a cornerstone for evaluating the antitumor efficacy of novel compounds.[7]

Procedure:

  • Tumor Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).[7]

  • Tumor Growth and Grouping: Once the tumors reach a palpable size, the mice are randomly assigned to different treatment groups, including a vehicle control group.[7]

  • Compound Administration: The test compound is administered to the mice through a specified route (e.g., oral gavage, intraperitoneal injection) at a defined dose and schedule.[7]

  • Monitoring: Tumor volume and the body weight of the mice are monitored regularly throughout the study.[7]

  • Endpoint Analysis: At the end of the study, the tumors are excised, weighed, and may be subjected to further histopathological or biomarker analysis.[7]

Start Start Cell_Implantation Implant Human Cancer Cells Start->Cell_Implantation Tumor_Growth Allow Tumors to Grow Cell_Implantation->Tumor_Growth Grouping Randomize Mice into Groups Tumor_Growth->Grouping Treatment Administer Compound or Vehicle Grouping->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Excise and Analyze Tumors Monitoring->Endpoint End End Endpoint->End

Fig. 2: Workflow for a typical xenograft tumor model study.

Conclusion

The available data on brominated benzofuran and 2,3-dihydrobenzofuran analogs indicate promising in vitro cytotoxic activity against various cancer cell lines. However, the translation of this potency to in vivo models is not always direct and is dependent on a multitude of physiological factors. While some benzofuran derivatives have demonstrated tumor growth suppression in animal models, a clear and consistent correlation between specific IC₅₀ values and in vivo efficacy is yet to be fully established for the this compound class. Future research should focus on conducting head-to-head comparative studies of promising analogs in both in vitro and in vivo settings to better understand the structure-activity relationships that govern their therapeutic potential. Such studies are crucial for the rational design and development of the next generation of benzofuran-based anticancer agents.

References

Comparative Analysis of 7-Bromo-2,3-dihydrobenzofuran Based Inhibitors: A Cross-Reactivity Study

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals are increasingly interested in the therapeutic potential of 7-Bromo-2,3-dihydrobenzofuran based compounds. This guide provides a comparative analysis of the cross-reactivity and selectivity of inhibitors derived from this scaffold, with a focus on their performance against various biological targets. The information is compiled from recent studies to offer an objective overview supported by experimental data.

Inhibitor Activity and Selectivity

A significant body of research has focused on the development of potent and selective inhibitors based on the dihydrobenzofuran and related dibenzofuran scaffolds. Notably, derivatives of this class have shown potent inhibitory activity against protein kinases, which are crucial targets in oncology and other therapeutic areas.

One prominent study focused on 7,9-dibromo-dihydrodibenzofuran derivatives as inhibitors of Casein Kinase 2 (CK2), a key enzyme implicated in cancer cell proliferation and survival.[1][2] The compound 7,9-dibromo-8-hydroxy-4-[(phenylamino)methylene]-1,2-dihydro-dibenzo[b,d]furan-3(4H)-one (compound 12c) emerged as a highly potent CK2 inhibitor with an IC50 value of 5.8 nM.[1][2] The introduction of bromine atoms at positions C7 and C9 was found to be crucial for this high potency.[1][2]

To assess its selectivity, compound 12c was screened against a panel of 70 kinases. The results demonstrated that CK2 was the most strongly inhibited kinase, indicating a degree of selectivity for this target.[1][2] While showing strong enzymatic inhibition, the compound exhibited only slight inhibition of tumor cell proliferation at a concentration of 50 μM.[1]

Another area of investigation for the 2,3-dihydrobenzofuran scaffold is in the development of inhibitors for the Bromo and Extra-Terminal Domain (BET) family of proteins, which are epigenetic readers. A series of 2,3-dihydrobenzofurans were optimized to be highly potent and selective inhibitors for the second bromodomain (BD2) of BET proteins over the first bromodomain (BD1).[3] This work led to the development of inhibitor 71 (GSK852) , which demonstrated over 1000-fold selectivity for BD2.[3]

Furthermore, various bromo-derivatives of benzofuran have been investigated for their cytotoxic effects against different cancer cell lines.[4][5] For instance, one bromo derivative showed selective toxicity towards human leukemia cells (K562 and HL-60) with IC50 values of 5.0 µM and 0.1 µM, respectively, while being non-toxic to HeLa cancer cells and healthy endothelial cells at concentrations greater than 1 mM.[4] This highlights the potential for developing selective anticancer agents from this chemical class.

The tables below summarize the quantitative data on the inhibitory activity of these compounds.

CompoundTargetIC50 (nM)Cell LineEffectReference
7,9-dibromo-8-hydroxy-4-[(phenylamino)methylene]-1,2-dihydro-dibenzo[b,d]furan-3(4H)-one (Compound 12c)CK25.8LNCaPSlight inhibition of proliferation at 50 µM[1][2]
Inhibitor 71 (GSK852)BET BD2Potent->1000-fold selective over BD1[3]
Bromo derivative VIII-5,000K562 (Leukemia)Cytotoxic[4]
Bromo derivative VIII-100HL-60 (Leukemia)Cytotoxic[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the studies of this compound based inhibitors.

Inhibition of Human Protein Kinase CK2 Activity In Vitro The inhibitory activity of the dibenzofuran derivatives against CK2 was determined using a capillary electrophoresis method. All compounds were initially tested at a 10 μM concentration. For compounds that showed greater than 50% inhibition at this concentration, IC50 values were subsequently determined.[1]

Kinase Selectivity Profiling Compound 12c was screened against a panel of 70 kinases from different subgroups of the human kinome. The kinase activity was determined in the presence of 10 μM of the compound, with ATP concentrations at the Km for each respective kinase.[1]

Intracellular CK2 Activity Assay Human prostate cancer cells (LNCaP) were treated with the inhibitors. The intracellular CK2 activity was then measured to determine if the compounds could cross the cell membrane and inhibit the target in a cellular context.[1]

Cell Proliferation Assay The antiproliferative effects of the compounds were investigated on human prostate cancer cell lines. The impact on cell growth and morphology was observed after treatment with the inhibitors.[1]

Visualizing Pathways and Workflows

To better understand the context of these inhibitors, the following diagrams illustrate a relevant signaling pathway and a typical experimental workflow.

CK2_Signaling_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Akt Akt Receptor->Akt activates CK2 CK2 CK2->Akt activates NF_kappaB NF-κB CK2->NF_kappaB activates Akt->NF_kappaB activates Transcription Gene Transcription (Proliferation, Survival) NF_kappaB->Transcription Inhibitor This compound Inhibitor Inhibitor->CK2

Caption: Simplified CK2 signaling pathway and the inhibitory action of this compound based compounds.

Kinase_Inhibitor_Screening_Workflow cluster_workflow Experimental Workflow Start Synthesized This compound Derivatives Primary_Screen Primary Screen: In Vitro Kinase Assay (e.g., CK2) Start->Primary_Screen Dose_Response Dose-Response & IC50 Determination Primary_Screen->Dose_Response Selectivity_Panel Selectivity Profiling: Kinase Panel Screen Dose_Response->Selectivity_Panel Cellular_Assays Cell-Based Assays: - Intracellular Target Inhibition - Proliferation/Cytotoxicity Selectivity_Panel->Cellular_Assays Lead_Compound Lead Compound Identification Cellular_Assays->Lead_Compound

References

Assessing the Target Selectivity of 7-Bromo-2,3-dihydrobenzofuran Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The introduction of a bromine atom at the 7-position can significantly influence the pharmacological profile of these molecules, particularly their target selectivity. This guide provides a comparative assessment of the target selectivity of 7-bromo-2,3-dihydrobenzofuran derivatives, with a focus on their potential as kinase inhibitors.

Comparative Target Selectivity of a 7,9-Dibromo-dihydrodibenzofuran Derivative

While broad comparative data for a series of this compound derivatives is limited in the public domain, a detailed selectivity profile has been established for the closely related 7,9-dibromo-dihydrodibenzofuran derivative, compound 12c (7,9-dibromo-8-hydroxy-4-[(phenylamino)methylene]-1,2-dihydro-dibenzo[b,d]furan-3(4H)-one). This compound has been identified as a highly potent inhibitor of human protein kinase CK2 (formerly Casein Kinase 2).[2][5][6][7]

The inhibitory activity of compound 12c was assessed against a panel of 72 human kinases, revealing a high degree of selectivity for CK2.[2] The data from this selectivity screen are summarized in the tables below.

Primary Target Derivative IC50 (nM)
CK2α1/β12c5.8
CK2α2/β12c5.8

Table 1: Potency of Compound 12c against CK2 isoforms.

Off-Target Kinase Residual Activity (%) @ 10µM 12c Inhibition (%)
CK2α1/β1.598.5
CK2α2/β0.0100.0
HGK16.783.3
SGK17.382.7
DYRK1B20.779.3
DAPK122.977.1

Table 2: Selectivity profile of compound 12c against a panel of human kinases.[2] Only kinases with greater than 70% inhibition are shown.

Signaling Pathways Modulated by CK2

Protein kinase CK2 is a pleiotropic serine/threonine kinase that is involved in a multitude of cellular processes, including cell cycle progression, DNA repair, and apoptosis.[2][8] Its dysregulation has been implicated in various diseases, particularly cancer.[8][9][10] CK2 exerts its effects through several key signaling pathways, including the PI3K/AKT/mTOR, NF-κB, and JAK/STAT pathways.[10][11] The inhibition of CK2 by derivatives such as compound 12c can therefore have significant downstream effects on these critical cellular signaling networks.

CK2_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K IKK IKK Receptor->IKK JAK JAK Receptor->JAK CK2 CK2 AKT AKT CK2->AKT Activates NFkB_p65_p50 NF-κB (p65/p50) CK2->NFkB_p65_p50 Activates STAT STAT CK2->STAT Activates PI3K->AKT mTOR mTOR AKT->mTOR Gene_Expression Gene Expression (Proliferation, Survival, Inflammation) mTOR->Gene_Expression IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB_p65_p50->IkB Bound NFkB_p65_p50_nuc NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nuc Translocation JAK->STAT Phosphorylates STAT_nuc STAT STAT->STAT_nuc Dimerization & Translocation NFkB_p65_p50_nuc->Gene_Expression STAT_nuc->Gene_Expression Kinase_Profiling_Workflow Compound_Prep Compound Dilution Assay_Setup Assay Plate Setup (Kinase, Substrate, Compound) Compound_Prep->Assay_Setup Reaction_Start Initiate Reaction (Add ATP) Assay_Setup->Reaction_Start Incubation Incubation Reaction_Start->Incubation Reaction_Stop Stop Reaction & Substrate Capture Incubation->Reaction_Stop Detection Signal Detection (e.g., Scintillation Counting) Reaction_Stop->Detection Data_Analysis Data Analysis (% Inhibition / IC50) Detection->Data_Analysis

References

Safety Operating Guide

Proper Disposal of 7-Bromo-2,3-dihydrobenzofuran: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 7-Bromo-2,3-dihydrobenzofuran is critical for ensuring the safety of laboratory personnel and protecting the environment. As a halogenated aromatic compound, this substance requires specific handling and disposal procedures. This guide provides essential information on its proper disposal, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron is required.

  • Respiratory Protection: In case of insufficient ventilation or the generation of aerosols, use a NIOSH-approved respirator.

All handling of this compound and its waste should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

Quantitative Data Summary

The following table summarizes key data extrapolated from the Safety Data Sheets of closely related isomers. This information should be considered as indicative for this compound, and caution should be exercised.

ParameterValueSource (Similar Compounds)
pH No data available
Boiling Point ~173 - 175 °CBenzofuran
Flash Point ~50 °CBenzofuran
Solubility Insoluble in waterGeneral for similar compounds
Hazards Skin, eye, and respiratory irritant6-Bromo-5-methoxy-2,3-dihydrobenzofuran

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to local, state, and federal regulations for hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

1. Waste Segregation and Collection:

  • Designated Waste Container: Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.[1] This includes pure compound, solutions, and contaminated materials such as pipette tips and weighing paper.

  • Halogenated Waste Stream: This compound must be segregated as halogenated organic waste .[2] Do not mix with non-halogenated waste streams.[1]

  • Container Compatibility: Use a chemically resistant container, such as a high-density polyethylene (HDPE) jug or a glass bottle with a secure screw cap. Ensure the container is in good condition and free from leaks.

2. Labeling:

  • Clear Identification: The waste container must be clearly labeled with the words "Hazardous Waste".[1]

  • Full Chemical Name: The label must include the full chemical name: "this compound".[1]

  • Concentration: If the waste is a solution, indicate the approximate concentration of the halogenated compound.

3. Storage:

  • Satellite Accumulation Area: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3] This area should be at or near the point of generation.

  • Secondary Containment: It is best practice to keep the waste container in a secondary containment bin to prevent the spread of any potential leaks.

  • Closed Containers: Keep the waste container securely closed at all times, except when adding waste.[3][4] Evaporation is not an acceptable method of disposal.[3][4]

4. Disposal:

  • Licensed Waste Hauler: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1]

  • Incineration: The preferred method of disposal for halogenated organic compounds is high-temperature incineration at a permitted hazardous waste facility.[5]

Experimental Workflow for Decontamination

For glassware and equipment contaminated with this compound, follow this decontamination procedure:

  • Initial Rinse: Rinse the contaminated glassware with a suitable organic solvent, such as acetone or ethanol.

  • Collect Rinsate: This initial rinsate is considered hazardous waste and must be collected in the designated halogenated organic waste container.[1]

  • Subsequent Cleaning: After the initial rinse, the glassware can be washed with soap and water.

  • Empty Container Disposal: An empty container that held this compound must be triple-rinsed with a suitable solvent.[4] The rinsate must be collected as hazardous waste.[4] After triple-rinsing and removal or defacing of the label, the container may be disposed of as regular solid waste, in accordance with institutional policies.[4]

Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 A Waste Generation (this compound) B Is the waste a pure compound, solution, or contaminated material? A->B C Collect in a designated 'Halogenated Organic Waste' container B->C D Is the container properly labeled with 'Hazardous Waste' and full chemical name? C->D E Label the container correctly D->E No F Store in a designated Satellite Accumulation Area (SAA) D->F Yes E->F G Arrange for pickup by a licensed hazardous waste disposal company F->G H Final Disposal via High-Temperature Incineration G->H caption Disposal Workflow for this compound

References

Essential Safety and Operational Protocols for Handling 7-Bromo-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals must exercise caution when handling 7-Bromo-2,3-dihydrobenzofuran. Due to the lack of specific toxicological data, a conservative approach to personal protective equipment (PPE) and handling procedures is essential to ensure laboratory safety.

Personal Protective Equipment (PPE)

Based on the hazards associated with analogous compounds, which include skin irritation, serious eye irritation, and potential respiratory irritation, the following PPE is mandatory when handling this compound.[1][2]

Protection TypeEquipmentSpecificationPurpose
Eye/Face Protection Safety GogglesConforming to EN 166 (EU) or NIOSH (US) standards.Protects against splashes and potential vapors.
Face ShieldTo be worn over safety goggles.Recommended when there is a significant splash hazard.
Skin Protection Chemical-resistant GlovesNitrile gloves are recommended. Gloves must be inspected before use and changed immediately upon contamination.Prevents skin contact with the chemical.
Laboratory CoatLong-sleeved, properly fitted lab coat.Protects skin and personal clothing from contamination.
Respiratory Protection Chemical Fume HoodAll handling of the compound should be performed in a certified and properly functioning chemical fume hood.Primary engineering control to minimize inhalation of vapors.
NIOSH-approved RespiratorRequired if work must be performed outside of a fume hood or if ventilation is inadequate.Provides respiratory protection from potentially harmful vapors.

Operational Plan: Safe Handling Workflow

A systematic workflow is critical to minimize exposure and ensure safety during the handling of this compound.

Experimental Protocol:

  • Preparation:

    • Thoroughly review this safety guidance and any available safety information.

    • Ensure all necessary PPE is correctly donned before entering the designated handling area.

    • Prepare the work area by ensuring the chemical fume hood is operational and the sash is at the appropriate height.

    • Cover the work surface with a disposable, absorbent, plastic-backed pad to contain any potential spills.

    • Place all necessary equipment and reagents within the fume hood before commencing work.

  • Handling:

    • Conduct all manipulations of this compound within the chemical fume hood.[1]

    • Avoid the formation of dust and aerosols.[3]

    • Use appropriate, clean glassware and tools for transferring the chemical.

    • Keep containers of the chemical sealed when not in use.

  • Post-Handling:

    • Decontaminate all surfaces and equipment after use.

    • Properly dispose of all waste materials as outlined in the disposal plan.

    • Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water.[1][3]

Disposal Plan

The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination. As a brominated organic compound, it must be disposed of as halogenated hazardous waste.

  • Waste Segregation:

    • Liquid Waste: All liquid waste containing this compound, including reaction mixtures and solvent rinses, must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.

    • Solid Waste: All solid waste, including contaminated gloves, absorbent pads, and weighing papers, must be collected in a separate, sealed, and clearly labeled "Solid Halogenated Waste" container.

  • Disposal Procedure:

    • Ensure all waste containers are kept securely closed when not in use.

    • Store waste containers in a designated satellite accumulation area.

    • Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste. Do not dispose of this chemical down the drain.[1]

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound from preparation to disposal.

cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Cleanup & Decontamination cluster_disposal 4. Waste Disposal prep1 Review Safety Protocols prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Fume Hood Work Area prep2->prep3 handle1 Transfer/Weigh Chemical prep3->handle1 Start of Experiment handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Surfaces & Glassware handle2->clean1 End of Experiment clean2 Segregate Waste clean1->clean2 disp1 Store in Labeled Halogenated Waste Containers clean2->disp1 disp2 Follow Institutional Disposal Protocol disp1->disp2

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Bromo-2,3-dihydrobenzofuran
Reactant of Route 2
7-Bromo-2,3-dihydrobenzofuran

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.